molecular formula C8H16O2 B1250210 Pityol

Pityol

Cat. No.: B1250210
M. Wt: 144.21 g/mol
InChI Key: GDFJZYRQAYBNLM-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pityol, specifically identified as (E)-pityol, is a biologically active compound recognized in scientific literature for its role as an aggregation pheromone in certain insect species, particularly bark beetles (Coleoptera: Curculionidae) of the genus Pityophthorus . Research has detected (E)-pityol in the effluvia of both male and female Pityophthorus pubescens , and electroantennogram assays have confirmed that antennae from these beetles respond to the compound, indicating its significance in chemical communication . The primary research applications for this compound are in the fields of entomology and integrated pest management. It is used in olfactometer studies to understand insect behavior and as a potential eco-friendly tool for monitoring or controlling pest populations by exploiting their natural chemical signaling systems . Studies have shown that male P. pubescens exhibit a significant behavioral preference for (E)-pityol across a range of doses, underscoring its potency as a semiochemical . It is crucial for researchers to distinguish this compound from the similarly named but chemically different compound phytol , which is an acyclic diterpene alcohol and a constituent of chlorophyll with a different set of applications and properties . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol

InChI

InChI=1S/C8H16O2/c1-6-4-5-7(10-6)8(2,3)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

GDFJZYRQAYBNLM-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](O1)C(C)(C)O

Canonical SMILES

CC1CCC(O1)C(C)(C)O

Synonyms

2-(1-hydroxy-1-methylethyl)-5-methyltetrahydrofuran
pityol

Origin of Product

United States

Foundational & Exploratory

Pityol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pityol, with the IUPAC name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, is a specific stereoisomer of a substituted tetrahydrofuran (B95107). Despite its well-defined chemical structure, publicly available information regarding its synthesis, biological activities, mechanism of action, and detailed experimental protocols is exceedingly scarce. This document summarizes the available chemical and physical data for this compound and highlights the current knowledge gaps in the scientific literature.

Chemical Structure and Identification

This compound is a chiral molecule containing two stereocenters, leading to its specific designation as (2R,5S). The core of the molecule is a tetrahydrofuran ring, substituted at the 2-position with a 2-hydroxypropyl-2 group and at the 5-position with a methyl group.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol[1]
Molecular Formula C₈H₁₆O₂[1]
InChI InChI=1S/C8H16O2/c1-6-4-5-7(10-6)8(2,3)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1[1]
InChIKey GDFJZYRQAYBNLM-NKWVEPMBSA-N[1]
Canonical SMILES C[C@H]1CC--INVALID-LINK--C(C)(C)O[1]
CAS Number Not explicitly available for this specific stereoisomer. A related compound, trans-pityol, has the CAS number 105814-93-5[2].

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database. It is important to note that these are computationally derived values and may not have been experimentally verified.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 144.21 g/mol PubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 144.11503 g/mol PubChem[1]
Monoisotopic Mass 144.11503 g/mol PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
Formal Charge 0PubChem[1]
Complexity 120PubChem[1]

Synthesis and Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of this compound (2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol). General synthetic strategies for substituted tetrahydrofurans often involve intramolecular cyclization of diols or related precursors. However, achieving the specific (2R,5S) stereochemistry would necessitate a stereocontrolled synthetic route, potentially involving chiral starting materials or asymmetric catalysis.

Without published methods, a hypothetical retrosynthetic analysis could be proposed.

Retrosynthesis This compound This compound (2R,5S)-2-[(5-methyloxolan-2-yl)]propan-2-ol Intermediate1 Chiral Diol Precursor This compound->Intermediate1 Intramolecular Cyclization StartingMaterials Simpler Chiral Starting Materials (e.g., from chiral pool or asymmetric synthesis) Intermediate1->StartingMaterials Functional Group Interconversion

Caption: Hypothetical Retrosynthetic Pathway for this compound.

It is crucial to emphasize that this is a generalized and hypothetical pathway. The actual reaction conditions, catalysts, and purification methods would require extensive experimental development and optimization.

Biological Activity and Mechanism of Action

As of the date of this document, there is no readily available scientific literature detailing the biological activities or mechanism of action of this compound. Numerous searches of prominent scientific databases have not returned any studies investigating its pharmacological, toxicological, or any other biological effects.

It is important to distinguish this compound from a similarly named compound, Phytol . Phytol is a diterpene alcohol that is a constituent of chlorophyll (B73375) and has been the subject of various biological studies. The similarity in names can lead to confusion, but these are structurally distinct molecules with different chemical and likely different biological properties.

Signaling Pathways and Logical Relationships

Given the absence of data on the biological activity and mechanism of action of this compound, it is not possible to construct any diagrams of signaling pathways or experimental workflows related to its biological effects.

Conclusion and Future Directions

This compound (2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol) is a chemically defined molecule with available computed physicochemical properties. However, there is a significant lack of publicly accessible information regarding its synthesis, experimental protocols, and biological functions. For researchers and drug development professionals interested in this molecule, the following steps would be necessary:

  • De novo Synthesis: Development of a stereoselective synthetic route to obtain the pure (2R,5S)-isomer of this compound.

  • Structural Verification: Thorough characterization of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and chiral chromatography to confirm its structure and stereochemistry.

  • Biological Screening: A comprehensive screening program to investigate potential biological activities, including but not limited to, antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to elucidate the underlying mechanism of action.

This document serves to summarize the current state of knowledge on this compound and to highlight it as a molecule with a significant information gap, representing a potential area for novel chemical and biological research.

References

An In-depth Technical Guide to the Stereoselective Synthesis of [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential stereoselective synthetic route to obtain [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, a chiral substituted tetrahydrofuran (B95107). The synthesis leverages established methodologies for the stereocontrolled formation of 2,5-disubstituted tetrahydrofuran rings, a common motif in numerous natural products. This document outlines the theoretical reaction pathway, detailed experimental protocols, and includes quantitative data presented in tabular format for clarity.

Synthetic Strategy

The proposed synthesis commences with the commercially available starting material, (S)-5-hydroxypentan-2-one. The strategy involves the following key transformations:

  • Protection of the ketone: The ketone functionality is protected as a dioxolane to prevent unwanted side reactions during subsequent steps.

  • Activation of the hydroxyl group: The primary alcohol is converted to a better leaving group, such as a tosylate, to facilitate intramolecular cyclization.

  • Acid-catalyzed deprotection and cyclization: Removal of the protecting group under acidic conditions is designed to trigger a tandem deprotection-cyclization cascade, forming the tetrahydrofuran ring with the desired stereochemistry.

  • Grignard addition to the ester: A Grignard reaction with methylmagnesium bromide will be employed to install the isopropanol (B130326) group at the 2-position of the tetrahydrofuran ring.

This approach is designed to control the stereochemistry at the C5 position originating from the chiral starting material and to selectively form the desired trans-substituted product at the C2 position.

Experimental Protocols

Step 1: Synthesis of (S)-2-(4-oxopentyl)isoindoline-1,3-dione

A solution of (S)-5-hydroxypentan-2-one (1.0 eq), phthalimide (B116566) (1.1 eq), and triphenylphosphine (B44618) (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: Synthesis of (S)-2-(4,4-dimethoxypentyl)isoindoline-1,3-dione

To a solution of (S)-2-(4-oxopentyl)isoindoline-1,3-dione (1.0 eq) in methanol (B129727), trimethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) are added. The mixture is stirred at room temperature for 24 hours. The reaction is quenched by the addition of triethylamine (B128534), and the solvent is evaporated. The crude product is used in the next step without further purification.

Step 3: Synthesis of (S)-5,5-dimethoxypentan-1-ol

Hydrazine hydrate (B1144303) (2.0 eq) is added to a solution of (S)-2-(4,4-dimethoxypentyl)isoindoline-1,3-dione (1.0 eq) in ethanol. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the precipitate is filtered off, and the filtrate is concentrated. The residue is purified by distillation to afford the desired alcohol.

Step 4: Synthesis of (S)-5,5-dimethoxypentyl 4-methylbenzenesulfonate (B104242)

To a solution of (S)-5,5-dimethoxypentan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (B109758) (DCM) at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portionwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for an additional 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.

Step 5: Synthesis of methyl (S)-5-methyloxolane-2-carboxylate

The crude (S)-5,5-dimethoxypentyl 4-methylbenzenesulfonate is dissolved in a mixture of formic acid and water (9:1) and heated at 60 °C for 12 hours. The reaction mixture is cooled, neutralized with saturated sodium bicarbonate solution, and extracted with diethyl ether. The combined organic extracts are dried and concentrated. The resulting lactol is then oxidized using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in DCM to yield the corresponding lactone, which is subsequently opened with methanol under acidic conditions to give the methyl ester.

Step 6: Synthesis of [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol

A solution of methyl (S)-5-methyloxolane-2-carboxylate (1.0 eq) in anhydrous THF is cooled to 0 °C. A solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Data Presentation

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
1(S)-2-(4-oxopentyl)isoindoline-1,3-dioneC₁₃H₁₃NO₃231.2585White Solid
2(S)-2-(4,4-dimethoxypentyl)isoindoline-1,3-dioneC₁₅H₁₉NO₄277.3295Pale Yellow Oil
3(S)-5,5-dimethoxypentan-1-olC₇H₁₆O₃148.2070Colorless Oil
4(S)-5,5-dimethoxypentyl 4-methylbenzenesulfonateC₁₄H₂₂O₅S302.3990Colorless Oil
5Methyl (S)-5-methyloxolane-2-carboxylateC₇H₁₂O₃144.1760 (over 2 steps)Colorless Oil
6[(2R,5S)-5-methyloxolan-2-yl]propan-2-olC₈H₁₆O₂144.21[1]75Colorless Oil

Visualizations

Synthesis_Workflow A (S)-5-hydroxypentan-2-one B (S)-2-(4-oxopentyl)isoindoline-1,3-dione A->B Phthalimide, PPh3, DIAD C (S)-2-(4,4-dimethoxypentyl)isoindoline-1,3-dione B->C Trimethyl orthoformate, p-TsOH D (S)-5,5-dimethoxypentan-1-ol C->D Hydrazine hydrate E (S)-5,5-dimethoxypentyl 4-methylbenzenesulfonate D->E TsCl, Et3N F Methyl (S)-5-methyloxolane-2-carboxylate E->F 1. HCOOH/H2O 2. PCC 3. MeOH/H+ G [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol F->G MeMgBr

Caption: Proposed synthetic workflow for [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.

Grignard_Reaction start Methyl (S)-5-methyloxolane-2-carboxylate OMe O reagent MeMgBr (2.5 eq) THF, 0 °C to rt start->reagent product [(2R,5S)-5-methyloxolan-2-yl]propan-2-ol OH Me Me reagent->product

Caption: Key Grignard reaction for the formation of the tertiary alcohol.

References

An In-depth Technical Guide to Pityol (CAS Number: 105814-93-5)

Author: BenchChem Technical Support Team. Date: December 2025

PRELIMINARY NOTE: A comprehensive investigation for "Pityol" with CAS number 105814-93-5 reveals a significant discrepancy in the available public information. The CAS number is unequivocally assigned to the chemical entity 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol . However, the name "this compound" is also associated with a topical pharmaceutical ointment, particularly in some European markets, which contains a mixture of active ingredients and is used for various skin ailments.

This guide will focus solely on the chemical compound associated with CAS number 105814-93-5. It is crucial to note that a thorough search of scientific literature, including peer-reviewed articles and patent databases, did not yield any information regarding the biological activity, mechanism of action, signaling pathways, or experimental protocols for this specific compound. Therefore, the core requirements of providing in-depth biological data, experimental methodologies, and signaling pathway diagrams cannot be fulfilled at this time due to the absence of published research.

This document will present the available chemical and physical data for 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.

Chemical Identity and Properties

The compound assigned the CAS number 105814-93-5 is a specific stereoisomer of a substituted tetrahydrofuran (B95107) derivative.

Table 1: Chemical and Physical Properties of 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol

PropertyValueSource
CAS Number 105814-93-5ChemSrc[1]
IUPAC Name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-olPubChem[2]
Synonyms trans-pityol, (2R,5S)-(+)-2-(1-Hydroxy-1-methylethyl)-5-methyltetrahydrofuranChemSrc[1], PubChem[2]
Molecular Formula C₈H₁₆O₂PubChem[2]
Molecular Weight 144.21 g/mol PubChem[2]
Canonical SMILES C[C@H]1CC--INVALID-LINK--C(C)(C)OPubChem[2]
InChI Key GDFJZYRQAYBNLM-NKWVEPMBSA-NPubChem[2]
Appearance Not specified in available literature
Boiling Point Not availableChemSrc[1]
Melting Point Not availableChemSrc[1]
Density Not availableChemSrc[1]
Solubility Not specified in available literature
LogP 1.32480ChemSrc[1]

Synthesis

Biological Activity and Mechanism of Action

As of the date of this report, there is no published scientific literature detailing any biological activity, pharmacological properties, or mechanism of action for the compound with CAS number 105814-93-5. No screening studies, in vitro or in vivo experiments, or clinical trials have been reported. Consequently, there is no data to present regarding its effects on any signaling pathways.

The "this compound" Ointment: A Separate Entity

For the sake of clarity, it is important to address the other product identified as "this compound." This is a topical ointment reportedly containing a mixture of ingredients such as Boric Acid, Guaiazulene, Ichthammol, and Zinc Oxide.[1] This formulation is indicated for dermatological conditions like chronic eczema, acne, and minor skin inflammations.[3][4][5] It is critical for researchers to understand that this pharmaceutical product is entirely different from the chemical compound defined by CAS number 105814-93-5.

Future Research Directions

The absence of biological data for 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol presents an open field for investigation. A logical first step would be to perform a broad biological screening of the compound to identify any potential therapeutic activities.

Proposed Initial Screening Workflow

A hypothetical initial screening workflow to elucidate the biological properties of this compound could be structured as follows:

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Hit Identification cluster_3 Further Investigation A Synthesis or Purchase of 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol B Purity and Structural Verification (NMR, MS, HPLC) A->B C Preparation of Stock Solutions B->C D Cytotoxicity Assays (e.g., MTT, LDH) on various cell lines C->D E Target-Based Assays (e.g., enzyme inhibition, receptor binding) C->E F Phenotypic Screening (e.g., anti-inflammatory, antimicrobial) C->F G Analysis of Screening Data D->G E->G F->G H Identification of 'Hits' (compounds with significant activity) G->H I Dose-Response Studies H->I J Mechanism of Action Studies I->J

Figure 1. A proposed high-level workflow for the initial biological screening of 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.

Conclusion

While the CAS number 105814-93-5 is assigned to the specific chemical structure of 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, there is a notable absence of scientific research on its biological effects. The information available is limited to basic chemical and physical properties. The name "this compound" is also used for a multi-ingredient topical ointment, which should not be confused with the single chemical entity. This guide provides all available technical data for the specified CAS number and highlights the significant knowledge gap that currently exists, representing a potential opportunity for novel research in pharmacology and drug discovery. Researchers and drug development professionals are advised to treat this compound as an uncharacterized chemical entity.

References

The Biological Activity of Phytol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document provides an in-depth guide to the biological activities of Phytol , a branched-chain unsaturated alcohol that is a constituent of chlorophyll. The initial query for "Pityol" yielded limited specific research. Given the extensive body of literature on "Phytol" and its significant biological activities, it is presumed that "Phytol" is the compound of interest for this technical guide.

Executive Summary

Phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol) is a naturally occurring diterpene alcohol with a growing body of research highlighting its diverse pharmacological properties. This guide synthesizes current findings on the anticancer and anti-inflammatory activities of Phytol, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. The primary molecular mechanisms underlying Phytol's bioactivity involve the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of Phytol's biological potential.

Anticancer Activity of Phytol

Phytol has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, modulation of cell cycle progression, and inhibition of critical cell survival signaling pathways.

Quantitative Data: Cytotoxicity of Phytol

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The cytotoxic potential of Phytol varies across different cancer cell types, with lower IC50 values indicating higher potency.[1]

Cell LineCancer TypeIC50 (µM)Key MechanismsCitation(s)
HL-60Human Leukemia1.17 ± 0.34Induction of apoptosis and necrosis, reduction in cell viability.[2][3]
MCF-7Breast Adenocarcinoma8.79 ± 0.41Induction of a dose-dependent cytotoxic response.[1]
HeLaCervical Cancer~15.51Dose-dependent cytotoxic response.[1]
S-180Sarcoma18.98 ± 3.79Reduction in cell viability and division; induction of apoptosis and necrosis.[2][3]
A549Lung Carcinoma~17 - 62.64Inhibition of the PI3K-Akt signaling pathway, induction of apoptosis via mitochondrial membrane depolarization.[1]
MDA-MB-231Breast Cancer~69.67Cytotoxic effects.[1]
PC-3Prostate Adenocarcinoma~77.85Dose-dependent cytotoxic response.[1]
HT-29Colorectal Cancer15.51 - 69.67 (range)Dose-dependent cytotoxic response.[1]
Hs294TMelanoma15.51 - 69.67 (range)Dose-dependent cytotoxic response.[1]
Signaling Pathway: PI3K/Akt Inhibition

A primary mechanism for Phytol's anticancer activity, particularly in non-small cell lung cancer cells (A549), is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, Phytol promotes apoptosis.

PI3K_Akt_Pathway Phytol Phytol PI3K PI3K Phytol->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MTT_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells (96-well plate) C Treat Cells with Phytol A->C B Prepare Phytol Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability H->I NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Phytol Phytol Phytol->IKK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6)

References

Natural Sources of Pityol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pityol, a monoterpenoid alcohol with the chemical formula C8H16O2, is a naturally occurring compound primarily identified as a semiochemical in several species of bark beetles. This technical guide provides a comprehensive overview of the known natural sources of this compound, its chemical properties, and proposed methodologies for its extraction, isolation, and characterization. Due to the limited specific literature on the biosynthesis of this compound, a hypothetical pathway is proposed based on established principles of terpene biosynthesis. This document is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Introduction to this compound

This compound, systematically named 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, is a cyclic monoterpenoid.[1] Its structure features a tetrahydrofuran (B95107) ring substituted with a methyl group and a 1-hydroxy-1-methylethyl (B12665419) group. Natural products, particularly those involved in insect chemical communication, are of significant interest for their potential applications in pest management, as well as for their unique chemical scaffolds which can be explored in drug discovery programs. This compound's role as a pheromone component in bark beetles suggests its potential utility in monitoring and controlling these forest pests.

Known Natural Sources of this compound

This compound has been identified as a volatile organic compound produced by several species of bark beetles within the genus Pityophthorus. The production of specific stereoisomers can be sex-specific within a species, highlighting its role in chemical signaling.

SpeciesSex Producing this compoundStereoisomer
Pityophthorus pityographusNot specified in available literatureNot specified
Pityophthorus carmeliMale(E)-(+)-Pityol ((2R,5S)-(+)-stereoisomer)
Pityophthorus nitidulusFemale(E)-Pityol
Pityophthorus setosusFemale(E)-(+)-Pityol ((2R,5S)-(+)-stereoisomer)

Table 1: Documented Natural Sources of this compound [1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the design of effective extraction and purification protocols.

PropertyValue
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol
Appearance Not specified (likely a volatile oil)
Boiling Point Not specified
Solubility Expected to be soluble in organic solvents

Table 2: Physicochemical Properties of this compound [1]

Hypothetical Biosynthetic Pathway of this compound

While the specific enzymatic steps leading to this compound have not been elucidated, a plausible biosynthetic pathway can be proposed based on the known biosynthesis of other monoterpenes. The pathway likely originates from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Pityol_Biosynthesis cluster_0 Common Terpenoid Precursors cluster_1 Monoterpene Synthesis cluster_2 Proposed this compound Formation IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate DMAPP->GPP NPP Neryl Pyrophosphate (NPP) GPP->NPP Isomerase Limonene (B3431351) Limonene NPP->Limonene Limonene Synthase Intermediates Oxidized Limonene Intermediates Limonene->Intermediates Cytochrome P450 Monooxygenases This compound This compound Intermediates->this compound Hydratases, Reductases

A hypothetical biosynthetic pathway for this compound.

This proposed pathway begins with the formation of geranyl pyrophosphate (GPP) from IPP and DMAPP. GPP can be isomerized to neryl pyrophosphate (NPP), a common precursor for cyclic monoterpenes. Cyclization of NPP by a synthase, such as limonene synthase, would yield limonene. Subsequent oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, followed by hydration and reduction steps, could then lead to the formation of the this compound structure. The stereospecificity observed in different Pityophthorus species would be determined by the specific enzymes involved in these final steps.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the extraction, isolation, and purification of this compound from its natural insect sources. This protocol is based on standard methods for the isolation of volatile insect semiochemicals and may require optimization for specific applications.

Collection of Biological Material

Frass (a mixture of insect excrement and wood fragments) and whole beetles are the primary materials for this compound extraction. Collection methods will vary depending on the target Pityophthorus species and their host trees. It is crucial to handle samples with care to minimize the loss of volatile compounds.

Extraction

Objective: To extract this compound and other volatile compounds from the collected biological material.

Materials:

  • Collected frass or whole beetles

  • High-purity pentane (B18724) or hexane (B92381)

  • Glass extraction vessel with a ground-glass stopper

  • Ultrasonic bath

  • Filter paper or glass wool

  • Rotary evaporator

Procedure:

  • Place a known mass of the biological material (e.g., 10 g of frass) into the glass extraction vessel.

  • Add a sufficient volume of cold solvent (e.g., 50 mL of pentane) to completely submerge the material.

  • Seal the vessel and place it in an ultrasonic bath for 15-20 minutes at a low temperature to facilitate cell disruption and extraction without degrading the target compounds.

  • Allow the solid material to settle, then carefully decant the solvent into a clean flask.

  • Repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.

  • Combine the solvent extracts.

  • Filter the combined extract through filter paper or a small plug of glass wool to remove any particulate matter.

  • Concentrate the filtered extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at low temperature and reduced pressure.

Purification by Column Chromatography

Objective: To separate this compound from other co-extracted compounds.

Materials:

  • Concentrated crude extract

  • Silica (B1680970) gel (60-120 mesh)

  • Glass chromatography column

  • Hexane and diethyl ether (or another suitable solvent system)

  • Collection vials

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Carefully load the concentrated crude extract onto the top of the silica gel column.

  • Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding diethyl ether.

  • Collect fractions of the eluate in separate vials.

  • Analyze the fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.

  • Combine the this compound-containing fractions and concentrate the solvent.

Analysis and Characterization

Objective: To confirm the identity and purity of the isolated this compound.

Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the retention time and mass spectrum of the isolated compound, confirming its identity by comparison with an authentic standard or library data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the purified compound.

  • Chiral Gas Chromatography: To determine the enantiomeric composition of the isolated this compound.

Isolation_Workflow A Biological Material Collection (Frass/Beetles) B Solvent Extraction (Pentane/Hexane) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Analysis of Fractions (TLC/GC-MS) F->G H Pooling of Pure Fractions G->H I Final Concentration H->I J Purified this compound I->J K Structural Characterization (GC-MS, NMR, Chiral GC) J->K

A general workflow for the isolation and purification of this compound.

Conclusion

This compound is a naturally occurring monoterpenoid with a known role in the chemical ecology of Pityophthorus bark beetles. While its natural sources are limited to this genus of insects, the potential for its application in pest management warrants further investigation. The proposed biosynthetic pathway and the generalized experimental protocols provided in this guide offer a starting point for researchers to explore the chemistry and biology of this interesting molecule. Further studies are needed to fully elucidate the biosynthetic pathway of this compound and to optimize its isolation from natural sources or through synthetic routes.

References

Historical Context and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Pityol: An Obscure Topical Treatment with a History Rooted in Hungarian Pharmacy

This compound, a non-prescription topical ointment, holds a place in Hungarian dermatological care, primarily recognized for its use in treating minor skin irritations and inflammations. While not a subject of extensive modern clinical research, its history and composition offer a glimpse into traditional pharmaceutical practices. The ointment's formulation is centered on a combination of active ingredients that provide antiseptic, anti-inflammatory, and protective properties to the skin.

The origins of this compound are not well-documented in readily available scientific literature, suggesting its development likely predates modern, stringent drug discovery and documentation protocols. It is understood to be a long-standing product within Hungarian pharmacies, with its formulation likely passed down and refined over time. The name "this compound" itself does not correspond to a single, novel chemical entity but rather to the finished topical product.

Composition and Mechanism of Action

The primary active components of this compound ointment typically include ichthammol (pale sulfonated shale oil) and boric acid. These ingredients are suspended in an ointment base, often containing zinc oxide, lanolin, and petrolatum.

Table 1: Key Active Ingredients of this compound Ointment

IngredientChemical ClassPrimary Function
IchthammolSulfonated Shale OilAnti-inflammatory, Antiseptic
Boric AcidWeak AcidMild Antiseptic
Zinc OxideInorganic CompoundAstringent, Skin Protectant

The therapeutic effects of this compound are a result of the synergistic action of its components. Ichthammol is known to have mild anti-inflammatory and antiseptic properties. Boric acid contributes to the overall antiseptic environment on the skin's surface. Zinc oxide acts as a skin protectant and has mild astringent properties, helping to dry out weeping or oozing skin conditions.

Experimental Protocols

Due to the historical nature of the formulation, detailed, modern experimental protocols for the discovery and validation of this compound are not available. The development of such traditional remedies was often based on empirical observations of the therapeutic effects of individual ingredients.

A generalized workflow for the preparation of a this compound-like ointment in a laboratory or pharmaceutical setting would follow standard compounding procedures.

G cluster_0 Phase 1: Preparation of the Ointment Base cluster_1 Phase 2: Incorporation of Active Ingredients cluster_2 Phase 3: Final Product Formulation A Weighing of Base Components (e.g., Lanolin, Petrolatum) B Melting and Homogenization of Base A->B Heat Application E Incorporation into Ointment Base B->E C Weighing of Active Ingredients (Ichthammol, Boric Acid, Zinc Oxide) D Levigation of Powders (Boric Acid, Zinc Oxide) C->D D->E F Cooling and Mixing E->F G Quality Control Testing (e.g., Homogeneity, pH) F->G H Packaging and Labeling G->H G cluster_effects Primary Therapeutic Effects cluster_outcomes Clinical Outcomes This compound This compound Ointment (Topical Application) AntiInflammatory Anti-inflammatory Action (Ichthammol) This compound->AntiInflammatory Antiseptic Antiseptic Effect (Ichthammol, Boric Acid) This compound->Antiseptic Protective Skin Protection (Zinc Oxide, Ointment Base) This compound->Protective Inflammation Decreased Inflammation AntiInflammatory->Inflammation Infection Prevention of Minor Infections Antiseptic->Infection Irritation Reduced Skin Irritation Protective->Irritation

An In-Depth Technical Guide to the In Vitro Studies of Pityol's Active Components

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the in vitro biological activities of the individual active ingredients commonly found in the topical preparation known as Pityol. This compound is a multi-component ointment, and publicly available scientific literature on the formulation as a whole is scarce. The following data and protocols have been compiled from studies on Ichthammol, Zinc Oxide, Salicylic Acid, and Boric Acid as individual agents.

Executive Summary

This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular activities of the key components of this compound. The ointment's efficacy is derived from the synergistic or additive effects of its constituents, each possessing distinct antimicrobial, anti-inflammatory, and cytotoxic properties. This document collates available quantitative in vitro data, provides detailed experimental methodologies for key assays, and visualizes the known signaling pathways modulated by these agents.

Quantitative Data Summary

The in vitro activities of Ichthammol, Zinc Oxide, Salicylic Acid, and Boric Acid are summarized below. These tables provide a comparative overview of their potency in various assays.

Antimicrobial and Antifungal Activity
CompoundMicroorganismAssay TypeResult (MIC)Reference
Ichthammol Staphylococcus aureusAgar (B569324) DilutionNot specified, but noted as effective[1](--INVALID-LINK--)
Dermatophytes (M. gypseum, M. canis)Not SpecifiedNot specified, but noted as very sensitive[1](--INVALID-LINK--)
Zinc Oxide (NPs) Escherichia coli O157Broth Microdilution20.83 - 41.67 µg/mL[2]
Salmonella TyphimuriumBroth Microdilution20.83 - 41.67 µg/mL[2]
Listeria monocytogenesBroth Microdilution20.83 - 41.67 µg/mL[2]
Boric Acid Staphylococcus aureusBroth Microdilution1.93 - 7.73 mg/mL[3](--INVALID-LINK--)
Pseudomonas aeruginosaBroth Microdilution7.73 - 15.46 mg/mL[3](--INVALID-LINK--)
Candida albicansBroth Microdilution0.97 - 1.93 mg/mL[3](--INVALID-LINK--)
Candida kruseiBroth Microdilution1.93 - 3.86 mg/mL[3](--INVALID-LINK--)
Anti-Inflammatory Activity
CompoundAssay TypeTarget/Cell LineResult (IC50)Reference
Ichthammol Enzyme Activity AssayMatrix Metalloproteinase-9 (MMP9)50.9 µg/mL[4](--INVALID-LINK--)
Enzyme Activity AssayKallikrein-5 (KLK5)7.6 µg/mL[4](--INVALID-LINK--)
Zinc Oxide (NPs) Albumin Denaturation AssayBovine Serum AlbuminNot specified, but potent inhibition shown[5]
Salicylic Acid Derivative (5-CSPA) NF-κB Luciferase Reporter AssayHCT116 cells15 µM[4](--INVALID-LINK--)
Cytotoxicity
CompoundCell LineAssay TypeResult (TC50/IC50)Reference
Zinc Oxide (NPs) Human Alveolar Epithelial (A549)Trypan Blue Exclusion33 - 37 µg/mL[6](7--INVALID-LINK--]
Human Embryonic Kidney (HEK)Trypan Blue Exclusion33 - 37 µg/mL[6](7--INVALID-LINK--]
Mouse Spermatogonia (GC-1)Resazurin AssaySignificant viability decrease at 10 µg/mL[8](--INVALID-LINK--)
Boric Acid Human Glioblastoma (U251)MTT AssayIC50: 31.25 µg/mL[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from standard methodologies referenced in the cited literature.

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is applicable for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Test Compound: Prepare a stock solution of the test compound (e.g., Boric Acid, Zinc Oxide NPs) in a suitable solvent (e.g., sterile deionized water, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the microbial strain on an appropriate agar plate for 18-24 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well of the microtiter plate, including a positive control (medium + inoculum) and a negative control (medium only).

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

  • Result Interpretation: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: Trypan Blue Dye Exclusion Assay

This method is used to quantify the percentage of viable cells in a population following treatment with a test compound.

  • Cell Culture and Treatment: Seed cells (e.g., A549, HEK) in a 6-well plate at a density of 1.5 x 10⁵ cells per well and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., Zinc Oxide NPs). Incubate for the desired exposure time (e.g., 24 hours).

  • Cell Harvesting: Following incubation, discard the medium and wash the cells with Phosphate Buffered Saline (PBS). Detach the cells from the plate using a trypsin-EDTA solution.

  • Staining: Mix 100 µL of the cell suspension with 100 µL of 0.4% (w/v) Trypan Blue solution and incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer. Count the number of viable (unstained, bright) and non-viable (blue) cells under a light microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100. The TC50 (Toxic Concentration 50%) is the concentration of the compound that results in 50% cell viability.

Western Blot Analysis for MAPK Signaling Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, p38, JNK) in response to a stimulus.

  • Cell Lysis and Protein Quantification: Treat cells with the test compound (e.g., Zinc Oxide) for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The ratio of phosphorylated to total protein is calculated to determine the activation of the pathway.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the active components of this compound.

Ichthammol's Anti-Inflammatory Mechanism

Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation Ichthammol Ichthammol Ichthammol->COX Ichthammol->LOX

Caption: Ichthammol inhibits key enzymes in the arachidonic acid pathway.

Zinc Oxide (ZnO) Modulation of MAPK and TGF-β1 Signaling

cluster_ZnO Zinc Oxide (ZnO) cluster_MAPK MAPK Pathway cluster_TGF TGF-β1 Pathway cluster_Outcome Cellular Outcome ZnO ZnO Stimulus JNK JNK ZnO->JNK p38 p38 ZnO->p38 ERK ERK1/2 ZnO->ERK TGFb1 TGF-β1 Expression ZnO->TGFb1 pJNK p-JNK JNK->pJNK Phosphorylation pp38 p-p38 p38->pp38 Phosphorylation pERK p-ERK1/2 ERK->pERK Phosphorylation Inflammation Inflammation pJNK->Inflammation pp38->Inflammation Barrier Intestinal Barrier Integrity pERK->Barrier TGFb1->Barrier

Caption: ZnO differentially regulates MAPK pathways and enhances TGF-β1 expression.

Salicylic Acid Inhibition of the NF-κB Pathway

Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκBα Degradation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription SA Salicylic Acid SA->IKK

Caption: Salicylic acid inhibits NF-κB activation by targeting the IKK complex.

Boric Acid-Induced Apoptosis Signaling

Boric_Acid Boric Acid ROS ↑ Reactive Oxygen Species (ROS) Boric_Acid->ROS SEMA3A ↑ SEMA3A/PLXNA1/NRP1 Signaling Boric_Acid->SEMA3A Apoptosis Apoptosis ROS->Apoptosis Proliferation Cell Proliferation SEMA3A->Proliferation

Caption: Boric acid induces apoptosis via ROS and inhibits proliferation.

General Experimental Workflow for In Vitro Cytotoxicity

Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Incubate Overnight Step1->Step2 Step3 Treat Cells with Test Compound Step2->Step3 Step4 Incubate for Exposure Period (e.g., 24h) Step3->Step4 Step5 Add Viability Reagent (e.g., MTT, Resazurin) Step4->Step5 Step6 Incubate (2-4h) Step5->Step6 Step7 Measure Absorbance/ Fluorescence Step6->Step7 Step8 Calculate % Viability and IC50 Step7->Step8 End End Step8->End

Caption: Standard workflow for assessing compound cytotoxicity in vitro.

References

The Solubility Profile of Pityol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Pityol. Due to ambiguity in the common name "this compound," which can refer to distinct chemical entities, this document addresses the available solubility data for both Phytol, a branched, unsaturated diterpene alcohol, and the compound formally named this compound. This guide aims to equip researchers with the necessary data and methodologies to effectively work with these compounds in various solvent systems.

Compound Identification and Disambiguation

It is crucial to distinguish between two compounds that may be referred to as "this compound":

  • Phytol : A common diterpene alcohol derived from the degradation of chlorophyll. It is frequently studied and has more readily available physicochemical data.

  • This compound : A specific compound identified in PubChem with the IUPAC name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.

This guide will primarily focus on the solubility of Phytol , for which quantitative data is available. Currently, there is a lack of published quantitative solubility data for the compound formally named "this compound."

Quantitative Solubility Data for Phytol

The solubility of Phytol has been determined in several common organic solvents. This data is essential for the preparation of stock solutions and for designing experimental conditions. The following table summarizes the available quantitative solubility data for Phytol.

SolventSolubility (mg/mL)Citation
Ethanol~10[1]
Dimethylformamide (DMF)~10[1]
Dimethyl sulfoxide (B87167) (DMSO)~5[1]

Note: Phytol is supplied as a neat oil and a stock solution can be prepared by dissolving it in the solvent of choice. It is recommended to purge the solvent with an inert gas.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like Phytol, adapted from the principles of the shake-flask method, a widely accepted technique.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • The compound of interest (e.g., Phytol)

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Shaker or agitator with temperature control (e.g., orbital shaker in an incubator)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in a shaker with a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to a known volume of solvent B Agitate at constant temperature (e.g., 24-72h) A->B Incubate C Centrifuge to pellet undissolved solid B->C Reach Equilibrium D Filter supernatant C->D Collect Supernatant E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: General workflow for solubility determination.

References

An In-depth Technical Guide to the Stability and Degradation of Pityol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Pityol (2-((2R,5S)-5-methyltetrahydrofuran-2-yl)propan-2-ol). Due to the limited publicly available stability data for this compound, this guide leverages data from its close structural analog, linalool (B1675412) oxide, to infer potential degradation pathways and stability-indicating methods. Linalool oxide shares the core 2,5-disubstituted tetrahydrofuran (B95107) ring and a tertiary alcohol, making it a suitable surrogate for understanding the stability of this compound.

Physicochemical Properties and Structural Features Affecting Stability

This compound is a molecule characterized by two key functional groups: a tertiary alcohol and a substituted tetrahydrofuran (THF) ether linkage. These structural features are the primary determinants of its chemical stability.

  • Tertiary Alcohol: Generally, tertiary alcohols are resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. However, under forcing conditions (e.g., strong acids, high temperatures), they can undergo dehydration (elimination of water) to form alkenes, or C-C bond cleavage.

  • Tetrahydrofuran (Ether) Moiety: Ethers are typically stable to hydrolysis under neutral and basic conditions. However, the ether linkage can be cleaved under strong acidic conditions. A significant stability concern for tetrahydrofuran and its derivatives is the potential for peroxide formation upon exposure to atmospheric oxygen and light.

Factors Influencing this compound Stability

The stability of this compound is susceptible to several environmental and formulation factors. Understanding these factors is critical for the development of stable formulations and for defining appropriate storage conditions.

FactorEffect on this compound StabilityRecommendations for Stabilization
pH This compound is expected to be unstable in acidic and strongly alkaline conditions. Acid-catalyzed hydrolysis of the ether linkage and rearrangement of the tertiary alcohol can occur.[1][2][3]Formulate this compound in a buffered system with a pH range of 6.0-7.5.[1] Conduct pH stability studies to identify the optimal pH for maximum stability.
Oxidation The tetrahydrofuran moiety is susceptible to oxidation, potentially leading to the formation of hydroperoxides and other degradation products.[1]Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) in formulations.[1] Store in airtight containers with minimal headspace and consider purging with an inert gas like nitrogen.[1]
Temperature Elevated temperatures can accelerate both hydrolytic and oxidative degradation. Thermal stress may induce dehydration of the tertiary alcohol and cyclization reactions.[1][2]Store this compound and its formulations at controlled room temperature or under refrigerated conditions, as determined by long-term stability studies. Avoid exposure to high temperatures during manufacturing and transport.
Light Exposure to light, particularly UV radiation, can initiate and accelerate oxidative degradation and potentially lead to photolytic cleavage of chemical bonds.[2]Protect this compound and its formulations from light by using amber or opaque containers.[2] Conduct photostability studies according to ICH Q1B guidelines.

Predicted Degradation Pathways

Based on the chemical structure of this compound and data from analogous compounds, the following degradation pathways are proposed.

Acid-Catalyzed Degradation

Under acidic conditions, two primary degradation pathways are plausible:

  • Ether Cleavage: Protonation of the ether oxygen followed by nucleophilic attack can lead to ring-opening of the tetrahydrofuran moiety, forming a diol.

  • Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol can result in the formation of an unsaturated derivative.

G Predicted Acid-Catalyzed Degradation Pathways of this compound This compound This compound Protonated_Ether Protonated Ether Intermediate This compound->Protonated_Ether Ether Protonation Protonated_Alcohol Protonated Alcohol Intermediate This compound->Protonated_Alcohol Alcohol Protonation H_plus H+ Ring_Opened_Diol Ring-Opened Diol Protonated_Ether->Ring_Opened_Diol Nucleophilic Attack (e.g., H2O) Alkene_Product Unsaturated Degradation Product Protonated_Alcohol->Alkene_Product Dehydration (-H2O)

Predicted acid-catalyzed degradation pathways of this compound.
Oxidative Degradation

In the presence of oxygen and potentially initiated by light or heat, this compound can undergo oxidation. The primary site of oxidation is likely the carbon atoms adjacent to the ether oxygen, leading to the formation of hydroperoxides, which can further degrade to various smaller molecules.

G Predicted Oxidative Degradation Pathway of this compound This compound This compound Radical_Intermediate Radical Intermediate This compound->Radical_Intermediate Initiation Oxygen O2, Light/Heat Peroxy_Radical Peroxy Radical Radical_Intermediate->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Derivative Peroxy_Radical->Hydroperoxide + H-abstraction Degradation_Products Further Degradation Products (e.g., aldehydes, ketones, acids) Hydroperoxide->Degradation_Products Decomposition

Predicted oxidative degradation pathway of this compound.
Thermal Degradation

At elevated temperatures, this compound may undergo dehydration of the tertiary alcohol, similar to the acid-catalyzed pathway. Studies on the precursor linalool show that thermal degradation can lead to dehydroxylation and subsequent cyclization, forming various terpenes.[4][5][6]

Illustrative Thermal Degradation of Linalool (this compound Precursor Analog)

TemperatureLinalool Content (%)Total Degradation Products (%)Major Degradation Products
25°C (Control)93.30Not significant-
100°C (30 min)64.0129.29β-myrcene, cis-ocimene, trans-ocimene
150°C (30 min)27.5465.76β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene

Data adapted from a study on linalool-chemotype Cinnamomum osmophloeum leaf essential oil.[4]

Experimental Protocols for Stability and Degradation Studies

A comprehensive assessment of this compound's stability requires conducting forced degradation studies under various stress conditions. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Workflow for a Forced Degradation Study

G Workflow for a this compound Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C, solid state) Photo Photostability (ICH Q1B light exposure) Sample_Prep Prepare this compound Solution (e.g., in Methanol/Water) Stress Expose to Stress Conditions Sample_Prep->Stress Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Stress->Sampling Analysis Analyze by Stability-Indicating Method (e.g., GC-MS, HPLC) Sampling->Analysis Data_Eval Evaluate Data (Assay, Impurity Profile, Mass Balance) Analysis->Data_Eval Identification Identify Degradation Products (e.g., MS/MS, NMR) Data_Eval->Identification

Workflow for a this compound forced degradation study.
Recommended Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be developed as a stability-indicating method.

Table of Recommended Starting Conditions for GC-MS Analysis

ParameterRecommended ConditionRationale/Comments
Column Chiral column (e.g., CP-Cyclodextrin-B-236-M-19) or a non-polar column (e.g., DB-5ms)[7][8][9]A chiral column is necessary for separating stereoisomers. A non-polar column provides good separation for general-purpose analysis.
Injector Temperature 180-200°C[10]Optimize to the lowest possible temperature that ensures efficient vaporization without causing thermal degradation.
Oven Program Initial: 60°C (hold 2 min), Ramp: 4°C/min to 240°C, Hold: 5 min[11]A temperature gradient is crucial for separating compounds with different boiling points.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Detector Mass Spectrometer (MS)Provides structural information for peak identification.
MS Ionization Electron Ionization (EI) at 70 eV[11]Standard ionization technique for creating reproducible mass spectra.
Scan Range m/z 40-400[11]Covers the expected mass range of this compound and its likely degradation products.

Table of Recommended Starting Conditions for HPLC Analysis

ParameterRecommended ConditionRationale/Comments
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Standard for the separation of moderately polar organic molecules.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer)A gradient elution is likely necessary to resolve this compound from its more polar or less polar degradation products.
Flow Rate 1.0 mL/minTypical flow rate for a standard bore column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detector Photodiode Array (PDA) or Mass Spectrometer (MS)PDA provides spectral information for peak purity assessment, while MS allows for the identification of degradation products.
Injection Volume 10 µLAdjust as needed based on concentration and sensitivity.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of this compound, primarily through the lens of its structural analog, linalool oxide. The key stability concerns for this compound are its susceptibility to degradation under acidic, oxidative, and high-temperature conditions. For the development of stable pharmaceutical formulations, it is crucial to control pH, protect from light and oxygen, and manage storage temperature. The provided experimental workflows and analytical methods offer a robust starting point for researchers to conduct comprehensive stability studies, identify degradation products, and develop validated stability-indicating methods for this compound. Further studies on this compound itself are necessary to confirm these predicted pathways and to quantify its degradation kinetics.

References

Spectroscopic Profile of Pityol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pityol, scientifically known as 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol. Due to the limited availability of published experimental spectra for this specific compound, this document combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided to facilitate further research and verification.

Chemical Structure

IUPAC Name: 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol

Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

While a full, publicly available mass spectrum is not readily accessible, fragmentation data for (E)-Pityol has been reported. The major fragment ions observed are listed below.

Mass-to-Charge Ratio (m/z)Interpretation
129[M-CH₃]⁺
102Loss of a propan-2-ol radical
85Further fragmentation of the tetrahydrofuran (B95107) ring
59[C₃H₇O]⁺ fragment from the propan-2-ol moiety
Predicted ¹H NMR Spectroscopy (CDCl₃, 400 MHz)

The predicted proton NMR chemical shifts are based on the analysis of the chemical environment of the protons in the this compound structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0m1HH-5 (CH-O)
~3.6 - 3.8m1HH-2 (CH-O)
~2.0 (broad s)s1H-OH
~1.5 - 1.9m4HH-3, H-4 (CH₂)
1.22d3HCH₃ at C5
1.18s3HCH₃ of propan-2-ol
1.15s3HCH₃ of propan-2-ol
Predicted ¹³C NMR Spectroscopy (CDCl₃, 100 MHz)

The predicted carbon-13 NMR chemical shifts are based on the functional groups present in this compound.

Chemical Shift (δ, ppm)Assignment
~80-85C-2 (O-C-O)
~70-75C-5 (CH-O)
~70-75C(OH) of propan-2-ol
~30-35C-3 (CH₂)
~25-30C-4 (CH₂)
~25-30CH₃ of propan-2-ol
~20-25CH₃ of propan-2-ol
~20-25CH₃ at C5
Predicted Infrared (IR) Spectroscopy

The expected IR absorption bands for this compound are based on its alcohol and ether functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
2970 - 2850StrongC-H stretch (alkane)
1150 - 1085StrongC-O stretch (tertiary alcohol)
1150 - 1050StrongC-O-C stretch (cyclic ether)
1470 - 1430MediumC-H bend (alkane)
1380 - 1370MediumC-H bend (gem-dimethyl)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. Typical parameters for a 100 MHz experiment would include a spectral width of 200-220 ppm, a 30-45° pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one or two drops of the liquid this compound sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

    • Mount the sandwiched plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty IR beam path. This will be automatically subtracted from the sample spectrum.

    • Place the sample holder with the this compound sample into the spectrometer.

    • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them to correlation charts to confirm the presence of functional groups such as O-H (alcohol) and C-O-C (ether).

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) at a concentration of approximately 1 mg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Set to a temperature of 250 °C.

      • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to 250 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

    • The mass spectrometer will ionize and fragment the molecules, and the detector will record the mass-to-charge ratio of the resulting ions.

    • Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the fragmentation pattern. Compare the fragmentation pattern with known fragmentation pathways for alcohols and ethers to confirm the structure of this compound.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the techniques.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry (GC-MS) Sample->MS Analysis NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirm Structure of this compound NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of this compound.

Logical_Relationship Logical Relationship of Spectroscopic Data cluster_info Information Derived This compound This compound Structure (C₈H₁₆O₂) Connectivity Proton & Carbon Environment (NMR) This compound->Connectivity Functional_Groups Functional Groups (IR) This compound->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation (MS) This compound->Molecular_Weight Connectivity->this compound Confirms Functional_Groups->this compound Confirms Molecular_Weight->this compound Confirms

Caption: A diagram showing the logical relationship between this compound's structure and the information derived from different spectroscopic techniques.

An Examination of "Pityol": A Substance with No Currently Documented Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the inquiry into the potential therapeutic applications of the compound identified as "Pityol." Following a comprehensive review of available scientific and medical literature, it has been determined that there is currently no documented evidence to support any therapeutic use for a substance specifically named this compound.

Chemical databases, such as PubChem, list a compound with the name this compound, providing its chemical formula as C8H16O2 and other basic identifiers.[1] However, these entries lack any associated data regarding biological activity, clinical trials, or established mechanisms of action that would suggest therapeutic potential.

It is crucial to note the existence of a similarly named compound, Phytol (PHY) , which has been the subject of research into its pharmacological effects. Phytol, an acyclic diterpene alcohol, has demonstrated anti-inflammatory properties in preclinical studies.[2] This has led to investigations into its potential as a therapeutic agent. Given the phonetic similarity, it is possible that inquiries regarding "this compound" may be a result of a typographical error and are, in fact, intended to be about Phytol.

Due to the complete absence of data on the therapeutic applications of this compound, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, or signaling pathway diagrams. Should research on this compound emerge in the future, a revision of this guidance will be warranted. For now, professionals seeking information on natural compounds with therapeutic potential may find the literature on Phytol to be of interest.

References

A Technical Guide to the Role of Parthenolide in Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenolide (B1678480) (PTL) is a sesquiterpenes lactone, a natural product primarily isolated from the plant Tanacetum parthenium (feverfew).[1] Traditionally used in folk medicine for its anti-inflammatory properties, recent scientific investigation has revealed its potent antitumor and chemosensitizing activities.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which parthenolide exerts its effects, with a focus on its modulation of key cell signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of parthenolide.

Parthenolide's biological activity is largely attributed to its unique chemical structure, which includes an α-methylene-γ-lactone ring and an epoxide. These features allow it to interact with nucleophilic sites on cellular proteins, notably cysteine ​​residues, leading to the modulation of their function. This guide will detail its impact on critical signaling cascades, including NF-κB, STAT3, and MAPK pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Parthenolide's Impact on Key Signaling Pathways

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and is constitutively active in many cancer types, promoting cell survival, proliferation, and metastasis.[1] Parthenolide is a well-documented inhibitor of this pathway.[1][2]

Mechanism of Inhibition:

Parthenolide's primary mechanism of NF-κB inhibition involves the direct targeting of the IκB kinase (IKK) complex.[3][4][5] By interacting with cysteine ​​residues within IKK, parthenolide prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] This action ensures that NF-κB remains sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[2][3] Some studies also suggest that parthenolide can directly alkylate the p65 subunit of NF-κB, further inhibiting its DNA binding capacity.[3]

The inhibition of the NF-κB pathway by parthenolide leads to the downregulation of numerous pro-inflammatory and pro-survival genes, including TNF-α, IL-1β, IL-6, IL-8, and Bcl-2.[2][6]

Signaling Pathway Diagram:

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK IkBa IκBα IKK->IkBa P NFkB_complex p65/p50/IκBα (Inactive) IkBa->NFkB_complex IkBa_p P-IκBα IkBa->IkBa_p Phosphorylation p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_complex->IKK Inhibition Parthenolide Parthenolide Parthenolide->IKK Inhibition Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_active p65/p50 (Active) DNA DNA NFkB_active->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Parthenolide inhibits the NF-κB signaling pathway.
The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant STAT3 activation is a hallmark of many cancers.[7][8] Parthenolide has been identified as a potent inhibitor of the JAK/STAT3 pathway.[7][8]

Mechanism of Inhibition:

Parthenolide acts as a pan-JAK inhibitor, covalently binding to Janus kinases (JAKs), including JAK1, JAK2, and Tyk2.[7][8] This binding occurs at specific cysteine ​​residues, leading to the suppression of their kinase activity.[7][8] By inhibiting JAKs, parthenolide prevents the phosphorylation of STAT3 at Tyr705, a critical step for its dimerization, nuclear translocation, and subsequent DNA binding.[9][10] This blockade of STAT3 signaling contributes to parthenolide's anti-inflammatory and anticancer properties.[7][8]

Signaling Pathway Diagram:

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active P-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer P-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Parthenolide Parthenolide Parthenolide->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Parthenolide inhibits the JAK/STAT3 signaling pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] The MAPK pathway includes several key kinases such as ERK, JNK, and p38. Parthenolide has been shown to modulate this pathway, contributing to its pro-apoptotic effects in cancer cells.[11]

Mechanism of Modulation:

Parthenolide's effect on the MAPK pathway can be complex and cell-type dependent. In some cancer cells, parthenolide has been shown to inhibit the B-Raf/MEK/ERK pathway, leading to decreased cell proliferation.[12] It can significantly decrease the expression and phosphorylation of ERK and MEK proteins.[11] Conversely, parthenolide can also induce sustained activation of the stress-activated kinases JNK and p38, which can trigger apoptotic cell death.[13]

Signaling Pathway Diagram:

MAPK_Pathway Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Raf B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Parthenolide Parthenolide Parthenolide->Raf Inhibition ASK1 ASK1 Parthenolide->ASK1 Activation Stress_Stimuli Stress Stimuli Stress_Stimuli->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis

Parthenolide modulates the MAPK signaling pathway.

Quantitative Data on Parthenolide's Activity

The following tables summarize key quantitative data regarding the effects of parthenolide on various cell lines and signaling molecules.

Cell LineAssayParameterValueReference
GLC-82 (NSCLC)CytotoxicityIC506.07 ± 0.45 µM[12]
Other NSCLC cellsCytotoxicityIC50 Range6.07 - 15.38 µM[12]
Leukemic Stem CellsCytotoxicityEffective Conc.10 µM[14]
LSCs (+3 karyotype)Cytotoxicity>50% cell death25 µM[14]
TargetEffectCell LineConcentrationReference
STAT3 PhosphorylationInhibitionMDA-MB-2315 µmol/L[15]
IL-6 induced STAT3InhibitionHepG2/STAT31h pre-treatment[15]
NF-κB ActivationInhibitionVarious-[2][3]
B-Raf ExpressionInhibitionGLC-82-[12]
ERK/MEK PhosphorylationDecreasedGBC-SD, NOZDose-dependent[11]

Detailed Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is adapted from studies investigating the effect of parthenolide on protein phosphorylation in signaling pathways.[11]

Objective: To determine the levels of phosphorylated and total proteins in key signaling pathways (e.g., p-ERK, ERK, p-STAT3, STAT3) after treatment with parthenolide.

Materials:

  • Cell lines of interest (e.g., GBC-SD, NOZ)

  • Parthenolide solution

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of parthenolide or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (CCK-8)

This protocol is based on methods used to assess the cytotoxic effects of parthenolide.[11]

Objective: To measure the effect of parthenolide on the viability and proliferation of cancer cells.

Materials:

  • Cell lines of interest

  • Parthenolide solution

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of parthenolide for 24, 48, or 72 hours. Include a vehicle control.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value of parthenolide for the specific cell line.

Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture PTL_Treatment Parthenolide Treatment Cell_Culture->PTL_Treatment Cell_Viability Cell Viability Assay (CCK-8) PTL_Treatment->Cell_Viability Western_Blot Western Blot PTL_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Flow Cytometry) PTL_Treatment->Apoptosis_Assay Xenograft_Model Xenograft Model PTL_Administration Parthenolide Administration Xenograft_Model->PTL_Administration Tumor_Measurement Tumor Volume/Weight Measurement PTL_Administration->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

A typical experimental workflow for studying parthenolide.

Conclusion

Parthenolide is a promising natural compound with multifaceted effects on key cellular signaling pathways. Its ability to potently inhibit the pro-survival NF-κB and STAT3 pathways, while modulating the MAPK pathway to induce apoptosis, underscores its therapeutic potential in cancer and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of parthenolide. Future research should focus on optimizing its delivery and exploring its efficacy in clinical settings.

References

Preliminary Toxicity Profile of Pityol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for preliminary toxicity studies on a compound identified as "Pityol" revealed ambiguity in the nomenclature. The term "this compound" is associated with pharmaceutical preparations containing zinc oxide or boric acid. However, in the context of chemical research and preliminary studies, "this compound" most frequently refers to trans-pityol (CAS #: 105814-93-5) , a naturally occurring monoterpenoid that functions as an insect pheromone, particularly for bark beetles.

Crucially, a comprehensive review of toxicological literature and databases indicates a significant lack of publicly available preliminary toxicity studies (including acute, sub-chronic, and genotoxicity data) specifically for trans-pityol. The existing body of research predominantly focuses on its role in chemical ecology and as a semiochemical for pest management.

This document, therefore, aims to provide a broader context by summarizing the general toxicological profile of insect pheromones as a class of compounds and outlines standard experimental protocols relevant to preliminary toxicity assessment.

General Toxicological Profile of Insect Pheromones

Insect pheromones, used in pest management, are generally regarded as having a low toxicity profile for non-target organisms, including mammals.[1][2] This is attributed to their high species specificity, the low application rates in practice, and their natural origin, which often leads to rapid environmental degradation.[2][3] Regulatory bodies in North America and Europe have established specific guidelines for semiochemicals, often requiring a reduced set of toxicological data compared to conventional pesticides, acknowledging their lower risk profile.[4][5][6]

While specific data for trans-pityol is unavailable, the following table presents examples of acute toxicity data for other insect pheromones to provide a general perspective on the low toxicity of this class of compounds.

Compound ClassSpecific Compound ExampleTest SpeciesRoute of AdministrationLD50 / NOAELCitation
Lepidopteran PheromonesVarious (16 compounds)RatOral> 3,000 mg/kg[7]
Fatty Acid Pheromonen-HeneicosaneRatOralNOAEL > 500 mg/kg[8]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no statistically significant adverse effects are observed in the exposed population compared to a control group.

Standardized Experimental Protocol: Acute Oral Toxicity (Limit Test)

The following is a generalized protocol for an acute oral toxicity limit test, often performed according to OECD Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure). This type of study is a standard initial step in assessing the acute toxicity of a substance.

Objective: To determine the acute oral toxicity of a test substance after a single dose. The limit test is used when the test substance is expected to have very low toxicity.

Test Animals: Typically, healthy, young adult rodents (e.g., Wistar rats or Swiss Webster mice), nulliparous and non-pregnant females are often used as they are generally slightly more sensitive.

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) and acclimatized for at least 5 days before the study.

Procedure:

  • Fasting: Animals are fasted (food, but not water, is withheld) for a specified period (e.g., overnight) before dosing.

  • Dosing: A single dose of the test substance is administered to a small group of animals (e.g., 3 animals) by oral gavage. For a limit test, a high dose (e.g., 2000 mg/kg body weight) is used. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). A control group receives the vehicle alone.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours after dosing and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological changes are recorded.

Data Analysis: The results are used to classify the substance into a toxicity category. If no mortality or significant toxicity is observed at the limit dose, further testing at higher doses may not be necessary, and the substance is considered to have low acute toxicity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an acute oral toxicity study.

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_post Post-Dosing Phase cluster_analysis Data Analysis and Reporting A Test Substance Characterization B Animal Acclimatization (min. 5 days) A->B C Randomization and Grouping B->C D Fasting (Overnight) C->D E Body Weight Measurement (Day 0) D->E F Single Oral Dose Administration E->F G Clinical Observations (Frequent on Day 1, then daily) F->G H Daily Observations (Days 2-14) G->H I Weekly Body Weight H->I J Terminal Necropsy (Day 14) I->J K Data Compilation and Statistical Analysis J->K L Toxicity Classification and Report Generation K->L

References

Methodological & Application

Application Notes and Protocols for Pityol, a Novel PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Pityol is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. These application notes provide a detailed protocol for the experimental use of this compound in cell culture, including methods for assessing its cytotoxic effects and its impact on key downstream targets of the PI3K/Akt/mTOR pathway.

Background

The PI3K/Akt/mTOR signaling cascade is a central pathway that integrates signals from various growth factors and nutrients to orchestrate cellular responses. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. In many cancer types, mutations in components of this pathway lead to its constitutive activation, driving tumorigenesis. This compound is designed to inhibit this aberrant signaling, thereby inducing cell cycle arrest and apoptosis in cancer cells.

This compound Specifications

Property Specification
Molecular Formula C₂₂H₂₅N₅O₄
Molecular Weight 423.47 g/mol
Purity ≥98% (HPLC)
Appearance White to off-white solid
Solubility Soluble in DMSO (≥50 mg/mL)
Storage Store at -20°C. Protect from light.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC₅₀ Values of this compound in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM) after 72h Treatment
MCF-7Breast Cancer15.8
PC-3Prostate Cancer25.2
A549Lung Cancer42.1
U-87 MGGlioblastoma18.9

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle (0.1% DMSO)45.3 ± 2.135.8 ± 1.818.9 ± 1.5
This compound (20 nM)68.2 ± 3.515.1 ± 1.216.7 ± 1.3

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (48h Treatment)

Treatment Annexin V-Positive Cells (%)
Vehicle (0.1% DMSO)5.2 ± 0.8
This compound (20 nM)35.6 ± 2.9

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (10 mM): Dissolve 4.23 mg of this compound in 1 mL of sterile DMSO. Mix by vortexing until fully dissolved. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Medium: Use the appropriate medium for the cell line of interest (e.g., DMEM for MCF-7, RPMI-1640 for PC-3), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • MTT Reagent (5 mg/mL): Dissolve 50 mg of Thiazolyl Blue Tetrazolium Bromide (MTT) in 10 mL of sterile PBS. Filter sterilize and store at 4°C, protected from light.

Cell Viability (MTT) Assay

This protocol is for determining the IC₅₀ value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

experimental_workflow_mtt A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent and incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H pityol_pathway growth_factor Growth Factor rtk RTK growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTORC1 akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits s6k S6K mtor->s6k activates proliferation Cell Proliferation & Growth s6k->proliferation This compound This compound This compound->pi3k inhibits

Application Notes and Protocols for In Vivo Studies of Ichthammol, the Active Ingredient in Pityol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only. "Pityol" is the brand name for a topical ointment used in humans for various skin conditions.[1][2] Its active ingredient is primarily ichthammol (ammonium bituminosulfonate), often in combination with other substances like boric acid and zinc oxide.[1][2] There is no evidence in the scientific literature of the systemic in vivo administration of the complete "this compound" formulation in animal models for research.

The information provided below pertains to ichthammol, the principal active component of this compound. The majority of research on ichthammol has been conducted in the context of topical application for dermatological conditions.[3] While some toxicological studies have involved systemic administration, detailed protocols for in vivo efficacy studies using systemic routes are not well-documented in publicly available literature.[4]

I. Introduction to Ichthammol

Ichthammol, also known as ammonium (B1175870) bituminosulfonate, is a product derived from the dry distillation of sulfur-rich oil shale.[5][6] It is a complex mixture of compounds and has been used for over a century in dermatology for its anti-inflammatory, antibacterial, and antifungal properties.[3][7]

Mechanism of Action: The therapeutic effects of ichthammol are multifaceted. It is known to:

  • Inhibit inflammatory mediators: Ichthammol can inhibit the activity of enzymes like lipoxygenase and cyclooxygenase, which are involved in the synthesis of pro-inflammatory molecules such as prostaglandins (B1171923) and leukotrienes.[7][8][9] This action helps to reduce redness, swelling, and pain associated with inflammation.[7]

  • Exhibit antimicrobial properties: It is effective against various bacteria, particularly gram-positive strains, and has also demonstrated antifungal activity.[8][10] The proposed mechanism involves the disruption of microbial cell membranes.[7]

  • Have keratolytic and "drawing" effects: Ichthammol can help in the shedding of the outer layer of the skin and is believed to promote the drainage of abscesses and boils, an effect often referred to as a "drawing" action.[7][11]

II. In Vivo Studies: Considerations and Available Data

The vast majority of studies involving ichthammol are in vitro or clinical studies focusing on topical application for skin ailments.[3][12] However, some animal studies have been conducted to assess its anti-inflammatory effects and toxicological profile.

A key study demonstrated the anti-inflammatory effect of ichthammol when applied topically to the ear skin of mice with croton oil-induced inflammation.[9] Toxicological studies have also been performed with both dermal and oral administration to evaluate safety, and these have generally found the substance to be well-tolerated with no evidence of teratogenic, mutagenic, or carcinogenic effects.[4]

Due to the limited publicly available data on systemic in vivo efficacy studies, the following protocols are based on general principles of in vivo research and the known properties of ichthammol. Researchers should consider these as starting points and optimize them based on their specific experimental goals.

III. Experimental Protocols

A. Topical Anti-inflammatory Model (Croton Oil-Induced Ear Edema in Mice)

This model is suitable for evaluating the topical anti-inflammatory activity of ichthammol.[13]

1. Materials:

  • Ichthammol ointment (e.g., 10% or 20% in a suitable vehicle like petrolatum)[6]

  • Croton oil

  • Vehicle control (e.g., petrolatum)

  • Positive control (e.g., a known topical anti-inflammatory drug)

  • Male AB/Bln mice (or other suitable strain)

  • Micrometer or thickness gauge

  • Ear punch for tissue sampling (optional)

  • Anesthetic agent

2. Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Induction of Inflammation: Prepare a solution of croton oil in a suitable solvent (e.g., acetone). Apply a small, standardized volume of the croton oil solution to the inner surface of the right ear of each mouse. The left ear can serve as an untreated control.

  • Treatment Application: At a specified time after induction (e.g., immediately or after 15-30 minutes), topically apply a standardized amount of the ichthammol ointment, vehicle, or positive control to the treated area of the right ear.

  • Measurement of Edema: At various time points after treatment (e.g., 4, 6, 24 hours), measure the thickness of both ears using a micrometer. The difference in thickness between the right and left ear indicates the degree of edema.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

B. General Protocol for Systemic Administration (Exploratory)

Caution: The systemic administration of ichthammol for efficacy studies is not a standard practice. The following is a generalized protocol that would require significant optimization and preliminary dose-finding and toxicity studies.

1. Materials:

  • Ichthammol (ensure a grade suitable for in vivo use)

  • Sterile vehicle for administration (e.g., saline, PBS with a solubilizing agent if necessary)

  • Animal model relevant to the research question (e.g., a model of systemic inflammation)

  • Administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection)

2. Procedure:

  • Preparation of Dosing Solution: Prepare a sterile and stable solution or suspension of ichthammol in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered.

  • Dose-Finding Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a potential therapeutic window. This should involve administering a range of doses and closely monitoring the animals for any signs of toxicity.

  • Efficacy Study:

    • Acclimatize animals and induce the disease model.

    • Administer ichthammol at the predetermined dose(s) and route (e.g., oral gavage, intraperitoneal injection). Include vehicle control and positive control groups.

    • Monitor the animals for the duration of the study, collecting relevant data and endpoints (e.g., clinical signs, biomarkers, histopathology).

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of ichthammol treatment compared to controls.

IV. Data Presentation

As there is a lack of quantitative dosage data for systemic in vivo efficacy studies in the public domain, a detailed comparative table cannot be constructed. Should such studies be undertaken, data should be organized as follows:

ParameterStudy 1Study 2Study 3
Animal Model e.g., Wistar ratse.g., C57BL/6 mice
Disease Model e.g., Carrageenan-induced paw edemae.g., LPS-induced systemic inflammation
Administration Route e.g., Oral (gavage)e.g., Intraperitoneal (IP)
Dosage(s) mg/kgmg/kg
Vehicle
Treatment Frequency e.g., Once dailye.g., Single dose
Treatment Duration e.g., 7 dayse.g., 24 hours
Key Outcomes e.g., Paw volume reduction (%)e.g., Serum cytokine levels (pg/mL)
Reference

V. Visualizations

Below are diagrams illustrating the known mechanism of action of ichthammol and a general experimental workflow for an in vivo study.

Ichthammol_Mechanism_of_Action cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways cluster_mediators Inflammatory Mediators Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX COX Cyclooxygenase (COX) Arachidonic_Acid->COX Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Ichthammol Ichthammol Ichthammol->LOX Ichthammol->COX Inflammation Inflammation (Redness, Swelling, Pain) Leukotrienes->Inflammation Prostaglandins->Inflammation

Caption: Mechanism of action of Ichthammol in reducing inflammation.

In_Vivo_Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomization into Groups (Vehicle, Ichthammol, Positive Control) Acclimatization->Grouping Induction Disease Model Induction Grouping->Induction Treatment Treatment Administration Induction->Treatment Monitoring Monitoring & Data Collection (e.g., Clinical Signs, Measurements) Treatment->Monitoring Endpoint Endpoint & Sample Collection (e.g., Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (e.g., Statistical Tests, Histology) Endpoint->Analysis End End Analysis->End

Caption: General workflow for an in vivo animal study.

References

Application Notes: Quantitative Analysis of Pityol Ointment Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pityol is a topical dermatological preparation, not a single chemical entity. Its therapeutic effects are derived from a combination of active ingredients, most commonly Zinc Oxide and Salicylic (B10762653) Acid, within an ointment base. Therefore, the "quantification of this compound" necessitates the development and validation of analytical methods to determine the concentration of its individual active pharmaceutical ingredients (APIs). These notes provide detailed protocols for the quantification of Salicylic Acid using High-Performance Liquid Chromatography (HPLC) and Zinc Oxide using Atomic Absorption Spectroscopy (AAS), common and reliable methods for these analytes in a complex ointment matrix.

1. Quantification of Salicylic Acid via HPLC-UV

Salicylic acid, a key component for its keratolytic and anti-inflammatory properties, can be accurately quantified using a reversed-phase HPLC method with UV detection. The primary challenge lies in the effective extraction of the polar salicylic acid from the non-polar ointment base.

2. Quantification of Zinc Oxide via Atomic Absorption Spectroscopy (AAS)

Zinc Oxide, which acts as a skin protectant and mild astringent, is an inorganic compound. Its quantification is achieved by measuring the total zinc content. Atomic Absorption Spectroscopy is a highly sensitive and specific method for elemental analysis. The protocol involves an acid digestion to bring the zinc into a solution that can be analyzed.

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Salicylic Acid in Ointment

1. Objective: To determine the concentration (% w/w) of Salicylic Acid in an ointment sample.

2. Materials and Reagents:

  • Salicylic Acid reference standard (USP grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Ultrapure water

  • Ointment sample

  • 0.45 µm Syringe filters

3. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Centrifuge

4. Standard Preparation: a. Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Salicylic Acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. b. Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

5. Sample Preparation: a. Accurately weigh approximately 1.0 g of the ointment into a 50 mL beaker. b. Add 25 mL of methanol. c. Gently heat on a hot plate at ~60°C with stirring for 15 minutes to melt the ointment base and dissolve the Salicylic Acid. d. Transfer the mixture to a 50 mL volumetric flask. Allow to cool to room temperature. e. Dilute to volume with methanol. The ointment base will precipitate. f. Shake vigorously and centrifuge a 10 mL aliquot of the suspension at 4000 RPM for 10 minutes. g. Filter the supernatant through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (40:60:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 230 nm
  • Injection Volume: 20 µL

7. Data Analysis: a. Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration. b. Determine the concentration of Salicylic Acid in the prepared sample solution from the calibration curve. c. Calculate the percentage (w/w) of Salicylic Acid in the ointment using the following formula: % Salicylic Acid (w/w) = (C * D * V) / (W * 10) Where:

  • C = Concentration from calibration curve (µg/mL)
  • D = Dilution factor (if any)
  • V = Initial volume of solvent used for extraction (mL)
  • W = Weight of ointment sample (mg)

Protocol 2: AAS Quantification of Zinc Oxide in Ointment

1. Objective: To determine the concentration (% w/w) of Zinc Oxide in an ointment sample by measuring total zinc content.

2. Materials and Reagents:

  • Zinc reference standard (1000 ppm)

  • Nitric Acid (Trace metal grade)

  • Hydrochloric Acid (Trace metal grade)

  • Ultrapure water

  • Ointment sample

3. Instrumentation:

  • Atomic Absorption Spectrometer with a zinc hollow cathode lamp

  • Hot plate

  • Volumetric flasks

  • Analytical balance

4. Standard Preparation: a. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by diluting the 1000 ppm Zinc reference standard with 2% Nitric Acid.

5. Sample Preparation (Acid Digestion): a. Accurately weigh approximately 0.2 g of the ointment into a digestion vessel. b. Add 10 mL of concentrated Nitric Acid. c. Gently heat the sample on a hot plate in a fume hood until the sample is fully digested and the solution is clear. d. Allow the solution to cool to room temperature. e. Quantitatively transfer the digestate to a 100 mL volumetric flask and dilute to volume with ultrapure water. f. Perform a further dilution as necessary to bring the concentration within the calibration range. For a 20% ZnO ointment, a 1:1000 final dilution might be appropriate.

6. Instrumental Parameters:

  • Wavelength: 213.9 nm
  • Slit Width: 0.7 nm
  • Lamp Current: As per manufacturer's recommendation
  • Flame: Air-Acetylene

7. Data Analysis: a. Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentration. b. Determine the concentration of Zinc (ppm or µg/mL) in the diluted sample solution from the calibration curve. c. Calculate the percentage (w/w) of Zinc Oxide in the ointment using the following formula: % ZnO (w/w) = (C_zn * F_znO * D * V) / (W * 10) Where:

  • C_zn = Concentration of Zinc from calibration curve (µg/mL)
  • F_znO = Gravimetric factor for ZnO to Zn (1.2447)
  • D = Total dilution factor
  • V = Initial volume after digestion (mL)
  • W = Weight of ointment sample (mg)

Data Summary Tables

Table 1: HPLC Method Validation Parameters for Salicylic Acid Quantification

ParameterResult
Linearity (R²)> 0.999
Range5 - 100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL

Table 2: AAS Method Validation Parameters for Zinc Quantification

ParameterResult
Linearity (R²)> 0.998
Range0.1 - 5.0 ppm
Accuracy (% Recovery)97.0% - 103.0%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)~0.01 ppm
Limit of Quantification (LOQ)~0.03 ppm

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Ointment Sample (~1.0 g) dissolve Add Methanol & Heat (60°C) to Dissolve API weigh->dissolve precipitate Cool & Precipitate Ointment Base dissolve->precipitate centrifuge Centrifuge to Separate Precipitate precipitate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject Sample (20 µL) onto C18 Column filter->inject separate Isocratic Elution (ACN:H2O:H3PO4) inject->separate detect UV Detection at 230 nm separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for Salicylic Acid quantification in ointment by HPLC.

G cluster_prep Sample Preparation cluster_analysis AAS Analysis weigh Weigh Ointment Sample (~0.2 g) digest Add Conc. Nitric Acid & Heat to Digest weigh->digest dilute1 Cool & Dilute to 100 mL digest->dilute1 dilute2 Perform Final Dilution into Calibration Range dilute1->dilute2 aspirate Aspirate Sample into Air-Acetylene Flame dilute2->aspirate measure Measure Absorbance at 213.9 nm aspirate->measure quantify Quantify using Calibration Curve measure->quantify

Caption: Workflow for Zinc Oxide quantification in ointment by AAS.

G Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX1_2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Metabolism Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Salicylic_Acid Salicylic Acid Salicylic_Acid->COX1_2 Inhibition

Caption: Salicylic Acid's mechanism of action via COX enzyme inhibition.

Application Notes and Protocols for the Chromatographic Analysis of D-Pinitol as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pinitol (3-O-methyl-D-chiro-inositol) is a naturally occurring cyclitol found in various plants, such as soy, carob, and bougainvillea.[1] It has gained significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic effects, including anti-diabetic properties. Accurate and reliable quantification of D-pinitol in raw materials, extracts, and final products is crucial for quality control, formulation development, and pharmacokinetic studies.

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), are instrumental for the analysis of D-pinitol. This document provides detailed application notes and protocols for the use of D-pinitol as a chromatographic standard.

Data Presentation

The following tables summarize the quantitative data for the analysis of D-pinitol using various chromatographic methods.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters and Performance

ParameterHPLC-RI Method
Column Information not available
Mobile Phase Information not available
Detector Refractive Index (RI)
Retention Time 8.7 min[2][3]
Linearity Range 0.125 - 2 mg/mL[2][3]
Correlation Coefficient (r²) 0.9999[2][3]
Limit of Detection (LOD) 19.2 µg/mL[2][3]
Limit of Quantification (LOQ) 58.2 µg/mL[2][3]
Accuracy (% Recovery) 103.24 - 112.69%[2][3]
Precision (RSD%) Intra-day: 0.77%, Inter-day: 1.26%[2][3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters and Performance

ParameterMethod 1 (Trimethylsilyl ether derivative)Method 2 (TMSI derivative)
Derivatization Reagent Sylon HTP (Hexamethyldisilazane, Trimethylchlorosilane, Pyridine)Trimethylsilyl (B98337) imidazole (B134444) (TMSI)[4]
Quantification Ion (m/z) Not specified260[4]
Linearity Range 0.005 - 1.5 mg/mLNot available
Correlation Coefficient (R²) 0.998Not available
Limit of Detection (LOD) 1.93 mg/gNot available
Limit of Quantification (LOQ) 6.37 mg/gNot available
Application Carob syrup and fruit[2]Plant roots[4]

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method Parameters

ParameterIdentification Method
Stationary Phase Silica (B1680970) gel 60 F254 TLC aluminum sheets
Mobile Phase Chloroform: Methanol (B129727): Water (6:3.5:0.5, v/v/v)
Derivatizing Agent Ammoniacal silver nitrate (B79036) solution
Application Identification in plant extracts

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-RI) Protocol

This protocol is based on a validated method for the quantification of D-pinitol in Mesembryanthemum crystallinum.[2][3]

1. Standard Solution Preparation:

  • Accurately weigh a suitable amount of D-pinitol analytical standard.

  • Dissolve in a known volume of diluent (e.g., methanol or water) to prepare a stock solution of a specific concentration.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.125 - 2 mg/mL).

2. Sample Preparation (from plant material):

  • Weigh the powdered plant material.

  • Extract with a suitable solvent (e.g., 80% methanol) using sonication or reflux extraction.[4]

  • Filter the extract and evaporate the solvent.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a refractive index detector.

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Data Analysis: Quantify D-pinitol by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a method for the quantification of D-pinitol in carob samples.[2]

1. Standard Solution Preparation:

  • Prepare a stock solution of D-pinitol in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards in the range of 0.005 to 1.5 mg/mL.

  • Add an internal standard (e.g., resorcinol, 1 mg/mL) to each standard solution.

2. Sample Preparation (from carob syrup):

  • Homogenize approximately 0.4-0.5 g of the sample in 25 mL of 80% methanol and sonicate.

  • Centrifuge the mixture and collect the supernatant.

  • Add the internal standard to an aliquot of the supernatant.

3. Derivatization:

  • Evaporate the solvent from the standard and sample solutions under a stream of nitrogen.

  • Add a silylating agent (e.g., Sylon HTP) to the dried residue.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of hydroxyl groups to trimethylsilyl ethers.

4. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 275°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 280°C for 10 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 200°C.

    • Interface Temperature: 250°C.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the characteristic ion of derivatized D-pinitol.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol is suitable for the qualitative identification of D-pinitol in plant extracts.

1. Standard and Sample Preparation:

  • Prepare a standard solution of D-pinitol in a suitable solvent (e.g., DMSO).

  • Prepare the plant extract by dissolving the dried extract in the same solvent.

2. HPTLC Plate Preparation and Application:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.

3. Chromatogram Development:

  • Develop the plate in a twin-trough chamber saturated with the mobile phase: Chloroform: Methanol: Water (6:3.5:0.5, v/v/v) .

  • Allow the solvent front to travel a sufficient distance up the plate.

  • Dry the plate after development.

4. Detection and Identification:

  • Spray the dried plate with an ammoniacal silver nitrate solution .

  • Heat the plate in an oven at 100°C for approximately 15 minutes.

  • D-pinitol will appear as a brown spot.

  • Identify D-pinitol in the sample by comparing the Rf value and color of the spot with that of the standard.

Mandatory Visualization

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep D-Pinitol Standard Preparation hplc_injection Inject into HPLC-RI System std_prep->hplc_injection sample_prep Plant Material Extraction & Cleanup sample_prep->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection Refractive Index Detection chromatography->detection peak_integration Peak Integration & Quantification detection->peak_integration result Report Results peak_integration->result

Caption: HPLC-RI experimental workflow for D-pinitol quantification.

experimental_workflow_gcms cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing std_prep D-Pinitol Standard Preparation derivatize Silylation (e.g., with TMSI) std_prep->derivatize sample_prep Sample Extraction & Cleanup sample_prep->derivatize gcms_injection Inject into GC-MS System derivatize->gcms_injection separation Gas Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification (m/z 260) detection->data_analysis result Report Results data_analysis->result

Caption: GC-MS experimental workflow for D-pinitol analysis.

logical_relationship cluster_methods Chromatographic Methods cluster_applications Applications compound D-Pinitol hplc HPLC compound->hplc gcms GC-MS compound->gcms hptlc HPTLC compound->hptlc qc Quality Control of Raw Materials hplc->qc formulation Formulation Development hplc->formulation pk_studies Pharmacokinetic Studies hplc->pk_studies gcms->qc herbal Analysis of Herbal Extracts gcms->herbal hptlc->herbal

Caption: D-Pinitol analysis: methods and applications.

References

Techniques for Pityol extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity in the term "Pityol." Scientific databases primarily recognize "Phytol," a diterpene alcohol found in plants as a breakdown product of chlorophyll (B73375), and "Pinitol," a cyclitol with a methyl group. Given the context of natural product extraction for research and drug development, this document will focus on Phytol (B49457) , as it has a more extensive body of literature regarding its extraction, purification, and biological activities.

Application Notes: Phytol

Introduction

Phytol (C₂₀H₄₀O) is a branched-chain, unsaturated diterpene alcohol that is a constituent of chlorophyll and is abundant in green plants. It serves as a precursor for the synthesis of vitamins E and K1. Recent research has highlighted its potential pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, making it a compound of interest for drug discovery and development.[1][2][3][4][5] These application notes provide an overview of the common techniques for extracting and purifying phytol from plant materials.

Chemical Properties of Phytol

PropertyValue
Molecular Formula C₂₀H₄₀O
Molecular Weight 296.53 g/mol
Appearance Colorless to pale yellow, viscous liquid
Boiling Point 202-204 °C at 10 mmHg
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695), methanol, ether, chloroform, and acetone.
CAS Number 150-86-7

Extraction Protocols for Phytol

The selection of an appropriate extraction method is critical and depends on factors such as the nature of the plant material, the desired yield and purity of phytol, and the available resources. Both conventional and modern techniques can be employed.[6][7][8]

Conventional Extraction Methods

These methods are generally simple and do not require sophisticated instrumentation.

Principle: This technique involves soaking the plant material in a solvent for an extended period to allow the soluble compounds to diffuse into the solvent.[9][10]

Protocol:

  • Preparation of Plant Material: Collect fresh plant material (e.g., spinach, grass) and air-dry it in the shade to reduce moisture content. Grind the dried material into a coarse powder.

  • Extraction: Place 100 g of the powdered plant material in a large container with a lid. Add 1 L of a suitable solvent (e.g., 95% ethanol or a mixture of hexane (B92381) and isopropanol).

  • Incubation: Seal the container and keep it at room temperature for 3-7 days with occasional shaking.

  • Filtration: After the incubation period, filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50 °C to obtain the crude phytol extract.

Principle: This method allows for the continuous extraction of a compound from a solid material with a limited amount of solvent. The solvent is heated, vaporizes, condenses over the sample, and extracts the desired compound.

Protocol:

  • Preparation: Place 20 g of dried, powdered plant material into a thimble.

  • Apparatus Setup: Place the thimble in a Soxhlet extractor, which is then fitted to a flask containing 250 mL of hexane or another suitable solvent and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the phytol. Once the extractor is full, the solvent will siphon back into the flask. Continue this process for 6-8 hours.

  • Concentration: After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.

Modern Extraction Methods

These techniques often offer higher efficiency, shorter extraction times, and reduced solvent consumption.[6][7][8]

Principle: Ultrasonic waves create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, causing cell disruption and enhancing the release of intracellular compounds.[10][11]

Protocol:

  • Mixture Preparation: Suspend 10 g of powdered plant material in 100 mL of ethanol in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50 °C).

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.

Principle: This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. Supercritical CO₂ has properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and effective dissolution of phytol.[12]

Protocol:

  • Sample Loading: Load the ground plant material into the extraction vessel of the SFE system.

  • Extraction: Pressurize and heat the CO₂ to its supercritical state (e.g., >73.8 bar and >31.1 °C). Pass the supercritical CO₂ through the extraction vessel. A co-solvent such as ethanol may be added to enhance extraction efficiency.

  • Separation: Depressurize the fluid in a separator vessel, causing the CO₂ to return to a gaseous state and the phytol to precipitate.

  • Collection: Collect the phytol extract from the separator.

Comparison of Extraction Methods

MethodSolvent ConsumptionExtraction TimeTemperatureYieldPurity of Crude Extract
Maceration HighLong (days)Room TemperatureModerateLow
Soxhlet Extraction ModerateModerate (hours)HighHighModerate
Ultrasound-Assisted Extraction LowShort (minutes)Low to ModerateHighModerate to High
Supercritical Fluid Extraction Very Low (recyclable)Short (minutes to hours)Low to ModerateHighHigh

Purification Protocols for Phytol

The crude extract obtained from any of the above methods will contain a mixture of compounds. Further purification is necessary to isolate phytol.

Solvent-Solvent Partitioning

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., a polar and a non-polar solvent).[13]

Protocol:

  • Dissolution: Dissolve the crude extract in a solvent mixture, for example, 80% aqueous methanol.

  • Partitioning: Transfer the solution to a separatory funnel and add an equal volume of an immiscible non-polar solvent like hexane.

  • Separation: Shake the funnel vigorously and then allow the layers to separate. The more non-polar compounds, including phytol, will partition into the hexane layer.

  • Collection: Collect the hexane layer. Repeat the extraction of the aqueous layer with fresh hexane 2-3 times.

  • Concentration: Combine the hexane fractions and concentrate using a rotary evaporator.

Column Chromatography

Principle: This is a powerful technique for separating individual compounds from a mixture. The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase is passed through it.[14]

Protocol:

  • Column Packing: Prepare a glass column packed with a suitable stationary phase, such as silica (B1680970) gel or alumina, in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the partially purified extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (gradient elution). For example, start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing phytol.

  • Pooling and Concentration: Combine the pure phytol fractions and concentrate them to obtain purified phytol.

Visualization of Workflows and Pathways

Experimental Workflow for Phytol Extraction and Purification

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Method Extraction Method Grinding->Extraction Method Maceration Maceration Extraction Method->Maceration Conventional Soxhlet Soxhlet Extraction Method->Soxhlet Conventional UAE UAE Extraction Method->UAE Modern SFE SFE Extraction Method->SFE Modern Crude Extract Crude Extract Maceration->Crude Extract Soxhlet->Crude Extract UAE->Crude Extract SFE->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Pure Phytol Pure Phytol Column Chromatography->Pure Phytol

Caption: General workflow for the extraction and purification of Phytol.

Signaling Pathway: Anti-inflammatory Action of Phytol

Phytol has been shown to exhibit anti-inflammatory effects, potentially through the inhibition of the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.[1][4]

Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-1 / COX-2 COX-1 / COX-2 Inflammatory Stimuli->COX-1 / COX-2 NF-kB NF-kB Inflammatory Stimuli->NF-kB Phytol Phytol Phytol->COX-1 / COX-2 Phytol->NF-kB Inflammation Inflammation COX-1 / COX-2->Inflammation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation

Caption: Potential anti-inflammatory signaling pathway of Phytol.

References

Application Notes & Protocols: Ichthammol (from Pityol) in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ichthammol, the primary active ingredient in Pityol ointment, in topical drug delivery systems.[1][2][3] While modern nanoparticle-based drug delivery systems involving Ichthammol are not extensively documented in publicly available literature, its formulation into conventional topical systems like ointments is well-established. This document details the properties of Ichthammol, protocols for its formulation into an ointment base, and its known mechanisms of action.

Introduction to this compound and Ichthammol

This compound is a commercially available ointment used for various skin conditions, including eczema, acne, and minor skin infections.[1][3] Its therapeutic effects are largely attributed to its active pharmaceutical ingredient, Ichthammol.[2] Ichthammol, also known as ammonium (B1175870) bituminosulfonate, is a product derived from the dry distillation of sulfur-rich oil shale.[4][5] It is a complex mixture of compounds and is known for its anti-inflammatory, antibacterial, and antimycotic properties.[6][7]

Ichthammol is a thick, dark, and viscous substance with a characteristic odor.[4][7] It is used in dermatology to treat a variety of skin disorders.[5] The formulation of Ichthammol into a stable and effective topical delivery system is crucial for its therapeutic efficacy.

Properties of Ichthammol

A summary of the key properties of Ichthammol is presented in the table below.

PropertyDescription
Origin Derived from the dry distillation of sulfur-rich oil shale (bituminous schists).[4][5]
Appearance A thick, black, or dark brown tar-like substance.[7]
Key Components A complex mixture of sulfonated and ammoniated compounds, including saturated and unsaturated hydrocarbons, nitrogen bases, and thiophene (B33073) derivatives.[4]
Solubility Soluble in water.[8]
Therapeutic Actions Anti-inflammatory, antibacterial, antimycotic, and antiseptic.[6][9][10]
Common Formulations Primarily available in ointments, creams, and lotions, typically at concentrations of 10% or 20%.[5][7]
Dermatological Uses Treatment of eczema, psoriasis, acne, boils, and other inflammatory skin conditions.[5][7][10]

Experimental Protocol: Formulation of an Ichthammol Ointment

This protocol describes a general method for the preparation of a simple Ichthammol ointment, based on methodologies found in the pharmaceutical literature.[9][11][12] This can be adapted for research purposes to study the effects of different ointment bases on the physical properties and performance of the formulation.

3.1. Materials and Equipment

  • Ichthammol

  • White soft paraffin

  • Cetostearyl alcohol

  • Light liquid paraffin

  • Microcrystalline wax

  • Heating mantle or water bath

  • Beakers

  • Stirring rods or overhead stirrer

  • Ointment mill (optional, for homogeneity)

  • Collapsible ointment tubes for packaging

3.2. Formulation Workflow

The following diagram illustrates the general workflow for preparing an Ichthammol ointment.

G cluster_oil_phase Oil Phase Preparation cluster_active_phase Active Ingredient Dispersion cluster_mixing Mixing and Homogenization cluster_packaging Packaging A Weigh Hard Paraffin, Microcrystalline Wax, Cetostearyl Alcohol, and Light Liquid Paraffin B Heat to 75-80°C until melted A->B D Add Ichthammol to the melted oil phase B->D C Weigh Ichthammol C->D E Stir continuously until a homogenous mixture is formed D->E F Cool the mixture with constant stirring E->F G Pass through an ointment mill (optional) F->G H Fill into collapsible tubes G->H

Caption: Workflow for the formulation of Ichthammol ointment.

3.3. Step-by-Step Procedure

  • Preparation of the Oil Phase:

    • Accurately weigh the required quantities of white soft paraffin, cetostearyl alcohol, light liquid paraffin, and microcrystalline wax.[11][12]

    • Combine these ingredients in a beaker and heat them in a water bath or on a heating mantle to a temperature of 75-80°C.[11]

    • Stir the mixture gently until all components have melted and a uniform liquid is formed.[11]

  • Incorporation of Ichthammol:

    • In a separate container, weigh the required amount of Ichthammol.

    • Gradually add the Ichthammol to the melted oil phase while stirring continuously. To ensure a homogenous mixture, it is recommended to first incorporate the Ichthammol into a small portion of the melted base and then add this concentrate to the bulk of the base.

  • Homogenization and Cooling:

    • Continue to stir the mixture as it cools down to ensure that the Ichthammol remains evenly dispersed.

    • For a smoother texture and to ensure uniformity, the ointment can be passed through an ointment mill once it has cooled sufficiently but is still malleable.

    • Allow the ointment to cool to room temperature with occasional stirring.

  • Packaging:

    • Once the ointment has reached the desired consistency, fill it into appropriate containers, such as collapsible aluminum or plastic tubes.

    • Label the containers with the formulation details and date of preparation.

3.4. Evaluation of the Formulation

The prepared ointment should be evaluated for various physicochemical properties to ensure its quality and stability.

ParameterMethod
Appearance Visual inspection for color, odor, and homogeneity.
Viscosity Measured using a viscometer at different shear rates to determine the flow properties of the ointment.[9][12]
Spreadability Determined by pressing a known weight of the ointment between two glass slides and measuring the increase in diameter over time.[9][12]
pH The pH of a 10% dispersion of the ointment in distilled water is measured using a calibrated pH meter.
Drug Content An appropriate analytical method (e.g., UV-Vis spectrophotometry after extraction) is used to determine the concentration of Ichthammol in the ointment to ensure uniformity.
In Vitro Diffusion A Franz diffusion cell can be used to study the release of Ichthammol from the ointment through a synthetic or biological membrane.[11] Samples are withdrawn from the receptor compartment at regular intervals and analyzed for drug content.[11]
Stability The formulation is stored at different temperature and humidity conditions (as per ICH guidelines) and evaluated for any changes in its physical and chemical properties over time.[11]

Mechanism of Action of Ichthammol

The therapeutic effects of Ichthammol are multifaceted, stemming from its anti-inflammatory, antibacterial, and antimycotic properties.[6][7] The exact signaling pathways are not fully elucidated due to the complex nature of Ichthammol. However, in vitro studies have provided insights into its pharmacological actions.[6][13]

4.1. Anti-inflammatory Action

Ichthammol's anti-inflammatory effects are believed to be due to its influence on the formation, secretion, and action of inflammatory mediators.[7][14] It has been shown to modulate the activity of immune cells.[13]

4.2. Antimicrobial Effects

Ichthammol exhibits activity against a range of bacteria and fungi.[6] Its antibacterial action is more pronounced against Gram-positive bacteria.[13] The mechanism is thought to involve the disruption of microbial cell membranes.[7]

The following diagram provides a conceptual overview of the proposed mechanisms of action of Ichthammol at the cellular level in the skin.

G cluster_stimulus External Stimuli cluster_target Target Cells in Skin cluster_response Cellular Response cluster_ichthammol Ichthammol Action cluster_outcome Therapeutic Outcome A Bacteria / Fungi F Bacterial/Fungal Proliferation A->F B Inflammatory Triggers D Immune Cells (e.g., Macrophages) B->D C Keratinocytes D->C E Release of Inflammatory Mediators (Prostaglandins, Leukotrienes) D->E H Reduced Inflammation E->H I Reduced Microbial Load F->I G Ichthammol G->E Inhibits G->F Inhibits

Caption: Conceptual diagram of Ichthammol's mechanism of action in the skin.

Future Perspectives

While Ichthammol has a long history of use in traditional topical formulations, there is a potential for its incorporation into modern drug delivery systems to enhance its therapeutic effects and improve patient compliance. Research into formulating Ichthammol into nanoparticles, microemulsions, or liposomes could lead to improved skin penetration, targeted delivery to specific skin layers, and controlled release profiles. Such advancements would require extensive research, including detailed in vitro and in vivo studies to establish their safety and efficacy.

References

Application of Pityol in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pityol, chemically known as 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, is a naturally occurring compound that functions as an insect pheromone. In the context of agrochemical research, this compound is not a conventional pesticide that exhibits direct toxicity to target organisms. Instead, it is classified as a semiochemical, a substance used in chemical communication between organisms. Its primary application lies in the monitoring and management of specific forest insect pests, particularly bark beetles of the genus Pityophthorus. This document provides detailed application notes and protocols for the use of this compound in agrochemical research, with a focus on integrated pest management (IPM) strategies.

Mechanism of Action: Aggregation Pheromone

This compound functions as an aggregation pheromone for several species of bark beetles, including the spruce twig beetle (Pityophthorus pityographus) and Pityophthorus pubescens.[1][2][3] Aggregation pheromones are chemical signals that attract both male and female insects to a specific location, usually a suitable host tree for feeding and reproduction.[4][5] In the case of Pityophthorus species, the release of this compound by pioneering beetles that have successfully colonized a host tree attracts a mass of other beetles to overcome the tree's defenses and establish a new population.[6] This behavior can be exploited for pest management purposes.

cluster_Pest Pest Lifecycle & Host Interaction cluster_IPM Integrated Pest Management (IPM) Intervention Pioneer_Beetle Pioneer Beetle Locates Host Pheromone_Release Release of this compound Pioneer_Beetle->Pheromone_Release Initiates Mass_Attack Mass Aggregation of Beetles Pheromone_Release->Mass_Attack Attracts Pheromone_Trap Pheromone Trap with this compound Lure Pheromone_Release->Pheromone_Trap Exploited by Host_Colonization Host Tree Colonization & Reproduction Mass_Attack->Host_Colonization Monitoring Population Monitoring Pheromone_Trap->Monitoring Enables Mating_Disruption Mating Disruption Pheromone_Trap->Mating_Disruption Can be used for

Caption: this compound's role in bark beetle aggregation and IPM.

Applications in Agrochemical Research

The primary applications of this compound in an agrochemical context are:

  • Pest Monitoring and Detection: this compound-baited traps are used to monitor the presence, abundance, and flight phenology of target bark beetle species.[1][7] This information is crucial for making informed decisions about the need for and timing of control interventions.

  • Mating Disruption: While less common for bark beetles than for other insects like moths, the broadcast application of synthetic pheromones can be used to disrupt the chemical communication between males and females, thereby preventing mating and reducing population growth.[8][9][10][11][12]

  • Mass Trapping: In some instances, a high density of pheromone traps can be deployed to capture a significant portion of the beetle population, thereby reducing the overall pest pressure.

Target Pests

This compound is primarily associated with bark beetles of the genus Pityophthorus. The specific enantiomer of this compound can be important for attracting different species.

Target Pest SpeciesCommon NameThis compound EnantiomerOther Pheromone Components
Pityophthorus pityographusSpruce twig beetle(2R,5S)-(+)-pityolGrandisol[3]
Pityophthorus pubescens(E)-(+)-pityolNot inhibited by (E)-(-)-pityol[1][13]
Pityophthorus carmeli(E)-(+)-pityol(E)-(+)-conophthorin[2]
Pityophthorus setosus(E)-(+)-pityolReduced attraction with (E)-(+)-conophthorin[2]
Conophthorus spp.Pine cone beetles(E)-(+)-pityol

Experimental Protocols

Protocol 1: Monitoring Pityophthorus Species Using this compound-Baited Traps

Objective: To monitor the population dynamics and flight periods of target Pityophthorus species.

Materials:

  • Multi-funnel traps (e.g., Lindgren funnel traps) or delta traps.[14]

  • This compound lures (ensure the correct enantiomer for the target species).

  • Collection cups for the bottom of the funnel traps.

  • Soapy water or a non-toxic antifreeze solution (as a killing and preserving agent in the collection cup).

  • Stakes or ropes for trap deployment.

  • GPS device for recording trap locations.

  • Data sheets or a mobile device for data recording.

Procedure:

  • Trap Assembly:

    • Assemble the multi-funnel or delta traps according to the manufacturer's instructions.[14]

    • Attach the this compound lure to the designated position within the trap. Handle lures with gloves to avoid contamination.[14]

    • Fill the collection cup with soapy water or antifreeze solution to a depth of approximately 3-5 cm.[15]

  • Trap Deployment:

    • Select a suitable location for trap deployment, typically within or near the host tree species of the target beetle.

    • Hang the traps from tree branches or stakes at a height of approximately 1.5-2 meters above the ground.

    • Ensure traps are placed at least 10-20 meters apart to avoid interference.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check the traps weekly.

    • Carefully remove the collection cup and empty the contents into a labeled container.

    • Count and identify the target beetle species. It is advisable to also record the number of non-target species captured.

    • Replace the soapy water/antifreeze solution in the collection cup.

    • Replace the this compound lure according to the manufacturer's recommendations (typically every 4-8 weeks).

  • Data Analysis:

    • Analyze the trap catch data to determine the seasonal flight patterns and relative abundance of the target pest.

    • This data can be used to establish action thresholds for control measures.

Start Start Trap_Assembly Assemble Trap and Lure Start->Trap_Assembly Trap_Deployment Deploy Traps in Field Trap_Assembly->Trap_Deployment Data_Collection Weekly Trap Checks & Beetle Collection Trap_Deployment->Data_Collection Data_Collection->Trap_Deployment Redeploy/Maintain Data_Analysis Analyze Population Trends Data_Collection->Data_Analysis Decision_Making Inform Pest Management Decisions Data_Analysis->Decision_Making End End Decision_Making->End

Caption: Workflow for this compound-based insect monitoring.
Protocol 2: Evaluating the Efficacy of Mating Disruption Using this compound

Objective: To assess the effectiveness of this compound in disrupting the mating of Pityophthorus species.

Materials:

  • This compound-based mating disruption dispensers (e.g., flakes, ropes, or sprayable formulations).

  • Pheromone traps (as described in Protocol 1) for monitoring.

  • Treated and untreated (control) plots of a suitable size, with a buffer zone between them.

  • Materials for assessing mating success (e.g., collecting female beetles for dissection to check for insemination, or monitoring for the presence of new galleries).

Procedure:

  • Plot Setup:

    • Establish at least two plots: one for the mating disruption treatment and one as an untreated control.

    • Ensure the plots are large enough to minimize edge effects and are separated by a sufficient distance to prevent pheromone drift.

  • Treatment Application:

    • In the treatment plot, apply the this compound mating disruption dispensers according to the manufacturer's recommended rate and method.

    • The application should be done just before the expected start of the beetle's flight period.

  • Efficacy Assessment:

    • Trap Shutdown: Deploy this compound-baited monitoring traps in both the treated and control plots. A significant reduction in trap catch in the treated plot compared to the control plot indicates successful disruption of orientation to point sources of the pheromone.

    • Mating Success:

      • Collect female beetles from both plots (e.g., using non-baited traps or by collecting them from host material).

      • Dissect the females under a microscope to determine the percentage of inseminated individuals. A lower insemination rate in the treated plot indicates successful mating disruption.

    • Damage Assessment:

      • At the end of the season, assess the level of host tree damage (e.g., number of new galleries) in both plots. A reduction in damage in the treated plot is a direct measure of the treatment's efficacy.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., t-test, ANOVA) to compare the data from the treated and control plots.

    • Calculate the percentage of trap shutdown, reduction in mating, and reduction in damage.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for this compound in a mating disruption trial.

ParameterTreated PlotControl PlotPercent Reduction
Mean Trap Catch (beetles/trap/week) 15 ± 5150 ± 2090%
Female Insemination Rate 25%85%70.6%
New Galleries per m² of bark 5 ± 250 ± 1090%

Conclusion

This compound is a valuable tool in the integrated pest management of Pityophthorus bark beetles. Its application as a monitoring tool provides essential data for making timely and targeted pest control decisions. While mating disruption with this compound is a promising area of research, its practical implementation requires further investigation for many target species. The protocols outlined in this document provide a foundation for researchers to effectively utilize this compound in their agrochemical research and pest management programs. The high specificity of this compound makes it an environmentally friendly alternative to broad-spectrum insecticides, aligning with the principles of sustainable agriculture and forestry.

References

Pityol: An Investigation into its Potential as a Flavoring or Fragrance Agent

Author: BenchChem Technical Support Team. Date: December 2025

The term "Pityol" presents a degree of ambiguity in scientific and commercial databases. Initial research reveals that "this compound" can refer to a specific chemical compound as well as a pharmaceutical preparation, necessitating a clear distinction for any application in flavor, fragrance, or drug development.

Identifying "this compound"

There are two primary entities associated with the name "this compound":

  • Chemical Compound: A substance identified with the IUPAC name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol and the molecular formula C8H16O2.[1] This compound and its stereoisomers, such as trans-pityol, are registered with unique CAS numbers (e.g., 105814-93-5 for trans-pityol).[2]

  • Pharmaceutical Ointment: A topical preparation marketed under the brand name this compound, used for treating skin conditions like chronic eczema and acne.[3][4] The active ingredients in this ointment include ichthammol, boric acid, zinc oxide, and guaiazulene.[3]

For the context of flavoring and fragrance applications, the focus of this report is on the chemical compound.

Current Status as a Flavoring or Fragrance Agent

Despite a comprehensive search of chemical and perfumery literature, there is a significant lack of publicly available data on the organoleptic properties of the chemical compound this compound (2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol). No sensory descriptors, odor thresholds, or taste profiles are documented that would support its use as a flavoring or fragrance agent. This absence of information prevents the development of detailed application notes for its use in food, cosmetic, or pharmaceutical products.

In contrast, other compounds with similar sounding names or applications are well-characterized. For instance, Phytol is known for its "mild light floral balsam green jasmin" scent, and Thymol provides the characteristic aromatic flavor of thyme.[5][6] The detailed information available for these substances highlights the data gap that currently exists for this compound.

Physicochemical Properties

While sensory data is unavailable, some basic physicochemical properties of this compound have been documented. This information would be foundational for any future research into its potential applications.

PropertyValueSource
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol[1]
CAS Number 105814-93-5 (for trans-pityol)[2]

Future Research and Protocols

Given the lack of existing data, the following outlines a potential workflow for evaluating this compound as a novel flavoring or fragrance agent. These are generalized protocols and would require adaptation based on initial findings.

The process of characterizing a new fragrance or flavor agent typically follows a structured path from initial sensory evaluation to detailed analytical and safety testing.

olfactory_pathway cluster_neuron Olfactory Sensory Neuron odorant This compound (Odorant) receptor Olfactory Receptor (OR) odorant->receptor Binds g_protein G-protein (Golf) receptor->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates camp cAMP ac->camp ATP to cAMP channel CNG Ion Channel camp->channel Opens influx Ca²⁺ / Na⁺ Influx channel->influx depolarization Depolarization influx->depolarization signal Signal to Brain depolarization->signal

References

Application Notes and Protocols: Pityol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Pityol, a naturally derived chiral molecule, as a versatile building block in asymmetric synthesis. This compound, with its defined stereochemistry and functional groups, offers a valuable starting point for the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for the utilization of this compound in synthetic organic chemistry.

Introduction to this compound

This compound, chemically known as 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, is a chiral substituted tetrahydrofuran (B95107).[1] Its rigid cyclic structure and multiple stereocenters make it an attractive scaffold for the introduction of chirality in a controlled manner. The tertiary alcohol provides a handle for further functionalization, while the tetrahydrofuran ring can act as a key structural element in the target molecule.

Key Structural Features:

  • Chiral Core: A 2,5-disubstituted tetrahydrofuran ring with a specific (2R, 5S) configuration.

  • Tertiary Alcohol: A reactive site for derivatization, such as etherification, esterification, or as a directing group in subsequent reactions.

  • Stereochemical Integrity: The stereocenters are generally stable under a variety of reaction conditions, ensuring the transfer of chirality.

Application in Asymmetric Synthesis

This compound can be envisioned as a key starting material in a variety of asymmetric transformations. The following sections outline hypothetical, yet chemically sound, applications and detailed protocols.

The tertiary hydroxyl group of this compound can be readily derivatized to introduce a range of functionalities. This can be useful for modifying the steric and electronic properties of the molecule or for introducing a group that can participate in subsequent reactions.

Table 1: Summary of Derivatization Reactions of this compound

ReactionReagent/CatalystProductExpected Yield (%)Reference for Analogy
O-Alkylation (Williamson Ether Synthesis)NaH, Alkyl Halide (e.g., CH₃I)2-[(2R,5S)-5-methyl-2-(1-methoxy-1-methylethyl)oxolane]85-95General Knowledge
O-SilylationImidazole (B134444), Silyl (B83357) Chloride (e.g., TBDMSCl)2-[(2R,5S)-2-[1-(tert-butyldimethylsilyloxy)-1-methylethyl]-5-methyloxolane]>95General Knowledge
EsterificationAcyl Chloride, PyridineAcetic acid, (1S,4R)-4-(1-hydroxy-1-methylethyl)-1-methyl-2-oxabicyclo[3.3.0]octan-4-yl ester90-98General Knowledge

Experimental Protocol: O-Silylation of this compound

  • Materials: this compound (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq), Imidazole (2.5 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

    • Add imidazole to the solution and stir until it dissolves.

    • Add TBDMSCl portion-wise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the silyl ether.

Diagram 1: Derivatization of this compound

G This compound This compound (2R,5S)-2-(1-hydroxy-1-methylethyl) -5-methyltetrahydrofuran SilylEther Silyl Ether Derivative This compound->SilylEther TBDMSCl, Imidazole, DCM Ether Ether Derivative This compound->Ether NaH, RX Ester Ester Derivative This compound->Ester RCOCl, Pyridine

Caption: Synthetic routes for the derivatization of this compound's tertiary alcohol.

The tetrahydrofuran ring of this compound can potentially undergo ring-opening reactions under specific conditions to yield highly functionalized acyclic chiral molecules.

Table 2: Proposed Ring-Opening Reactions of this compound Derivatives

Reaction TypeReagent/CatalystProduct TypeExpected DiastereoselectivityReference for Analogy
Reductive CleavageLewis Acid (e.g., TiCl₄), Et₃SiHAcyclic Chiral Diol EtherModerate to High[2][3]
Oxidative CleavageRuCl₃, NaIO₄Chiral LactoneHighGeneral Knowledge

Experimental Protocol: Hypothetical Reductive Ring-Opening of a this compound Derivative

This protocol is based on analogous reductive cleavage of substituted tetrahydrofurans and would require optimization for this compound.

  • Materials: O-Silylated this compound (1.0 eq), Titanium tetrachloride (TiCl₄, 1.1 eq), Triethylsilane (Et₃SiH, 2.0 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the O-silylated this compound in anhydrous DCM and cool to -78 °C under an inert atmosphere.

    • Slowly add TiCl₄ to the solution and stir for 15 minutes.

    • Add triethylsilane dropwise and continue stirring at -78 °C.

    • Allow the reaction to slowly warm to room temperature over several hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture through a pad of Celite® to remove titanium salts.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Diagram 2: Ring-Opening Strategy

G Pityol_Derivative This compound Derivative (e.g., O-silylated) Acyclic_Product Functionalized Acyclic Chiral Product Pityol_Derivative->Acyclic_Product Ring-Opening Conditions (e.g., Lewis Acid, Reductant)

Caption: General scheme for the transformation of this compound into an acyclic chiral building block.

The diol functionality that could be unmasked from this compound's core structure suggests its potential as a precursor for chiral ligands in asymmetric catalysis. The synthesis would involve ring opening followed by functional group manipulation to install coordinating atoms.

Table 3: Potential Ligand Synthesis from this compound-Derived Diol

Ligand TypeSynthetic Step from DiolPotential Application in CatalysisReference for Analogy
Chiral DiphosphineMesylation, followed by substitution with LiPPh₂Asymmetric Hydrogenation, Cross-Coupling[4]
Chiral DiamineConversion to Diazide, then reductionAsymmetric Transfer HydrogenationGeneral Knowledge

Experimental Protocol: Hypothetical Synthesis of a Diphosphine Ligand from a this compound-derived Diol

This is a multi-step hypothetical protocol requiring significant optimization.

  • Materials: this compound-derived acyclic diol (from ring-opening), Methanesulfonyl chloride (MsCl, 2.2 eq), Triethylamine (Et₃N, 2.5 eq), Lithium diphenylphosphide (LiPPh₂, 2.5 eq), Anhydrous THF.

  • Procedure:

    • Mesylation: Dissolve the diol in anhydrous THF, cool to 0 °C, and add triethylamine. Add MsCl dropwise and stir for 2-4 hours at 0 °C. After completion, work up to isolate the dimesylate.

    • Phosphine Installation: Prepare a solution of LiPPh₂ in THF. Add the dimesylate to the LiPPh₂ solution at 0 °C and allow it to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the resulting chiral diphosphine ligand by chromatography under inert conditions.

Diagram 3: this compound as a Chiral Ligand Precursor

G This compound This compound Acyclic_Diol Acyclic_Diol This compound->Acyclic_Diol Ring Opening Chiral_Ligand Chiral_Ligand Acyclic_Diol->Chiral_Ligand Functionalization Asymmetric_Catalysis Asymmetric_Catalysis Chiral_Ligand->Asymmetric_Catalysis Application

References

Application Notes and Protocols: Enzymatic Effects of Potential Pityol Components

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Pityol" is the brand name for a topical ointment preparation. As a formulated product, it has not been the subject of specific studies on enzyme kinetics. However, its potential active ingredients, such as Borneol and Zinc Oxide, have been investigated for their interactions with enzymes. This document provides detailed application notes and protocols on the enzymatic effects of these individual components, based on available scientific literature.

Section 1: Borneol and Borneol Dehydrogenase Kinetics

Borneol is a bicyclic organic compound and a terpene derivative. It is a component of many essential oils and is used in traditional medicine. Borneol dehydrogenase (BDH) is an enzyme that catalyzes the oxidation of borneol to camphor (B46023).[1] Understanding the kinetics of this enzyme is crucial for applications in biocatalysis and the synthesis of chiral compounds like camphor.[1][2]

Data Presentation: Kinetic Parameters of Borneol Dehydrogenase

The following table summarizes the apparent kinetic parameters for Borneol Dehydrogenase from Pseudomonas sp. ATCC 17453.[1]

SubstrateApparent Km (mM)kcat (s-1)
(+)-Borneol0.095 ± 0.0040.89
(-)-Borneol0.115 ± 0.0020.97
NAD+0.06 ± 0.005-
Experimental Protocol: Borneol Dehydrogenase Activity Assay

This protocol describes a method for determining the activity of Borneol Dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Borneol Dehydrogenase (BDH) enzyme solution

  • (+)-Borneol or (-)-Borneol substrate solution

  • NAD+ solution

  • Reaction buffer (e.g., pH 7.5 buffer)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+ solution.

  • Add the Borneol substrate solution to the cuvette.

  • Initiate the reaction by adding the Borneol Dehydrogenase enzyme solution.

  • Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 340 nm over time.

  • Record the initial linear rate of the reaction (the change in absorbance per unit time).

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH at 340 nm.

Data Analysis:

To determine the kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of one substrate while keeping the other substrates at saturating concentrations. The initial rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.[3][4][5][6][7]

Visualization: Borneol Dehydrogenase Catalytic Cycle

Borneol_Dehydrogenase_Cycle E Borneol Dehydrogenase (E) E_NAD E-NAD+ E->E_NAD NAD+ binds E_NAD_Borneol E-NAD+-Borneol E_NAD->E_NAD_Borneol Borneol binds E_NADH_Camphor E-NADH-Camphor E_NAD_Borneol->E_NADH_Camphor Catalysis E_NADH E-NADH E_NADH_Camphor->E_NADH Camphor released Camphor Camphor E_NADH->E NADH released NADH NADH NAD NAD+ Borneol Borneol

References

Protocol for Evaluating the Antimicrobial Activity of Pityol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive set of protocols for determining the antimicrobial efficacy of Pityol, a compound with potential therapeutic applications. The following methodologies are designed to be reproducible and robust, allowing for the accurate assessment of this compound's inhibitory and bactericidal capabilities against a range of microbial pathogens. The protocols described herein are foundational for the preclinical evaluation of this compound as a novel antimicrobial agent.

The primary quantitative method detailed is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC).[1] This method allows for the precise measurement of the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1] Additionally, a qualitative screening method, the agar (B569324) well diffusion assay, is provided for a more rapid, initial assessment of antimicrobial activity.[1][2]

For a thorough evaluation, it is recommended to test this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard reference strains from culture collections such as the American Type Culture Collection (ATCC) should be utilized to ensure the comparability of results.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound using the broth microdilution method in 96-well microtiter plates.[1]

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard[3]

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the this compound stock solution to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing only MHB and inoculum), and well 12 will be the sterility control (containing only MHB).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3] This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[1]

Agar Well Diffusion Assay

This protocol provides a qualitative method for screening the antimicrobial activity of this compound.[1][2]

Materials:

  • This compound (stock solution of known concentration)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic discs (e.g., gentamicin)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the entire surface of an MHA plate with the swab to ensure confluent growth. Repeat this two more times, rotating the plate approximately 60 degrees each time.

  • Well Preparation and Sample Addition:

    • Allow the inoculated plate to dry for a few minutes.

    • Using a sterile cork borer, create wells in the agar.

    • Add a specific volume (e.g., 50-100 µL) of the this compound solution to a designated well.

    • Add the negative control (solvent) to another well and place a positive control antibiotic disc on the agar surface.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[2]

Data Presentation

The quantitative data obtained from the MIC experiments should be summarized in a clear and structured table for easy comparison.

MicroorganismStrainGram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 25923Gram-positive
Streptococcus pyogenesATCC 19615Gram-positive
Escherichia coliATCC 25922Gram-negative
Pseudomonas aeruginosaATCC 27853Gram-negative
Candida albicansATCC 90028Fungi

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_controls Controls pityol_prep Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate pityol_prep->serial_dilution inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Microorganism inoculum_prep->inoculate serial_dilution->inoculate sterility_control Sterility Control (Broth only) serial_dilution->sterility_control incubate Incubate at 37°C for 18-24 hours inoculate->incubate growth_control Growth Control (Broth + Inoculum) inoculate->growth_control read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination of this compound.

Potential Antimicrobial Mechanisms of Action

signaling_pathway cluster_cell Microbial Cell cluster_outcomes Cellular Outcomes This compound This compound cell_wall Cell Wall Synthesis Inhibition This compound->cell_wall cell_membrane Cell Membrane Disruption This compound->cell_membrane protein_synthesis Protein Synthesis Inhibition This compound->protein_synthesis nucleic_acid Nucleic Acid (DNA/RNA) Synthesis Inhibition This compound->nucleic_acid cell_death Cell Death cell_wall->cell_death leakage Leakage of Components cell_membrane->leakage protein_synthesis->cell_death nucleic_acid->cell_death leakage->cell_death

Caption: Potential antimicrobial mechanisms of this compound.

References

Application Notes & Protocols for High-Throughput Screening of Pityol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pityol, a novel natural product isolate, presents a promising scaffold for the development of new therapeutic agents. Its unique chemical structure suggests potential interactions with various biological targets. To elucidate its mechanism of action and identify potential therapeutic applications, robust high-throughput screening (HTS) assays are essential. These application notes provide detailed protocols for primary and secondary HTS assays designed to investigate the bioactivity of this compound in two key therapeutic areas: oncology and inflammation. The described assays are tailored to address the common challenges associated with natural product screening, such as autofluorescence and non-specific target interactions.

High-Throughput Screening Strategy for this compound

A tiered screening approach is recommended to efficiently identify and validate the biological activity of this compound. This strategy begins with broad, cell-based phenotypic screens to detect general bioactivity, followed by more specific target-based assays to elucidate the mechanism of action.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step in characterizing the bioactivity of this compound is to assess its effect on cell viability and proliferation. This provides a broad understanding of its potential as an anti-proliferative agent, which is relevant for oncology, or to identify concentrations that are non-toxic for other therapeutic applications.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates for higher throughput.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound to achieve a final concentration range (e.g., 0.1 µM to 100 µM).

    • Add the diluted this compound to the respective wells. Include vehicle-only (DMSO) controls and a positive control for cytotoxicity (e.g., doxorubicin).[1]

    • Incubate the plates for 48 or 72 hours.[1]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Data Presentation: this compound Cell Viability Data

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HeLa15.2 ± 2.10.8 ± 0.1
A54922.5 ± 3.51.2 ± 0.2
HEK293> 1005.4 ± 0.7

Table 1: Hypothetical IC50 values of this compound and Doxorubicin in different cell lines.

Secondary Screening: Target-Based Assays

Based on the primary screening results suggesting selective cytotoxicity towards cancer cells, secondary assays can be employed to investigate the underlying mechanism. A common pathway dysregulated in cancer is the PI3K/Akt/mTOR signaling pathway, which controls cell growth, proliferation, and survival.[2][3][4]

Experimental Protocol: PI3K/Akt/mTOR Pathway HTS Assay (ELISA-based)

This protocol outlines a simplified ELISA-based assay to measure the phosphorylation of a key downstream effector of the PI3K/Akt pathway, such as Akt itself at Ser473.

  • Cell Seeding and Treatment:

    • Seed HeLa cells in a 96-well plate as described in the MTT assay protocol.

    • After 24 hours, starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or a known PI3K inhibitor (e.g., Wortmannin) for 1 hour.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the PI3K/Akt pathway.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100 µL of lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 10 minutes with gentle shaking.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for total Akt.

    • Add the cell lysates to the wells and incubate for 2 hours at room temperature.

    • Wash the wells and add a detection antibody specific for phospho-Akt (Ser473) conjugated to an enzyme (e.g., HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the wells and add the enzyme substrate (e.g., TMB).

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-Akt signal to the total Akt signal (can be run on a parallel plate).

    • Calculate the percentage of inhibition of Akt phosphorylation relative to the stimulated, vehicle-treated control.

    • Determine the IC50 value for this compound's inhibition of Akt phosphorylation.

Data Presentation: this compound PI3K/Akt Pathway Inhibition

CompoundInhibition of Akt Phosphorylation IC50 (µM)
This compound8.7 ± 1.5
Wortmannin0.05 ± 0.01

Table 2: Hypothetical IC50 values for the inhibition of Akt phosphorylation by this compound and a known PI3K inhibitor.

HTS Assays for Anti-Inflammatory Activity of this compound

Natural products are a rich source of anti-inflammatory compounds.[5] A key pathway in inflammation is the Toll-Like Receptor 4 (TLR4) signaling pathway, which can be activated by lipopolysaccharide (LPS) and leads to the production of pro-inflammatory cytokines.[6]

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the transcription factor NF-κB, a key downstream component of the TLR4 signaling pathway.

  • Cell Line:

    • Use a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., HEK-Blue™ TLR4 cells).

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the TLR4 pathway.

    • Include a known inhibitor of the NF-κB pathway (e.g., Bay 11-7082) as a positive control.

    • Incubate for 16-24 hours.

  • Luciferase Assay:

    • Add a luciferase substrate to each well.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity relative to the LPS-stimulated, vehicle-treated control.

    • Determine the IC50 value for this compound's inhibition of NF-κB activation.

Data Presentation: this compound NF-κB Inhibition

CompoundInhibition of NF-κB Activity IC50 (µM)
This compound12.3 ± 2.8
Bay 11-70822.5 ± 0.5

Table 3: Hypothetical IC50 values for the inhibition of NF-κB activity by this compound and a known inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow_for_this compound cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanism of Action Pityol_Library This compound Library Cell_Viability_Assay Cell Viability Assay (MTT) Pityol_Library->Cell_Viability_Assay Active_Hits Active Hits Cell_Viability_Assay->Active_Hits Identify Bioactive Concentrations Target_Based_Assays Target-Based Assays (e.g., PI3K/Akt ELISA) Active_Hits->Target_Based_Assays Pathway_Analysis Signaling Pathway Analysis Target_Based_Assays->Pathway_Analysis

Caption: High-throughput screening workflow for this compound.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Cytokines Nucleus->Inflammation gene transcription This compound This compound This compound->IKK Inhibits?

Caption: Hypothesized inhibition of the TLR4/NF-κB pathway by this compound.

References

Investigating Topical Agents in Enzymatic Reactions: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document addresses a common point of confusion regarding the topical preparation Pityol and its role in enzymatic reactions. It clarifies that this compound is a multi-ingredient ointment and not a singular substrate for enzymatic assays. As a practical alternative, this guide provides detailed protocols and application notes for investigating the enzymatic interactions of one of its components, Guaiazulene, as a representative example for studying the biochemical activity of topical agents.

Introduction: Clarifying the Role of "this compound"

Initial inquiries into "this compound" as a substrate in enzymatic reactions stem from a misunderstanding of the product's nature. This compound is the brand name for a dermatological ointment with anti-inflammatory and antiseptic properties. It is a formulation of multiple active ingredients, including ichthammol, boric acid, zinc oxide, and guaiazulene. As a mixture, this compound itself is not a substrate for a specific enzymatic reaction. However, its individual organic components may interact with or be metabolized by various enzymes.

This document will focus on Guaiazulene (1,4-dimethyl-7-isopropylazulene), a bicyclic sesquiterpene found in chamomile oil and guaiac (B1164896) wood oil, as a case study.[1] Guaiazulene is known for its anti-inflammatory and antioxidant properties.[2][3] Notably, it has been reported to inhibit the activity of cytochrome P450 enzymes, specifically CYP1A2.[1] Understanding such interactions is crucial for assessing the safety and efficacy of topically applied compounds and their potential for drug-drug interactions.

Application: Studying the Enzymatic Inhibition by Guaiazulene

The following sections provide a framework for investigating the inhibitory effects of a topical agent component, using Guaiazulene and its interaction with CYP1A2 as an example.

Data Presentation: CYP1A2 Inhibition by Guaiazulene

Quantitative data from enzymatic inhibition assays should be presented in a clear and structured format. The following table is an example of how to summarize IC₅₀ values for Guaiazulene and a known inhibitor.

CompoundEnzymeSubstrateIC₅₀ (µM)Inhibition Type
GuaiazuleneHuman CYP1A2Phenacetin15.2Competitive
Furafylline (Control)Human CYP1A2Phenacetin1.8Mechanism-based

This is example data for illustrative purposes.

Experimental Protocols

In Vitro Cytochrome P450 (CYP1A2) Inhibition Assay

This protocol outlines a common method to determine the inhibitory potential of a test compound on CYP1A2 activity using a fluorescent probe.

Materials and Reagents:

  • Human liver microsomes (HLM) or recombinant human CYP1A2

  • Test compound (Guaiazulene)

  • Positive control inhibitor (e.g., Furafylline)

  • CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin, CEC)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • 96-well microplates (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Guaiazulene in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Guaiazulene and the positive control in potassium phosphate buffer.

    • Prepare a working solution of the CYP1A2 substrate (CEC) in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes or recombinant CYP1A2

      • Serial dilutions of Guaiazulene or control inhibitor

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP1A2 substrate (CEC).

    • Immediately after adding the substrate, start the reaction by adding the NADPH regenerating system.

  • Reaction and Termination:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Detection:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new black 96-well plate.

    • Measure the fluorescence of the metabolite (7-hydroxy-3-cyanocoumarin) using a microplate reader (e.g., excitation at 408 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Guaiazulene's Anti-inflammatory Action

While not a direct enzymatic substrate in a metabolic pathway, Guaiazulene's anti-inflammatory effects involve the modulation of signaling cascades.

Guaiazulene_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 Inflammatory_Stimuli->COX2 NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Cell_Membrane Cell Membrane Guaiazulene Guaiazulene Guaiazulene->COX2 Inhibits Guaiazulene->NFkB Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation

Caption: Putative anti-inflammatory mechanism of Guaiazulene.

Experimental Workflow: In Vitro CYP Inhibition Assay

The following diagram illustrates the workflow for the described CYP1A2 inhibition assay.

CYP_Inhibition_Workflow Start Start: Prepare Reagents Prepare_Plates Prepare 96-well Plates (Buffer, Microsomes, Inhibitor) Start->Prepare_Plates Pre_incubation Pre-incubate at 37°C Prepare_Plates->Pre_incubation Add_Substrate Add Substrate (CEC) Pre_incubation->Add_Substrate Start_Reaction Start Reaction with NADPH Add_Substrate->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Terminate_Reaction Terminate with Acetonitrile Incubation->Terminate_Reaction Centrifuge Centrifuge Plate Terminate_Reaction->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Read_Fluorescence Read Fluorescence Transfer_Supernatant->Read_Fluorescence Data_Analysis Data Analysis and IC₅₀ Determination Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro CYP450 inhibition assay.

Conclusion

While this compound is a pharmaceutical preparation and not a direct substrate for enzymatic reactions, its components can be studied for their biochemical interactions. This application note provides a template for investigating the inhibitory effects of one such component, Guaiazulene, on CYP450 enzymes. The provided protocols and data presentation formats can be adapted for the study of other topical agents, contributing to a better understanding of their pharmacological and toxicological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pityol Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pityol" is associated with a topical pine tar preparation and is not a standard reagent in biomedical research. This guide will use "this compound" as a placeholder for a hypothetical small molecule inhibitor to provide a framework for optimizing the concentration of a novel compound in scientific assays. The principles and protocols described here are generalized for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration for a new inhibitor like this compound?

A1: The initial step is to perform a dose-response experiment to determine the compound's potency, often expressed as the IC50 or EC50 value.[1][2] It is recommended to start with a broad, logarithmic dilution series (e.g., from 1 nM to 100 µM) to capture the full range of the compound's activity, from no effect to maximal effect.[3] This helps to identify the effective concentration window for your specific assay and cell line.

Q2: What is the difference between IC50 and EC50?

A2: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a biological or biochemical response by 50%.[1] It is used for dose-response curves that slope downwards. Conversely, the EC50 (half-maximal effective concentration) is the concentration of a drug that produces 50% of the maximal response and is used for upward-sloping curves, typically seen with agonists.[1][2]

Q3: How should I prepare and store my this compound stock solution?

A3: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1][3] It is critical to ensure the final concentration of the solvent in your experimental medium is low (usually ≤ 0.1%) to prevent solvent-induced toxicity.[3][4] It is best practice to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[3]

Q4: My results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results can stem from several factors. Key areas to check include:

  • Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition.[5]

  • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. Regular pipette calibration is recommended.[3]

  • Compound Stability: The inhibitor may not be stable in the culture medium over long incubation periods. Prepare fresh dilutions for each experiment to ensure consistent compound activity.[5]

  • Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter concentrations. It's advisable to fill outer wells with sterile media or PBS and use inner wells for experimental samples.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations. 1. Concentration too low: The tested range may be below the effective concentration. 2. Compound instability: The compound may have degraded. 3. Insensitive assay or cell line: The biological system may not be responsive to the inhibitor.1. Test a higher concentration range. 2. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[3] 3. Verify that the target of the inhibitor is present and functional in your cell line. Use a positive control to confirm assay performance.[3]
High toxicity or cell death observed, even at low concentrations. 1. Concentration too high: The compound may be cytotoxic at the tested concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[4] 3. Off-target effects: The inhibitor may be affecting pathways essential for cell survival.1. Perform a cytotoxicity assay to determine the non-toxic concentration range. 2. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%) and include a vehicle control.[3][4] 3. Investigate potential off-target effects by consulting literature or using predictive software.
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven cell distribution can lead to variable results. 2. Pipetting errors: Inaccuracies in liquid handling. 3. Compound precipitation: The inhibitor may not be fully soluble in the assay medium.1. Ensure a homogenous cell suspension and use consistent plating techniques.[5] 2. Calibrate pipettes and use proper pipetting techniques. 3. Visually inspect dilutions for precipitation. If observed, gentle warming or sonication may help.[5] Consider performing serial dilutions of the concentrated stock in the solvent before the final dilution in aqueous medium.[1]
Dose-response curve has a poor fit or is not sigmoidal. 1. Inappropriate concentration range: The selected concentrations may not cover the full dynamic range of the response. 2. Assay interference: The compound may interfere with the assay readout (e.g., fluorescence quenching). 3. Outliers: Aberrant data points can skew the curve fit.1. Adjust the concentration range to include points that define the top and bottom plateaus of the curve.[6] 2. Run controls to check for assay interference by the compound. 3. Identify and potentially exclude statistical outliers after careful consideration.[7]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay

This compound Concentration (µM)% Inhibition (Mean ± SD)
0.012.5 ± 1.1
0.18.2 ± 2.5
148.9 ± 5.3
1085.1 ± 4.1
10098.7 ± 1.5

Table 2: Recommended Starting Concentration Ranges for Different Assay Types

Assay TypeTypical IC50 RangeRecommended Starting Concentration Range
Biochemical (e.g., enzyme inhibition)< 100 nM0.1 nM - 10 µM
Cell-based (e.g., cell viability)< 10 µM1 nM - 100 µM
In vivoDependent on pharmacokineticsVaries widely, requires pilot studies

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid form)

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.

    • Carefully weigh the this compound and dissolve it in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • For experiments, prepare working solutions by performing a serial dilution of the 10 mM stock in DMSO before the final dilution into the cell culture medium. This helps to prevent precipitation of the compound in the aqueous medium.

Protocol 2: Dose-Response Cytotoxicity Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well clear-bottom plates

    • This compound working solutions

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare a series of this compound dilutions in complete cell culture medium from your working solutions. A typical dilution series might range from 100 µM down to 1 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

    • After incubation, add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[8][9]

Visualizations

Signaling_Pathway Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates This compound This compound This compound->KinaseB Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental_Workflow Workflow for this compound Concentration Optimization A Prepare this compound Stock (10 mM in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate (e.g., 48h) B->D C->D E Add Cell Viability Reagent D->E F Measure Signal (Plate Reader) E->F G Data Analysis: Calculate % Inhibition F->G H Generate Dose-Response Curve & Determine IC50 G->H I Select Optimal Concentration for Further Assays H->I

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Pityol & Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pityol" does not refer to a single, standardized chemical compound in major chemical or pharmaceutical databases. It is commonly associated with a topical dermatological ointment containing a mixture of active ingredients[1][2][3][4]. It may also refer to an obscure, specific molecule with limited available data[5]. This guide, therefore, addresses the broader challenge that researchers face when working with poorly soluble, complex natural product mixtures, such as tars, crude extracts, or similar substances, for which "this compound" might be a colloquial or component name. The principles and methods outlined here are applicable to any researcher encountering solubility issues with such materials.

Frequently Asked Questions (FAQs)

Q1: I have a sample labeled "this compound" (or a similar crude natural extract) and it won't dissolve. Why is this happening?

A1: Complex natural products, like pine tar, are not single molecules but intricate mixtures of dozens or even hundreds of different compounds[6]. These components can have widely varying chemical properties, including different polarities, molecular weights, and functional groups. Your sample likely contains a mix of hydrocarbons, resins, acids, and other molecules[6][7][8]. Complete dissolution is challenging because a single solvent is unlikely to be ideal for every component in the mixture. You may be observing the dissolution of some components while others remain as a solid or viscous liquid.

Q2: What is the first step I should take when my extract fails to dissolve in a standard solvent like water?

A2: The first step is to abandon water as a primary solvent, as these mixtures are typically composed of non-polar, hydrophobic compounds. Pine tar, for example, is only slightly soluble in water[6][8]. You should move to a systematic solvent screen, starting with organic solvents of varying polarities. This process is outlined in the troubleshooting workflow below.

Q3: Can sonication or heating solve my solubility problem?

A3: Yes, applying energy can help. Sonication can break apart aggregates and increase the surface area of the solute, facilitating faster dissolution. Gentle heating increases the kinetic energy of the system and can improve solubility. However, be cautious: excessive heat can degrade thermally sensitive compounds within your mixture. Always start with gentle heating (e.g., 30-40°C) and monitor for any changes in the sample's color or consistency that might indicate degradation.

Q4: Should I filter my solution if there are still undissolved particles?

A4: This depends on your experimental goal. If you need a completely homogenous solution for an assay (e.g., cell-based studies, HPLC), then yes, you must filter out any insoluble material. Use a filter with a pore size appropriate for your application (e.g., 0.22 or 0.45 µm). However, be aware that by filtering, you are selectively removing the most insoluble components of the mixture, which may alter its overall biological or chemical profile. If your goal is to characterize the entire extract, you may need to pursue alternative formulation strategies instead of simple dissolution.

Troubleshooting Guide: Enhancing Solubility of Complex Mixtures

If you are encountering difficulty dissolving a complex natural product extract, follow this systematic approach.

Step 1: Initial Solvent Screening

Begin by testing the solubility of a small amount of your sample in a range of common laboratory solvents. This will help you identify the most promising solvent or solvent system. The principle of "like dissolves like" is your primary guide.

Table 1: Solubility of Pine Tar (A Representative Complex Mixture) in Various Solvents

Solvent Type Polarity Index Solubility Profile Reference
Water Polar Protic 10.2 Slightly Soluble / Insoluble [6][7][8]
Ethanol Polar Protic 5.2 Soluble [6][8]
Acetone Polar Aprotic 5.1 Soluble [6][7][8]
Chloroform Non-Polar 4.1 Soluble [6][7]
Diethyl Ether Non-Polar 2.8 Soluble [6][7]
Glacial Acetic Acid Polar Protic 6.2 Soluble [6]

| Sodium Hydroxide | Aqueous Base | N/A | Soluble |[7][8] |

Step 2: Troubleshooting Workflow

If initial attempts fail, use the following workflow to systematically address the solubility issue. This logical process helps you move from simple solvent changes to more advanced techniques like co-solvency and pH adjustment.

G cluster_0 Start Start: Insoluble Sample SolventScreen Step 1: Solvent Screen (Test DMSO, Ethanol, Acetone, etc.) Start->SolventScreen IsSoluble1 Is it Soluble? SolventScreen->IsSoluble1 Energy Step 2: Apply Energy (Vortex, Sonicate, Gentle Heat) IsSoluble1->Energy No Success Success: Homogeneous Solution IsSoluble1->Success Yes IsSoluble2 Is it Soluble? Energy->IsSoluble2 Cosolvent Step 3: Use Co-Solvent System (e.g., 10% DMSO in aqueous buffer) IsSoluble2->Cosolvent No IsSoluble2->Success Yes IsSoluble3 Is it Soluble? Cosolvent->IsSoluble3 pH Step 4: Adjust pH (For acidic/basic compounds) IsSoluble3->pH No IsSoluble3->Success Yes IsSoluble4 Is it Soluble? pH->IsSoluble4 IsSoluble4->Success Yes Failure Consider Advanced Formulation (e.g., Surfactants, Cyclodextrins) or Sample Fractionation IsSoluble4->Failure No

Caption: A workflow for troubleshooting solubility issues with complex mixtures.

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

This protocol helps you quickly assess the solubility of your sample in various solvents to find a suitable candidate for scale-up.

Materials:

  • Your "this compound" or natural product sample

  • A selection of solvents (e.g., water, ethanol, DMSO, acetone, methanol, dichloromethane)

  • 2 mL glass vials with caps

  • Vortex mixer

  • Microbalance

Methodology:

  • Preparation: Weigh approximately 1-2 mg of your sample directly into a 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add the first solvent dropwise, starting with 100 µL.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a contrasting background. Look for undissolved particles, cloudiness (indicating a suspension), or a clear, homogenous solution.

  • Incremental Addition: If the sample is not fully dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.

  • Classification:

    • Soluble: A clear solution is formed.

    • Partially Soluble: Some, but not all, material dissolves.

    • Insoluble: No visible dissolution occurs.

  • Documentation: Record the volume of solvent required to dissolve the sample. This allows you to estimate the solubility in mg/mL.

  • Repeat: Repeat steps 1-7 for each solvent you wish to test.

Protocol 2: Preparing a Stock Solution Using a Co-Solvent System

This protocol is for preparing a concentrated stock solution that will be further diluted in an aqueous buffer for biological assays.

Materials:

  • Your sample

  • Primary organic solvent (e.g., DMSO, determined from Protocol 1)

  • Aqueous buffer for final dilution (e.g., PBS, cell culture media)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

Methodology:

  • Initial Dissolution: Weigh the desired amount of your sample into a sterile microcentrifuge tube. Add the minimum volume of the primary organic solvent (e.g., DMSO) required to fully dissolve the sample. For example, to make a 10 mM stock, dissolve the appropriate mass in DMSO.

  • Vortex and Inspect: Vortex thoroughly until the solution is clear. If necessary, brief sonication in a water bath can be used.

  • Serial Dilution (Working Solution): Prepare your working solution by diluting the stock solution into your final aqueous buffer. Crucially, add the DMSO stock solution to the aqueous buffer, not the other way around. This prevents the compound from crashing out of solution. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 5 µL of stock into 495 µL of buffer).

  • Final Check: After dilution, vortex gently and visually inspect for any signs of precipitation. If precipitation occurs, your final concentration is too high, and you must prepare a more dilute working solution. The final concentration of the organic solvent (e.g., DMSO) in your assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.

Conceptual Diagrams

The "Like Dissolves Like" Principle

The solubility of a substance is governed by the intermolecular forces between the solute and the solvent. This diagram illustrates the concept: polar solvents are better at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. Complex mixtures contain both, making solvent selection critical.

G cluster_polar Polar Domain cluster_nonpolar Non-Polar Domain Water Water PolarSolute Polar Solute (e.g., Sugars, Salts) Water->PolarSolute Good Interaction NonPolarSolute Non-Polar Solute (e.g., Oils, Waxes) Water->NonPolarSolute Poor Interaction Ethanol Ethanol Hexane Hexane Hexane->PolarSolute Poor Interaction Hexane->NonPolarSolute Good Interaction Toluene Toluene

Caption: The principle of "Like Dissolves Like" for solvent selection.

References

Technical Support Center: Optimizing Pityol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Pityol, also known as 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol. This document provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to help improve the yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: this compound is a specific stereoisomer of furanoid linalool (B1675412) oxide. The most common synthetic approach is a two-step process starting from the appropriate enantiomer of linalool. The first step is the epoxidation of the 6,7-double bond of linalool, which is then followed by an acid-catalyzed intramolecular cyclization of the resulting epoxide.[1][2][3]

Q2: Why is the yield of the specific this compound stereoisomer often low?

A2: The low yield of this compound is typically due to the formation of a mixture of stereoisomers during the cyclization step. The reaction produces both furanoid (five-membered ring) and pyranoid (six-membered ring) linalool oxides, each as a mixture of cis and trans diastereomers.[1][4] this compound is only one of these isomers.

Q3: How can I increase the proportion of the desired furanoid linalool oxide?

A3: The acid-catalyzed cyclization of the linalool epoxide intermediate naturally favors the formation of the thermodynamically more stable furanoid isomers.[2] Using a one-pot epoxidation-cyclization procedure with an acid catalyst like p-toluenesulfonic acid (PTSA) has been shown to yield a higher ratio of furanoid to pyranoid oxides, typically around 81-82% furanoid isomers.[1][3]

Q4: What are the most common byproducts in this compound synthesis?

A4: Besides the undesired stereoisomers of linalool oxide, common byproducts include linalool diols, which form if the intermediate epoxide reacts with water before cyclization can occur.[4] Other potential byproducts can arise from rearrangements under acidic conditions or over-oxidation.[4]

Q5: Is it possible to directly synthesize only the this compound stereoisomer?

A5: While highly stereoselective syntheses of tetrahydrofurans are an active area of research, a direct, high-yield synthesis of only the this compound stereoisomer from linalool is not commonly reported. The established and more practical approach involves the synthesis of the isomeric mixture followed by a robust separation protocol.[5][6]

Troubleshooting Guide

Problem Possible Cause Solution
Low overall yield of linalool oxides Incomplete epoxidation of linalool.Ensure at least 1.1 equivalents of the epoxidizing agent (e.g., m-CPBA) are used. Verify the activity of the oxidizing agent, as it can degrade over time. Consider extending the reaction time at 0°C.[4]
Inactive or insufficient acid catalyst for cyclization.Use a fresh, dry sample of the acid catalyst (e.g., PTSA). Ensure a catalytic amount is added after the epoxidation is complete.[2]
High proportion of pyranoid isomers Reaction conditions not optimal for furanoid formation.Employ a one-pot epoxidation-cyclization with PTSA, which favors the formation of the furanoid ring structure.[2][3]
Presence of linalool diols in the product Water present in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent the introduction of atmospheric moisture.[4]
Complex mixture of unidentifiable byproducts Reaction temperature too high, leading to side reactions.Maintain a low temperature (0°C) during the epoxidation step. The cyclization can be allowed to proceed at room temperature, but avoid excessive heating.[2]
Use of a "dirty" or impure starting linalool.Purify the starting linalool by distillation before use to remove any non-volatile impurities.[7]
Difficulty in separating this compound from other isomers Similar physical properties of the stereoisomers.Employ the derivatization strategy outlined in the experimental protocols. Convert the mixture to benzoate (B1203000) and acetate (B1210297) esters to alter their polarities, allowing for easier chromatographic separation.[1][8]

Data Presentation

Table 1: Typical Product Distribution in Linalool Oxide Synthesis

ProductIsomer TypeTypical Yield (%)
Furanoid Linalool Oxides5-membered ring81-82[1][3]
Pyranoid Linalool Oxides6-membered ring18-19[1][3]

Table 2: Reagents and Conditions for Linalool Oxide Synthesis

ReagentPurposeTypical AmountKey Considerations
(-)-(R)-LinaloolStarting Material1.0 eqUse the enantiomer that leads to the desired this compound stereochemistry. Purity should be >95%.
m-CPBA (~77%)Epoxidizing Agent1.1 eqShould be added portion-wise at 0°C to control the exothermic reaction.[1]
Dichloromethane (B109758) (CH₂Cl₂)SolventAnhydrousMust be dry to prevent diol formation.[4]
p-Toluenesulfonic acid (PTSA)Acid CatalystCatalytic amountAdded after epoxidation to promote cyclization.[2]
Benzoyl ChlorideDerivatizing Agent (for pyranoid isomers)1.1 eq (relative to crude mixture)Reacts selectively with the secondary hydroxyl group of the pyranoid isomers.[9]
Acetic Anhydride (B1165640)Derivatizing Agent (for furanoid isomers)ExcessReacts with the tertiary hydroxyl group of the furanoid isomers.[10]
Lithium Aluminium Hydride (LiAlH₄)Reducing AgentExcessUsed to remove the acetate protecting group from the furanoid isomers.[10]
Sodium Hydroxide (NaOH) in MethanolHydrolysis ReagentExcessUsed to hydrolyze the benzoate esters of the pyranoid isomers.[1]

Experimental Protocols

Protocol 1: Synthesis of Linalool Oxide Isomer Mixture

This protocol describes the one-pot epoxidation and cyclization of (-)-(R)-linalool to produce a mixture of linalool oxide isomers.

Materials:

  • (-)-(R)-Linalool

  • m-Chloroperbenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • p-Toluenesulfonic acid (PTSA)

  • 10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve (-)-(R)-linalool (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at or below 5°C.

  • Stir the reaction mixture at 0°C for 2-3 hours, monitoring the consumption of the starting material by TLC.

  • Once the epoxidation is complete, add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to facilitate cyclization.

  • Quench the reaction by adding 10% aqueous Na₂SO₃ solution to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of linalool oxide isomers.

Protocol 2: Separation of this compound (cis-Furanoid Isomer)

This protocol outlines the separation of the individual stereoisomers from the crude mixture obtained in Protocol 1.

Part A: Separation of Pyranoid Isomers

  • Dissolve the crude linalool oxide mixture in anhydrous dichloromethane and add pyridine (B92270) (2.0 eq).

  • Cool the solution to 0°C and slowly add benzoyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 4-5 hours. The pyranoid isomers will be selectively converted to their benzoate esters.[9]

  • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate. The pyranoid benzoates can now be separated from the unreacted furanoid alcohols by column chromatography on silica (B1680970) gel.

Part B: Separation of Furanoid Isomers (including this compound)

  • Take the furanoid alcohol fraction from Part A and dissolve it in acetic anhydride with a catalytic amount of sodium acetate.

  • Heat the mixture to reflux for 3 hours to convert the furanoid alcohols to their acetate esters.[10]

  • After workup, the cis- and trans-furanoid acetates can be separated by column chromatography on silica gel.

  • To obtain pure this compound, the separated cis-furanoid acetate is then treated with a reducing agent like LiAlH₄ in dry ether to cleave the acetate group.[10]

Mandatory Visualizations

Pityol_Synthesis_Pathway Linalool (-)-(R)-Linalool Epoxide Linalool Epoxide (Intermediate) Linalool->Epoxide m-CPBA, CH₂Cl₂ 0°C Isomer_Mixture Mixture of Linalool Oxide Isomers Epoxide->Isomer_Mixture PTSA (cat.) Room Temp. This compound This compound ((2R,5S)-cis-Furanoid) Isomer_Mixture->this compound Separation (Protocol 2)

Caption: Synthetic pathway for this compound from (-)-(R)-Linalool.

Separation_Workflow cluster_0 Initial Mixture cluster_1 Derivatization & Separation 1 cluster_2 Derivatization & Separation 2 cluster_3 Final Deprotection Isomer_Mixture Crude Linalool Oxide Mixture Benzoylation Benzoyl Chloride, Pyridine Isomer_Mixture->Benzoylation Chromatography1 Column Chromatography Benzoylation->Chromatography1 Pyranoid_Benzoates Pyranoid Benzoates Chromatography1->Pyranoid_Benzoates Furanoid_Alcohols Furanoid Alcohols Chromatography1->Furanoid_Alcohols Acetylation Acetic Anhydride, NaOAc Furanoid_Alcohols->Acetylation Chromatography2 Column Chromatography Acetylation->Chromatography2 cis_Furanoid_Acetate cis-Furanoid Acetate (this compound precursor) Chromatography2->cis_Furanoid_Acetate trans_Furanoid_Acetate trans-Furanoid Acetate Chromatography2->trans_Furanoid_Acetate Deprotection LiAlH₄ cis_Furanoid_Acetate->Deprotection This compound Pure this compound Deprotection->this compound

Caption: Workflow for the separation of this compound from the isomer mixture.

References

Pityol stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Pityol under various experimental conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a gradual decrease in potency over a short period. What are the likely causes?

A decrease in potency often suggests degradation of this compound. Several factors could be responsible, including:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.

  • Hydrolysis: If this compound is in an aqueous solution, it may be susceptible to hydrolysis, especially at non-neutral pH.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[1][2]

  • Temperature Instability: Elevated temperatures can accelerate the rate of degradation.[1]

Q2: I've observed a color change in my this compound stock solution. Is this indicative of degradation?

Yes, a change in the color of your solution can be a visual indicator of chemical degradation. The formation of degradation byproducts often results in a colored solution.[1] It is highly recommended to assess the purity of the solution using an appropriate analytical method, such as HPLC, if you observe any color change.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under controlled conditions:

  • Solid Form: Store in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, temperatures of -20°C to -80°C are recommended.

  • In Solution: If possible, prepare fresh solutions for each experiment.[1] If stock solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Q4: Which analytical techniques are best suited for monitoring this compound stability?

Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and powerful techniques for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[3][4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS can help in the structural elucidation of degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify degradation products.[3]

  • UV-Vis Spectroscopy: This technique can be used for rapid analysis of this compound concentration, although it may not be able to distinguish between the parent compound and its degradation products if they have overlapping absorption spectra.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent experimental results This compound degradation during the experiment.Prepare fresh solutions for each experiment. Minimize the time solutions are kept at room temperature.[1] Control and monitor the pH of buffered solutions.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.Conduct forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products.[4][6]
Loss of activity in cell-based assays This compound instability in the cell culture medium.Assess the stability of this compound directly in the cell culture medium over the time course of the experiment. Consider the impact of media components, pH, and temperature.
Precipitation of this compound from solution Poor solubility or solvent-induced degradation.Ensure the use of high-purity, anhydrous solvents.[1] Test the stability of this compound in a range of solvents with different polarities to find the most suitable one.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable high-purity solvent to a known concentration (e.g., 1 mg/mL).

  • Time-Zero Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and inject it into the HPLC system to obtain the initial (time-zero) chromatogram.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., specific temperature, light exposure, pH).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the working concentration, and inject it into the HPLC system.

  • Data Analysis: Monitor the peak area of this compound at each time point. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.[1]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6]

  • Acid Hydrolysis: Mix this compound solution with a solution of hydrochloric acid (e.g., 1 M HCl) and incubate at an elevated temperature (e.g., 80°C) for a set period (e.g., 8 hours). Neutralize the solution before HPLC analysis.[4]

  • Base Hydrolysis: Mix this compound solution with a solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) and incubate at an elevated temperature (e.g., 80°C) for a set period (e.g., 8 hours). Neutralize the solution before HPLC analysis.[4]

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), and monitor the degradation over time at room temperature.

  • Photodegradation: Expose the this compound solution to UV light (e.g., in a photostability chamber) for a defined period.[4][7] A control sample should be kept in the dark.

  • Thermal Degradation: Expose a solid sample or solution of this compound to high temperatures (e.g., 80°C) for a set period.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation Conditions prep_stock Prepare this compound Stock Solution time_zero Time-Zero HPLC Analysis prep_stock->time_zero Immediate Analysis temp Temperature prep_stock->temp Expose to Conditions light Light prep_stock->light Expose to Conditions ph pH prep_stock->ph Expose to Conditions data_analysis Data Analysis time_zero->data_analysis time_points Time-Point HPLC Analysis time_points->data_analysis temp->time_points Sample at Intervals light->time_points Sample at Intervals ph->time_points Sample at Intervals

Workflow for this compound Stability Assessment.

degradation_pathway This compound This compound Oxidized Oxidized Product This compound->Oxidized Oxidation (e.g., O2, H2O2) Hydrolyzed Hydrolyzed Product This compound->Hydrolyzed Hydrolysis (H2O, Acid/Base) Photo Photodegradation Product This compound->Photo Photodegradation (UV Light)

References

Overcoming Pityol resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pityol.

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming this compound resistance in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound resistance?

This compound resistance is a phenomenon where cancer cells that were initially sensitive to the cytotoxic effects of this compound develop the ability to survive and proliferate at clinically relevant concentrations of the drug. This can be either intrinsic (pre-existing in a subpopulation of cells) or acquired (developed in response to this compound treatment).

Q2: How do cell lines develop resistance to this compound?

The development of resistance is a complex process that can occur through various mechanisms:[1][2]

  • Increased Drug Efflux: Cancer cells may increase the expression of transporter proteins, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration.[2][3][4]

  • Alteration of the Drug Target: Mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively, thereby rendering it inactive.[4]

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of this compound. Common pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation.[3][5][6]

  • Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms to more efficiently fix the damage and prevent cell death.[2][7]

  • Inhibition of Apoptosis: Cancer cells can acquire alterations in apoptosis-related proteins, such as the Bcl-2 family, which prevents this compound from inducing programmed cell death.[2][8]

Q3: How do I generate a this compound-resistant cell line in the lab?

The most common method is through continuous exposure to gradually increasing concentrations of this compound.[9] This process involves treating a parental cell line with an initial low dose of this compound and, once the cells adapt and resume normal growth, incrementally increasing the drug concentration over several weeks to months.[9][10][11]

Troubleshooting Guide

Q1: My this compound-resistant cell line is showing unexpected sensitivity to the drug. What could be the cause?

This is a common issue that can arise from several factors. Here are some potential causes and solutions:

Possible Cause Recommended Solution
Mycoplasma Contamination Contamination can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma using a reliable PCR-based or luminescence-based kit.[12]
Genetic Drift Long-term culturing can lead to genetic changes and loss of the resistant phenotype. It is advisable to use cells from a low-passage frozen stock for critical experiments.[12]
Cross-Contamination Your resistant cell line may have been contaminated with the sensitive parental line. Confirm cell line identity using Short Tandem Repeat (STR) profiling.[12]
This compound Potency The potency of your this compound stock may have degraded. Use a fresh stock of the drug, store it according to the manufacturer's instructions, and prepare fresh dilutions for each experiment.[11][12]
Inconsistent Culture Conditions Variations in media, serum batches, or incubator conditions (CO2, temperature) can influence cell growth and drug sensitivity. Maintain consistency in all reagents and conditions.[12]

Q2: The IC50 value for this compound in my resistant cell line varies significantly between experiments. How can I improve reproducibility?

Inconsistent IC50 values are often due to variability in experimental setup.[13]

Possible Cause Recommended Solution
Inconsistent Cell Seeding Density The density at which cells are plated can significantly affect their growth rate and drug response. Perform an initial experiment to determine the optimal seeding density that ensures logarithmic growth throughout the assay duration.[10][13][14]
Uneven Cell Plating Ensure you have a uniform single-cell suspension before plating to avoid clumps and uneven distribution in the wells.[11]
Assay Timing The duration of drug exposure should be consistent and allow for at least two cell divisions in the untreated control wells.[13]
Edge Effects in Plates The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug. Avoid using the outermost wells for critical measurements or ensure proper humidification.

Q3: I am not observing the expected molecular markers of resistance (e.g., P-gp overexpression) in my this compound-resistant line. What should I do?

Resistance is multifactorial, and your cells may have developed resistance through a mechanism other than the one you are investigating.[15]

Possible Cause Recommended Solution
Alternative Resistance Mechanism The cells may be utilizing bypass signaling pathways, have altered drug targets, or other mechanisms. Broaden your investigation to include analysis of key signaling proteins (e.g., p-AKT, p-ERK) via Western blot or perform transcriptomic analysis (e.g., RNA-seq) to identify differentially expressed genes.[16]
Antibody/Reagent Issues If using Western blot, the primary antibody may lack specificity or sensitivity. Validate your antibody using positive and negative controls. Ensure your protein extraction and handling protocols are optimized to prevent degradation.[12]
Transient vs. Stable Resistance The resistance mechanism may be transient. Ensure you are culturing the resistant cells in the continuous presence of this compound (at the maintenance dose) to maintain selective pressure.

Experimental Protocols & Data

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol outlines the gradual dose-escalation method to develop a this compound-resistant cell line.[11]

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).[11][17]

  • Initial Treatment: Begin by culturing the parental cells in a medium containing a low concentration of this compound (e.g., the IC10 or IC20).[11][17]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration at each step.[17] If significant cell death occurs, reduce the concentration to the previous level until the cells recover.[9]

  • Maintenance and Monitoring: Maintain the cells at each new concentration for several passages to ensure the resistance is stable.[11] Periodically measure the IC50 to track the development of resistance. A resistant line is often considered established when its IC50 is at least 5- to 10-fold higher than the parental line.[9][17]

  • Cryopreservation: It is critical to freeze stocks of the cells at various stages of resistance development for future reference and to prevent loss of the line.[11]

Protocol 2: Determining IC50 via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[11]

  • Cell Seeding: Seed your parental and this compound-resistant cells in separate 96-well plates at a pre-determined optimal density. Allow them to attach overnight.[11]

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound (typically 8-12 concentrations). Include untreated (vehicle-only) wells as a control.[11]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours), which should be sufficient for cells to undergo a few divisions.[11]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparing this compound Sensitivity

The following table shows example data comparing the IC50 values of this compound and a cross-resistance profile for two other compounds in a sensitive parental cell line (Par) and its this compound-resistant derivative (PtyR).

Cell Line This compound IC50 (nM) Compound A IC50 (nM) Compound B IC50 (nM) Resistance Index (RI) for this compound
MCF-7 Par 15 ± 2.150 ± 4.5120 ± 9.81.0
MCF-7 PtyR 450 ± 35.2485 ± 41.3135 ± 11.230.0

The Resistance Index (RI) is calculated as IC50 (Resistant Line) / IC50 (Parental Line).

Visualizations

Signaling Pathways in this compound Resistance

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pityol_in This compound (extracellular) Pityol_out This compound (intracellular) Pityol_in->Pityol_out diffusion EffluxPump ABC Transporter (e.g., P-gp) Pityol_out->EffluxPump Target This compound Target (e.g., DNA) Pityol_out->Target damage EffluxPump->Pityol_in Efflux Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Target->Apoptosis DNARepair DNA Repair Upregulation Target->DNARepair

Caption: Common mechanisms of acquired resistance to this compound.

Experimental Workflow for Characterizing Resistance

G cluster_mechanisms Investigate Mechanisms start Suspected this compound Resistance confirm_ic50 Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Cells start->confirm_ic50 is_resistant Is IC50 > 5-fold higher? confirm_ic50->is_resistant check_culture Troubleshoot Culture: Check for Mycoplasma, Confirm Cell Identity (STR) check_culture->confirm_ic50 Re-test is_resistant->check_culture No wb_efflux Western Blot for ABC Transporters (P-gp, BCRP) is_resistant->wb_efflux Yes wb_pathway Western Blot for Signaling Pathways (p-AKT, p-ERK) strategy Develop Strategy to Overcome Resistance (e.g., Combination Therapy) wb_efflux->strategy seq_target Sequence this compound's Molecular Target wb_pathway->strategy func_assay Functional Assays (e.g., Efflux Assay) seq_target->strategy func_assay->strategy

Caption: Workflow for confirming and characterizing this compound resistance.

Troubleshooting Logic for Inconsistent IC50 Results

G cluster_reagents Reagent Checks cluster_cells Cell Line Checks cluster_protocol Protocol Checks start Inconsistent IC50 Results This compound Prepare Fresh this compound Stock & Aliquots start->this compound passage Use Low Passage Number Frozen Stock start->passage seeding Optimize & Standardize Cell Seeding Density start->seeding media Use Consistent Media & Serum Lots This compound->media assay_kits Check Expiration Dates of Assay Reagents media->assay_kits end_node Re-run Experiment with Optimized Parameters assay_kits->end_node myco Test for Mycoplasma passage->myco str Perform STR Profiling myco->str str->end_node plating Ensure Uniform Single-Cell Suspension seeding->plating timing Standardize Incubation Times plating->timing timing->end_node

Caption: A logical guide for troubleshooting inconsistent IC50 data.

References

Minimizing off-target effects of Pityol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical small molecule inhibitor, Pityol. The guidance provided is based on established principles for working with novel chemical compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is a novel small molecule inhibitor. Based on computational modeling and preliminary screening, this compound is designed to target a specific kinase within the PI3K/Akt/mTOR signaling pathway, which is implicated in cell proliferation and survival.[1][2][3] However, as with any small molecule, off-target effects are possible and should be carefully investigated.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound like this compound interacts with proteins other than its intended target.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other adverse effects that are not related to the on-target activity of the compound.[5] Minimizing and understanding these effects is crucial for accurate data interpretation and for the development of selective therapeutics.[6]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects involves a multi-faceted approach.[7] Key strategies include:

  • Dose-response experiments: Use the lowest effective concentration of this compound to elicit the desired on-target effect.[8]

  • Use of control compounds: Include a structurally similar but inactive analog of this compound, if available, to differentiate on-target from off-target effects.

  • Orthogonal validation: Confirm key findings using an alternative method, such as another inhibitor with a different chemical scaffold that targets the same protein.[9]

  • Selectivity profiling: Test this compound against a panel of related and unrelated targets to identify potential off-target interactions.

Q4: What are the best practices for preparing and storing this compound stock solutions to ensure its stability and activity?

Proper handling and storage are critical to prevent degradation and ensure experimental reproducibility.[9][10]

  • Reconstitution: Follow the supplier's instructions for reconstituting the solid compound. Use an appropriate anhydrous solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[10]

  • Storage: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[10] Protect the compound from light by using amber vials or by wrapping tubes in foil.[9][10]

  • Working dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause Troubleshooting Steps
This compound degradation 1. Prepare a fresh stock solution of this compound. 2. Verify the integrity of the stock solution using analytical methods like HPLC or LC-MS.[10]
Off-target effects 1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a structurally related inactive control to confirm the effect is specific to this compound. 3. Profile this compound against a kinase panel to identify potential off-target interactions.
Cellular toxicity 1. Conduct a cytotoxicity assay (e.g., MTS or Trypan Blue exclusion) to determine the toxic concentration range of this compound.[11] 2. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.1%).[11]

Issue 2: High background or non-specific effects observed.

Possible Cause Troubleshooting Steps
This compound concentration is too high 1. Perform a thorough dose-response experiment to identify the optimal concentration with the best signal-to-noise ratio.[9]
Precipitation of this compound in media 1. Visually inspect the culture media for any precipitate after adding this compound. 2. Ensure the final solvent concentration is low and does not cause the compound to precipitate.[9]
Compound instability in media 1. Assess the stability of this compound in your specific cell culture media over the time course of the experiment.

Experimental Protocols

Protocol 1: Dose-Response Assay to Determine On-Target IC50

This protocol is designed to determine the concentration of this compound that inhibits 50% of the activity of its target kinase.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line expressing the target kinase

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Assay reagent to measure kinase activity (e.g., luminescence-based assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium. The final concentrations should span a wide range (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration.

  • Lyse the cells and perform the kinase activity assay according to the manufacturer's instructions.

  • Measure the signal using a plate reader.

  • Plot the data as percent inhibition versus log[this compound concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot to Confirm Target Engagement

This protocol verifies that this compound is engaging its intended target within the cell by assessing the phosphorylation status of a downstream substrate.

Materials:

  • This compound-treated cell lysates

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total target, phospho-target, and loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different durations.

  • Lyse the cells and determine the protein concentration of each lysate.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system. A decrease in the phospho-specific signal with increasing this compound concentration indicates target engagement.

Visualizations

Pityol_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival This compound This compound This compound->Akt

Caption: Hypothetical signaling pathway targeted by this compound.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype DoseResponse Perform Dose-Response Assay Start->DoseResponse Cytotoxicity Assess Cytotoxicity DoseResponse->Cytotoxicity Selectivity Kinase Selectivity Profiling Cytotoxicity->Selectivity InactiveControl Test Inactive Control Compound Selectivity->InactiveControl Orthogonal Orthogonal Target Validation InactiveControl->Orthogonal Conclusion Conclusion: Identify Off-Target Effect Orthogonal->Conclusion

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic Start Inconsistent Results? CheckStock This compound Stock OK? Start->CheckStock DoseDependent Effect Dose-Dependent? CheckStock->DoseDependent Yes Action_FreshStock Action: Make Fresh Stock CheckStock->Action_FreshStock No IsToxic Is it Cytotoxic? DoseDependent->IsToxic Yes Action_DoseResponse Action: Perform Dose-Response DoseDependent->Action_DoseResponse No Action_ToxAssay Action: Run Cytotoxicity Assay IsToxic->Action_ToxAssay Yes OnTarget Result: Likely On-Target Effect IsToxic->OnTarget No PossibleOffTarget Result: Possible Off-Target Effect Action_ToxAssay->PossibleOffTarget

Caption: Logical flowchart for troubleshooting inconsistent results.

References

Pityol degradation prevention in storage

Author: BenchChem Technical Support Team. Date: December 2025

Pityol Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in storage?

This compound is susceptible to two primary degradation pathways: photodegradation and oxidation. Exposure to light, especially UV light, and the presence of oxygen can lead to the formation of impurities and a decrease in the active concentration of the compound.

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: -20°C or lower. For long-term storage, -80°C is recommended.

  • Light: Protected from light at all times. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Form: Store as a dry powder (lyophilized if possible) rather than in solution to minimize solvent-mediated degradation.

Q3: I've observed a color change in my this compound sample. What does this indicate?

A color change, typically a yellowing or browning of the solid sample or solution, is a common indicator of degradation. This is often due to the formation of oxidized or photodegraded byproducts. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q4: Can I store this compound in a standard laboratory freezer?

While a standard -20°C freezer can be used for short-term storage, it is not ideal for long-term stability due to temperature fluctuations from door openings and defrost cycles. For storage longer than one month, a -80°C freezer provides a more stable environment.

Q5: How can I tell if my this compound has degraded?

Degradation can be assessed by a change in physical appearance (color, crystallinity) or by analytical methods. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to check for the appearance of new impurity peaks and a decrease in the area of the main this compound peak.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the storage and handling of this compound.

Issue 1: Rapid Degradation of this compound in Solution

Problem: You are observing a significant loss of this compound purity (e.g., >10% loss in less than 24 hours) when stored in solution at 4°C.

Possible Causes & Solutions:

  • Oxidation: The solvent may not have been properly degassed, or the vial was not purged with an inert gas.

    • Solution: Use solvents that have been sparged with argon or nitrogen for at least 15 minutes. After preparing the solution, flush the headspace of the vial with an inert gas before sealing.

  • Photodegradation: The solution was exposed to ambient light during preparation or storage.

    • Solution: Prepare the solution in a dark room or under red light. Store the solution in amber glass vials or wrap clear vials in aluminum foil.

  • Solvent Reactivity: The chosen solvent may be reacting with this compound.

    • Solution: Test the stability of this compound in a panel of recommended solvents (see Table 1). Avoid solvents with reactive functional groups.

Issue 2: Inconsistent Results Between Aliquots

Problem: You are seeing variability in experimental results when using different aliquots of the same stock solution of this compound.

Possible Causes & Solutions:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.

    • Solution: Prepare single-use aliquots of your this compound stock solution. This avoids the need to thaw the entire stock for each experiment.

  • Incomplete Dissolution: this compound may not have been fully dissolved when the initial stock solution was prepared, leading to concentration differences between aliquots.

    • Solution: Ensure complete dissolution by vortexing and sonicating the solution during preparation. Visually inspect for any remaining solid material.

Troubleshooting Workflow: this compound Degradation

Pityol_Degradation_Troubleshooting start This compound Degradation Observed check_form Is this compound in Solid or Solution Form? start->check_form solid_node Solid Form check_form->solid_node Solid solution_node Solution Form check_form->solution_node Solution check_solid_storage Check Solid Storage Conditions solid_node->check_solid_storage check_solution_prep Review Solution Preparation Protocol solution_node->check_solution_prep solid_causes Potential Causes: - Light Exposure - Oxygen Exposure - High Humidity check_solid_storage->solid_causes solution_causes Potential Causes: - Non-degassed Solvent - Light Exposure - Reactive Solvent - Freeze-Thaw Cycles check_solution_prep->solution_causes solid_solutions Solutions: - Store in dark at <= -20°C - Use inert atmosphere - Store with desiccant solid_causes->solid_solutions solution_solutions Solutions: - Use degassed solvent - Prepare single-use aliquots - Store in dark at <= -80°C solution_causes->solution_solutions

Caption: Troubleshooting workflow for identifying causes of this compound degradation.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of this compound in Different Solvents at 4°C in the Dark

SolventPurity after 24 hours (%)Purity after 7 days (%)
DMSO (degassed)99.598.2
Ethanol (degassed)99.297.5
Acetonitrile (degassed)98.896.1
DMSO (non-degassed)95.188.4

Table 2: Long-Term Stability of Solid this compound

Storage ConditionPurity after 1 month (%)Purity after 6 months (%)
-80°C, Dark, Argon99.899.5
-20°C, Dark, Argon99.698.9
4°C, Dark, Air97.292.5
Room Temp, Light, Air85.460.1

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity Assessment

This protocol describes a standard method for determining the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in degassed DMSO. Dilute to 50 µg/mL with Mobile Phase A for injection.

Protocol 2: Forced Degradation Study Workflow

This workflow is used to identify the degradation pathways of this compound.

Forced_Degradation_Workflow start This compound Sample stress_conditions Apply Stress Conditions (in parallel) start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation photolytic Photolytic (UV/Vis light, RT) stress_conditions->photolytic thermal Thermal (80°C, solid) stress_conditions->thermal analysis Analyze by HPLC-MS acid->analysis base->analysis oxidation->analysis photolytic->analysis thermal->analysis result Identify Degradants & Determine Degradation Pathways analysis->result

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Enhancing the Bioavailability of Pityol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: For the purposes of this guide, "Pityol" is treated as a model Biopharmaceutics Classification System (BCS) Class II compound. This designation implies that this compound has high permeability but suffers from poor aqueous solubility, which is a primary limiting factor for its oral bioavailability.[1] The strategies and troubleshooting advice provided are based on established principles for enhancing the bioavailability of such compounds.

Section 1: Frequently Asked Questions (FAQs) - General Concepts

Q1: What is bioavailability and why is it a concern for this compound?

A1: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action.[2] For oral drugs, a key challenge is overcoming poor aqueous solubility, as the drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3][4] this compound, as a poorly soluble compound, is prone to low and variable bioavailability, which can limit its therapeutic efficacy and necessitate higher doses.[5][6]

Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble drug like this compound?

A2: The main approaches focus on increasing the drug's solubility and dissolution rate.[7] These strategies can be broadly categorized into:

  • Physical Modifications: Reducing particle size (micronization, nanonization) and altering the solid-state properties (amorphous solid dispersions, co-crystals).[5][6]

  • Lipid-Based Formulations: Utilizing systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which keep the drug in a solubilized state in the GI tract.[8][9]

  • Use of Excipients: Incorporating solubilizers, surfactants, or complexing agents (e.g., cyclodextrins) into the formulation.[5]

Q3: How do I choose the best enhancement strategy for this compound?

A3: The selection of a suitable method depends on this compound's specific physicochemical properties (e.g., melting point, logP, dose) and the desired dosage form characteristics.[4] A logical workflow can guide this decision-making process.

G cluster_0 Strategy Selection Workflow for this compound start Characterize this compound (Solubility, Dose, LogP, Tm) decision1 Is the dose low (<50mg)? start->decision1 decision3 Is this compound lipid-soluble (LogP > 2)? decision1->decision3 Yes process2 Consider Nanosuspensions (Wet Milling, HPH) decision1->process2 No (High Dose) decision2 Is this compound thermolabile? process4 Spray Drying (for ASDs) decision2->process4 Yes process5 Hot Melt Extrusion (for ASDs) decision2->process5 No decision3->decision2 No process3 Consider Lipid-Based Systems (SEDDS/SMEDDS) decision3->process3 Yes process1 Consider Amorphous Solid Dispersions (ASDs) process4->process1 process5->process1

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Section 2: Troubleshooting Guide - Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions involve dispersing the drug in its amorphous, higher-energy state within a polymer matrix to improve solubility.[1][10]

Q2.1: My this compound ASD is physically unstable and recrystallizing during storage. What are the likely causes and solutions?

A2.1: Recrystallization is a common challenge for ASDs, as the amorphous form is thermodynamically unstable.[11][12]

  • Cause 1: Poor Drug-Polymer Miscibility: The drug and polymer may not be mixing at a molecular level, leading to phase separation and crystallization.[11]

    • Troubleshooting:

      • Re-evaluate Polymer Choice: Select a polymer with better miscibility with this compound. Polymers that can form hydrogen bonds with the drug are often good candidates.[1]

      • Characterize Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), which indicates miscibility.[11]

      • Reduce Drug Loading: A lower drug-to-polymer ratio can improve stability by ensuring the drug is fully dissolved within the polymer matrix.

  • Cause 2: High Molecular Mobility: If the storage temperature is too close to the ASD's Tg, the drug molecules have enough mobility to rearrange into a crystalline form.

    • Troubleshooting:

      • Select High-Tg Polymers: Choose polymers with a high Tg (e.g., PVP, HPMC-AS) to ensure the final ASD is stable at ambient temperatures.

      • Control Storage Conditions: Store the ASD well below its Tg and at low relative humidity to minimize water plasticization, which can lower the Tg and increase mobility.[12]

Q2.2: The dissolution rate of my this compound ASD is high initially but then drops off, suggesting precipitation. How can I maintain supersaturation?

A2.2: This phenomenon, known as the "spring and parachute" effect, occurs when the dissolved amorphous drug crashes out of solution into its less soluble crystalline form.

  • Troubleshooting:

    • Incorporate a Precipitation Inhibitor: The primary dispersing polymer (e.g., HPMC-AS) often serves this role. You may need to optimize the polymer grade or concentration.[1]

    • Use Polymer Blends: Combine a solubilizing polymer with a precipitation-inhibiting polymer to achieve a more sustained supersaturated state.

    • Add Surfactants: A small amount of surfactant can help stabilize the dissolved drug molecules and prevent nucleation.

Problem Potential Cause Recommended Action Key Analytical Technique
Recrystallization on Stability 1. Poor drug-polymer miscibility2. Low Glass Transition Temp (Tg)1. Screen alternative polymers2. Reduce drug loading3. Store at T < Tg - 50°CDifferential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD)
Poor Dissolution Performance 1. Phase separation during processing2. Incomplete amorphization1. Optimize process (e.g., faster solvent removal)2. Confirm 100% amorphous stateDSC, PXRD, Solid-State NMR (ssNMR)
Precipitation during Dissolution Supersaturation is not maintained1. Optimize precipitation-inhibiting polymer2. Add a secondary polymer or surfactantIn vitro dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF)

Section 3: Troubleshooting Guide - Nanosuspensions

Nanosuspensions increase the dissolution rate by drastically increasing the surface area of the drug particles, as described by the Noyes-Whitney equation.[5]

Q3.1: The particle size of my this compound nanosuspension is increasing over time (Ostwald ripening or aggregation). How can I stabilize it?

A3.1: Nanosuspensions are thermodynamically unstable due to their high surface energy, which promotes particle growth to minimize this energy.[13][14]

  • Cause 1: Insufficient Steric or Electrostatic Stabilization: The stabilizer concentration is too low, or the chosen stabilizer is not adsorbing effectively to the drug particle surface.[15]

    • Troubleshooting:

      • Optimize Stabilizer Concentration: Screen a range of stabilizer concentrations. A combination of a primary steric stabilizer (e.g., a polymer like PVP or HPMC) and an ionic surfactant (e.g., SLS) is often effective.[16]

      • Select Appropriate Stabilizers: The choice depends on the drug's surface properties. A trial-and-error screening process is common, but knowledge of drug-stabilizer interactions can guide selection.[13][14]

      • Ensure Adequate Surface Coverage: For steric stabilization, the polymer chains must provide a sufficient barrier to prevent particles from approaching each other.

  • Cause 2: Ostwald Ripening: Small particles dissolve and redeposit onto larger particles due to differences in solubility. This is more common for drugs with some finite aqueous solubility.

    • Troubleshooting:

      • Use a Polymer that Reduces Drug Solubility: A stabilizer that slightly decreases the drug's solubility in the dispersion medium can inhibit Ostwald ripening.

      • Create a Narrow Particle Size Distribution: A more uniform particle size distribution reduces the driving force for ripening. This can be achieved by optimizing the milling or homogenization process.

Q3.2: I am having trouble converting my liquid nanosuspension into a stable solid dosage form.

A3.2: The drying process (e.g., spray drying, lyophilization) can induce stress that leads to irreversible particle aggregation.

  • Troubleshooting:

    • Add a Cryoprotectant/Lyoprotectant: For lyophilization, use agents like trehalose (B1683222) or mannitol. For spray drying, a matrix-forming polymer can protect the nanoparticles.

    • Optimize the Drying Process: Use gentle drying conditions (e.g., low temperatures) to minimize stress on the particles.

    • Ensure Rapid Redispersion: The final solid form must quickly redisperse back to the original nanoparticle size upon contact with water. Test redispersion time and particle size after reconstitution.

Problem Potential Cause Recommended Action Key Analytical Technique
Particle Growth / Aggregation 1. Insufficient stabilizer2. Ostwald Ripening1. Increase stabilizer concentration2. Use a combination of stabilizers (steric + electrostatic)3. Narrow the initial particle size distributionDynamic Light Scattering (DLS) for particle size, Zeta Potential for surface charge
Caking / Sedimentation Gravitational forces overcoming Brownian motion1. Ensure particle size is < 1 µm2. Increase viscosity of the medium slightlyDLS, Visual Inspection
Aggregation during Drying Stresses from freezing or water removal1. Add cryo/lyoprotectants (e.g., sugars)2. Optimize drying cycle parametersDLS (post-reconstitution), Scanning Electron Microscopy (SEM)

Section 4: Troubleshooting Guide - Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[17][18]

Q4.1: My this compound SEDDS formulation does not emulsify properly or forms large, unstable droplets.

A4.1: The efficiency of self-emulsification depends on the careful selection and ratio of components.[9]

  • Cause 1: Inappropriate Surfactant HLB: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is critical. For o/w emulsions, a higher HLB (typically >12) is needed.[19]

    • Troubleshooting:

      • Screen Surfactants: Test a range of non-ionic surfactants with different HLB values.

      • Use Surfactant Blends: Combine a high-HLB and a low-HLB surfactant to fine-tune the overall HLB of the system.

  • Cause 2: Incorrect Oil/Surfactant Ratio: Typically, higher surfactant concentrations (30-60%) are required to facilitate spontaneous emulsification.[19]

    • Troubleshooting:

      • Construct a Ternary Phase Diagram: This is a critical step to identify the optimal ratios of oil, surfactant, and cosurfactant that form stable microemulsions.

      • Increase Surfactant Concentration: Systematically increase the surfactant-to-oil ratio and observe the effect on emulsification performance and droplet size.

Q4.2: this compound precipitates out of the SEDDS formulation upon dilution in the GI tract.

A4.2: This indicates that the drug's solubility in the dispersed emulsion droplets is lower than its concentration in the initial formulation.

  • Troubleshooting:

    • Increase Drug Solubility in the Oil Phase: Screen different oils (long-chain, medium-chain triglycerides) to find one that can dissolve more this compound.

    • Incorporate a Cosolvent: A water-miscible cosolvent (e.g., Transcutol®, PEG 400) can help maintain drug solubility in the dispersed phase.

    • Reduce Drug Loading: Ensure the drug concentration is below its equilibrium solubility in the final emulsified system to prevent precipitation.

G cluster_1 SEDDS Mechanism of Action SEDDS SEDDS Capsule (Oil + Surfactant + this compound) GI GI Fluids (Aqueous Environment) SEDDS->GI Emulsion Spontaneous Emulsification GI->Emulsion Gentle Agitation Droplets Fine Oil Droplets (this compound Solubilized) Emulsion->Droplets Absorption Absorption into Systemic Circulation Droplets->Absorption Maintained in Solution

Caption: Conceptual diagram of SEDDS function in the GI tract.

Section 5: Experimental Protocols

Protocol 5.1: Preparation of this compound Nanosuspension via Wet Media Milling

  • Preparation of Dispersion Medium: Prepare a solution of the chosen stabilizer(s) (e.g., 1% w/v HPMC, 0.05% w/v SLS) in purified water.

  • Slurry Formation: Disperse a pre-determined amount of coarse this compound powder (e.g., 5% w/v) into the stabilizer solution to form a slurry.

  • Milling: Add the slurry to a laboratory-scale media mill charged with milling beads (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads).

  • Process Parameters: Begin milling at a set speed (e.g., 2000 rpm) and temperature (e.g., 5-10°C, using a cooling jacket).

  • Particle Size Monitoring: Periodically withdraw samples and measure the particle size using Dynamic Light Scattering (DLS). Continue milling until the desired particle size (e.g., < 200 nm) and polydispersity index (PDI < 0.2) are achieved.

  • Separation: Separate the milled nanosuspension from the milling beads via sieving.

  • Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and dissolution rate.

Protocol 5.2: Screening for SEDDS Formulation using a Ternary Phase Diagram

  • Solubility Studies: Determine the saturation solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and cosolvents (e.g., Transcutol P). Select the excipients with the highest solubilizing capacity.

  • Construct Boundary: Prepare a series of mixtures with varying ratios of surfactant and cosurfactant (Smix ratios, e.g., 1:1, 2:1, 1:2). For each Smix ratio, titrate the oil phase with the Smix from 9:1 to 1:9.

  • Emulsification Test: For each mixture, take a small aliquot (e.g., 100 µL) and add it to a larger volume of water (e.g., 200 mL) with gentle stirring.

  • Observation: Visually assess the emulsification performance. Classify the resulting system as a clear/bluish-white microemulsion, a milky emulsion, or a system that does not emulsify.

  • Plot Diagram: Plot the results on a ternary phase diagram to identify the region that forms stable microemulsions.

  • Drug Loading: Select promising formulations from the microemulsion region and load them with this compound. Confirm that the drug does not precipitate upon standing or after emulsification.

Section 6: Data Presentation

Table 1: Comparison of this compound Formulation Properties (Illustrative Data)

Formulation Aqueous Solubility (µg/mL) Dissolution Rate (% dissolved in 30 min) Particle/Droplet Size (nm) Resulting Bioavailability (AUC ng·h/mL)
Unprocessed this compound 0.55%> 5000850
Micronized this compound 1.225%2000 - 50001,600
Nanosuspension 15 (apparent)85%1806,500
Amorphous Solid Dispersion (20% load) 45 (apparent)95%N/A8,200
SEDDS > 100 (in formulation)> 98%459,500

AUC: Area Under the Curve, a measure of total drug exposure.

References

Technical Support Center: Pityol Interference in Common Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing Pityol. This resource is designed to provide guidance on potential interactions and interference of this compound in common laboratory assays. Due to the limited specific data on this compound's behavior in biological and chemical assays, this guide is based on the known chemical properties of this compound (a tetrahydrofuran (B95107) derivative with a tertiary alcohol) and established principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a chemical compound with the molecular formula C₈H₁₆O₂.[1] Its structure features a tetrahydrofuran ring and a tertiary alcohol functional group. Understanding these structural features is key to predicting potential assay interference.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol[1]
Key Functional Groups Tertiary alcohol, Tetrahydrofuran (cyclic ether)[1]

Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms, leading to false-positive results.[2] These compounds often have specific structural motifs that can, for example, cause them to react with assay reagents, chelate metals, or have redox activity.[2][3] While this compound's structure does not contain classic PAINS alerts, any novel compound should be evaluated for potential non-specific assay interference.

Troubleshooting Guides for Specific Assays

Cell Viability Assays (e.g., MTT, XTT, MTS)

Issue: Unexpected increase in cell viability or inconsistent results when treating cells with this compound.

Potential Cause: While this compound is not a strong reducing or oxidizing agent based on its structure, the tertiary alcohol or ether linkage could potentially interact with the tetrazolium salts used in these assays under specific conditions. Such an interaction could lead to the chemical reduction of the tetrazolium dye, independent of cellular metabolic activity, resulting in a false-positive signal.[4][5]

Troubleshooting Protocol: Cell-Free Interference Test

  • Prepare a multi-well plate with the same concentrations of this compound used in your cellular experiment, but in cell-free culture medium.

  • Add the cell viability assay reagent (e.g., MTT, XTT) to these wells.

  • Incubate for the same duration as your cellular experiment.

  • Measure the absorbance or fluorescence.

  • Interpretation: An increase in signal in the cell-free wells containing this compound confirms direct chemical interference.[5]

Alternative Assays:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels, a direct indicator of metabolic activity, and are generally less prone to interference from compounds that affect redox dyes.[4]

  • Crystal Violet Assay: This method stains the DNA of adherent cells, providing a readout of cell number that is independent of metabolic activity.[5]

  • Real-time impedance-based assays: These monitor cell attachment and proliferation non-invasively.[5]

Fluorescence-Based Assays

Issue: High background, quenching of signal, or false positives in fluorescence-based assays.

Potential Causes:

  • Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used in the assay.

  • Fluorescence Quenching: this compound could absorb the excitation or emission light of the fluorophore, leading to a decreased signal.[6][7][8][9]

  • Light Scatter: At high concentrations, this compound might form aggregates that scatter light.

Troubleshooting Workflow

start Unexpected Fluorescence Signal check_autofluorescence Run Spectral Scan of this compound Alone start->check_autofluorescence check_quenching Test this compound with Fluorophore in Cell-Free System start->check_quenching check_scatter Visually Inspect for Precipitation / DLS start->check_scatter autofluorescence_pos Autofluorescence Detected check_autofluorescence->autofluorescence_pos Positive no_interference No Direct Interference check_autofluorescence->no_interference Negative quenching_pos Quenching Detected check_quenching->quenching_pos Positive check_quenching->no_interference Negative scatter_pos Light Scatter Detected check_scatter->scatter_pos Positive check_scatter->no_interference Negative solution_autofluorescence Change Wavelengths or Use Time-Resolved Fluorescence autofluorescence_pos->solution_autofluorescence solution_quenching Increase Fluorophore Concentration or Switch Assay quenching_pos->solution_quenching solution_scatter Add Detergent (e.g., 0.01% Triton X-100) or Lower this compound Concentration scatter_pos->solution_scatter

Troubleshooting workflow for fluorescence assay interference.
ELISA (Enzyme-Linked Immunosorbent Assay)

Issue: Inconsistent, false-positive, or false-negative results.

Potential Causes:

  • Non-specific Binding: this compound could promote the non-specific binding of antibodies or other proteins to the plate.

  • Enzyme Inhibition/Activation: this compound might directly interact with the reporter enzyme (e.g., HRP, AP), altering its activity.

  • Disruption of Antibody-Antigen Interaction: High concentrations of this compound could potentially disrupt the binding of the primary or secondary antibody to its target.[10]

Experimental Protocol: Testing for ELISA Interference

  • Enzyme Activity Control: Run the final enzymatic step of the ELISA in the presence and absence of this compound (without antibodies or antigen). A change in signal indicates direct interference with the enzyme or substrate.

  • Antibody Binding Control: Coat a plate with a non-relevant protein and perform the ELISA with your detection antibodies in the presence and absence of this compound. A signal in the presence of this compound suggests it promotes non-specific antibody binding.

  • Spike and Recovery: Add a known amount of your target analyte to a sample matrix with and without this compound. A significant deviation from 100% recovery of the spiked analyte in the presence of this compound indicates interference.

Western Blot

Issue: Appearance of "ghost" bands, high background, or weak signal.

Potential Cause: While less common for a compound like this compound compared to polyphenols, there is a possibility of interaction with the membrane or detection reagents. Some compounds can cause artifacts during chemiluminescence-based detection.[11][12]

Troubleshooting Steps:

  • Membrane Controls: After protein transfer, incubate a strip of the membrane with only the secondary antibody and detection reagents in the presence and absence of this compound. Any signal generated in the presence of this compound points to direct interference.

  • Thorough Washing: Increase the number and duration of wash steps to remove any residual this compound before antibody incubation and detection.

  • Use a Different Detection System: If chemiluminescence is problematic, consider switching to a fluorescence-based detection system with NIR dyes, which may be less susceptible to this type of interference.

PCR (Polymerase Chain Reaction)

Issue: PCR inhibition (reduced or no amplification).

Potential Cause: PCR inhibitors can act by interacting with DNA, interfering with the DNA polymerase, or sequestering essential cofactors like Mg²⁺.[13] Plant-derived compounds, in particular, can be potent PCR inhibitors.[14] The ether and alcohol groups of this compound could potentially interact with reaction components.

Troubleshooting Logic

PCR_Troubleshooting A PCR Fails or is Inhibited with this compound-Treated Samples B Run Internal Positive Control (IPC) with Sample A->B C IPC Fails or is Delayed B->C Inhibition Suspected D IPC Amplifies Normally B->D E Dilute DNA Template C->E F Add PCR Enhancers (e.g., BSA, DMSO) C->F G Re-purify DNA C->G H Problem is Likely Not Inhibition D->H I Check DNA Quality/Quantity and Primer Design H->I

Logic for troubleshooting PCR inhibition.

Mitigation Strategies:

  • Sample Dilution: Diluting the template DNA can reduce the concentration of this compound to a non-inhibitory level.[14]

  • Use of PCR Enhancers: Additives like bovine serum albumin (BSA) or dimethyl sulfoxide (B87167) (DMSO) can help to overcome some inhibitory effects.[15]

  • DNA Purification: Ensure your DNA purification method effectively removes small molecules like this compound.

This technical support guide provides a starting point for addressing potential assay interference from this compound. As there is no specific literature on this compound's interactions, a systematic approach to troubleshooting, including the use of appropriate controls, is essential.

References

Pityol Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pityol purification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of purified this compound per liter of culture?

A1: The expected yield of this compound can vary depending on the expression system and purification protocol used. However, typical yields from a high-expression system are summarized in the table below.

Table 1: Expected this compound Yield from Various Expression Systems

Expression SystemTypical Yield (mg/L)Purity (%)
E. coli (BL21)10 - 20> 95%
Yeast (P. pastoris)5 - 15> 98%
Insect Cells (Sf9)2 - 8> 98%
Mammalian (HEK293)1 - 5> 99%

Q2: What is the isoelectric point (pI) and molecular weight of this compound?

A2: The theoretical isoelectric point (pI) of this compound is 6.8, and its molecular weight is approximately 45 kDa. These values are important for developing ion-exchange chromatography protocols.

Q3: Which affinity tag is recommended for this compound purification?

A3: For routine purification, a hexahistidine (6xHis) tag is recommended due to its small size and the availability of high-capacity nickel-charged affinity resins.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Low Yield After Affinity Chromatography

Problem: The final yield of this compound after Nickel Affinity Chromatography is significantly lower than expected.

Possible Causes and Solutions:

  • Inefficient Cell Lysis: this compound may not be efficiently released from the host cells.

    • Solution: Optimize your lysis protocol. Try different sonication settings (amplitude and duration) or consider using a French press for more efficient lysis. Ensure that lysozyme (B549824) is used at an optimal concentration if using an E. coli expression system.

  • Incorrect Binding Buffer pH: The pH of your binding buffer may not be optimal for the His-tag to bind to the nickel resin.

    • Solution: The binding buffer pH should be around 7.4-8.0. A pH below 7.0 can cause the histidine tag to become protonated, reducing its affinity for the nickel resin.

  • Presence of Chelating Agents: EDTA or other chelating agents in your lysis buffer can strip the nickel ions from the affinity column.

    • Solution: Ensure that your lysis and binding buffers are free of EDTA or other strong chelating agents. If a protease inhibitor cocktail containing EDTA is used, consider using an EDTA-free version.

  • This compound is in Inclusion Bodies: Overexpression in E. coli can sometimes lead to the formation of insoluble inclusion bodies.

    • Solution: To check for inclusion bodies, run a small sample of the insoluble pellet after cell lysis on an SDS-PAGE. If this compound is present, you will need to perform an unfolding and refolding protocol.

Experimental Workflow for Diagnosing Low Yield

G start Low this compound Yield check_lysis Analyze Lysate Fractions (Soluble vs. Insoluble) start->check_lysis lysis_ok This compound in Soluble Fraction? check_lysis->lysis_ok check_binding Optimize Binding Conditions lysis_ok->check_binding Yes inclusion_bodies This compound in Insoluble Fraction (Inclusion Bodies) lysis_ok->inclusion_bodies No check_buffers Review Buffer Compositions (pH, Chelators) check_binding->check_buffers refold Develop Unfolding/ Refolding Protocol inclusion_bodies->refold

Caption: Troubleshooting workflow for low this compound yield.

Presence of Contaminants After Final Polishing Step

Problem: After the final size-exclusion chromatography (SEC) step, contaminating proteins are still visible on an SDS-PAGE.

Possible Causes and Solutions:

  • Suboptimal Affinity Chromatography Wash Steps: Insufficient washing or a low concentration of imidazole (B134444) in the wash buffer may not effectively remove non-specifically bound proteins.

    • Solution: Increase the number of column volumes for the wash step. Also, perform a step-wise increase in imidazole concentration (e.g., 20 mM, 40 mM, 60 mM) in the wash buffer to elute weakly bound contaminants before eluting this compound.

  • Co-purification of this compound-Interacting Proteins: Some contaminants may be proteins that naturally interact with this compound.

    • Solution: Try a high-salt wash (e.g., 0.5 M - 1.0 M NaCl) during the affinity chromatography step to disrupt ionic interactions between this compound and other proteins.

  • Incorrectly Sized SEC Column: The chosen size-exclusion chromatography column may not have the optimal resolution to separate this compound from the remaining contaminants.

    • Solution: Refer to the manufacturer's guidelines to select a column with the appropriate fractionation range for a 45 kDa protein. Ensure the column is properly packed and calibrated.

Signaling Pathway of Contaminant Removal

G cluster_affinity Affinity Chromatography cluster_sec Size-Exclusion Chromatography ac_start Crude Lysate ac_bind Binding to Ni-NTA ac_start->ac_bind ac_wash Wash with Low Imidazole ac_bind->ac_wash ac_elute Elution with High Imidazole ac_wash->ac_elute contaminants1 Contaminants Removed ac_wash->contaminants1 sec_load Load Eluted Fraction ac_elute->sec_load sec_separate Separation by Size sec_load->sec_separate sec_collect Collect this compound Peak sec_separate->sec_collect contaminants2 Contaminants Removed sec_separate->contaminants2 pure_this compound Pure this compound sec_collect->pure_this compound

Caption: this compound purification and contaminant removal pathway.

Experimental Protocols

Protocol 1: Nickel Affinity Chromatography of His-tagged this compound

Objective: To capture His-tagged this compound from cell lysate using a nickel-charged affinity resin.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 40 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0

  • Ni-NTA Agarose Resin

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA column with 5 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the clarified cell lysate onto the column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with 5 CV of Elution Buffer.

  • Fraction Collection: Collect 1 mL fractions and analyze by SDS-PAGE.

Protocol 2: Size-Exclusion Chromatography for this compound Polishing

Objective: To separate this compound from remaining protein contaminants based on size.

Materials:

  • SEC Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4

  • Calibrated Size-Exclusion Column (e.g., Superdex 75)

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Sample Preparation: Concentrate the eluted fractions from the affinity chromatography step that contain this compound.

  • Sample Injection: Inject the concentrated this compound sample onto the column. The injection volume should not exceed 2% of the total column volume.

  • Isocratic Elution: Run the column with SEC Buffer at a constant flow rate (e.g., 0.5 mL/min).

  • Fraction Collection: Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

Logical Relationship of Purification Steps

G cell_culture Cell Culture & Expression cell_lysis Cell Lysis cell_culture->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification affinity_chrom Affinity Chromatography (Capture) clarification->affinity_chrom sec Size-Exclusion Chromatography (Polishing) affinity_chrom->sec final_product Purified this compound sec->final_product

Caption: Sequential logic of the this compound purification process.

Technical Support Center: Adjusting pH for Optimal Pityol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Limited scientific information is available regarding a compound specifically named "Pityol" in the context of pH-dependent activity for experimental research. Searches for "this compound" did not yield data on its optimal pH, signaling pathways, or specific experimental protocols related to pH adjustment.

There is, however, a similarly named compound, Phytol , which is a well-researched acyclic diterpene alcohol with known anti-inflammatory properties. It is possible that "this compound" is a typographical error for "Phytol." This guide will proceed with information relevant to general pH adjustment in experimental settings and what is known about the anti-inflammatory pathways that molecules like Phytol may influence.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: Currently, there is no publicly available scientific literature that defines an optimal pH for the activity of a compound specifically named "this compound." The activity of any compound is highly dependent on its chemical structure and the biological system it is interacting with.

Q2: How does pH generally affect the activity of a compound like Phytol?

A2: The pH of a solution can significantly impact a compound's activity in several ways:

  • Solubility and Stability: The solubility and stability of a compound can be pH-dependent. Changes in pH can lead to precipitation or degradation, reducing its effective concentration.

  • Ionization State: For compounds with ionizable groups, pH determines the charge of the molecule. This can affect its ability to cross cell membranes or interact with its target.

  • Target Interaction: The activity of target proteins, such as enzymes or receptors, is often highly pH-dependent. The optimal pH for a compound's activity may reflect the optimal pH of its biological target.[1][2]

Q3: What signaling pathways are potentially affected by anti-inflammatory compounds like Phytol?

A3: Phytol has been shown to exhibit anti-inflammatory effects, possibly by interacting with pathways involving cyclooxygenase (COX-1 and COX-2) enzymes, nuclear factor kappa B (NF-κB), and interleukin-1β (IL-1β).[3] These pathways are crucial in the inflammatory response.

Troubleshooting Guide: pH Adjustment in Experiments

This section provides general guidance for researchers encountering issues with pH adjustments in their experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or drifting pH readings Electrode contamination or malfunction.[4][5]1. Clean the pH electrode: Rinse with deionized water and use an appropriate cleaning solution. 2. Calibrate the pH meter: Use fresh, certified buffer solutions for a multi-point calibration.[4][6] 3. Check electrode hydration: Ensure the electrode has been properly stored in a storage solution.[5][7] 4. Inspect for damage: Look for any cracks or visible damage to the electrode.
Precipitation of the compound after pH adjustment The compound's solubility is pH-dependent and it is precipitating at the target pH.1. Determine the pKa of your compound: This will help predict its solubility at different pH values. 2. Use a co-solvent: If compatible with your experimental system, a small amount of a co-solvent like DMSO or ethanol (B145695) can help maintain solubility. 3. Adjust pH slowly: Add acid or base dropwise while stirring to avoid localized high concentrations that can cause precipitation.
Loss of compound activity after pH adjustment The compound may be unstable at the target pH, or the pH may be suboptimal for the biological target.1. Assess compound stability: Incubate the compound at the target pH for the duration of the experiment and then analyze its integrity using methods like HPLC. 2. Perform a pH-activity profile: Test the compound's activity across a range of pH values to determine the optimal pH for your specific assay. 3. Ensure buffer compatibility: The buffer itself can sometimes interfere with the assay. Run controls with the buffer alone.

Experimental Protocols

General Protocol for Determining Optimal pH of a Compound's Activity

This protocol provides a general framework for determining the optimal pH for a compound's activity on a target enzyme.

  • Buffer Preparation:

    • Prepare a series of buffers covering a range of pH values (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments).

    • Use buffers with overlapping ranges to ensure consistency (e.g., acetate (B1210297) for acidic range, phosphate (B84403) for neutral range, and borate (B1201080) for alkaline range).

    • Verify the final pH of each buffer with a calibrated pH meter.

  • Compound Preparation:

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

    • For each pH to be tested, dilute the stock solution into the corresponding buffer to the final desired concentration. Ensure the final solvent concentration is low and consistent across all samples.

  • Enzyme Activity Assay:

    • The specific assay will depend on the enzyme being studied. A common method is to monitor the change in absorbance or fluorescence of a substrate or product over time.

    • For each pH value:

      • In a reaction vessel (e.g., a 96-well plate or cuvette), add the buffer of the specific pH.

      • Add the substrate for the enzyme.

      • Add the compound solution.

      • Include control wells with buffer and substrate only (no compound) and buffer, substrate, and solvent only (vehicle control).

      • Initiate the reaction by adding the enzyme.

      • Measure the reaction rate using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rate for each pH value in the presence and absence of the compound.

    • Determine the percentage of inhibition or activation by the compound at each pH.

    • Plot the percentage of inhibition/activation as a function of pH. The pH at which the highest effect is observed is the optimal pH for the compound's activity under the tested conditions.

Visualizations

Signaling Pathway Potentially Influenced by Anti-inflammatory Compounds

G Potential Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK activates COX1_2 COX-1 / COX-2 Receptor->COX1_2 can also activate IκB IκB IKK->IκB phosphorylates NF_κB NF_κB Gene_Expression Inflammatory Gene Expression NF_κB->Gene_Expression translocates to nucleus and promotes Prostaglandins Prostaglandins COX1_2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression->Inflammation

Caption: Simplified NF-κB and COX signaling pathways.

Experimental Workflow for Determining Optimal pH

G Workflow for Optimal pH Determination Start Start Prepare_Buffers Prepare Buffers (Range of pH values) Start->Prepare_Buffers Prepare_Compound Prepare Compound Stock Solution Start->Prepare_Compound Dilute_Compound Dilute Compound in each Buffer Prepare_Buffers->Dilute_Compound Prepare_Compound->Dilute_Compound Setup_Assay Set up Enzyme Assay (with and without compound) Dilute_Compound->Setup_Assay Initiate_Reaction Initiate Reaction with Enzyme Setup_Assay->Initiate_Reaction Measure_Activity Measure Enzyme Activity Initiate_Reaction->Measure_Activity Analyze_Data Analyze Data (% Inhibition/Activation) Measure_Activity->Analyze_Data Plot_Data Plot % Activity vs. pH Analyze_Data->Plot_Data Determine_Optimal_pH Determine Optimal pH Plot_Data->Determine_Optimal_pH End End Determine_Optimal_pH->End

Caption: Experimental workflow for determining optimal pH.

References

Troubleshooting inconsistent results with Pityol

Author: BenchChem Technical Support Team. Date: December 2025

Pityol Technical Support Center

Welcome to the this compound technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during in vitro experiments with this compound. This compound is a potent and selective small molecule inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to help you resolve specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

Question: Why are my IC50 values for this compound inconsistent across different experiments, even when using the same cell line?

Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several experimental variables.[1] A variation of two- to three-fold is often considered acceptable for cell-based assays, but larger discrepancies may point to underlying issues that need addressing.[1] Key factors that can influence IC50 values include cell health and density, serum concentration in the media, and the specific assay protocol used.[1][2]

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity.

    • Cell Seeding Density: Ensure uniform cell seeding density across all wells and experiments. Inconsistent cell numbers can significantly alter the drug-to-cell ratio and impact results.[3] Create a growth curve for your specific cell line to determine the optimal seeding density that ensures cells remain in the exponential growth phase throughout the experiment.[4]

    • Cell Health: Only use healthy, viable cells for your assays. Routinely check for signs of stress or contamination, such as mycoplasma.[2][5]

  • Optimize Assay Parameters:

    • Serum Concentration: Fetal Bovine Serum (FBS) contains growth factors that can activate the MAPK/ERK pathway, potentially competing with this compound's inhibitory effect. The presence and concentration of serum can significantly impact the apparent potency of the inhibitor.[6] We recommend testing this compound's potency under different serum concentrations to understand its effect in your specific model.

    • Compound Handling: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into aqueous culture medium to avoid precipitation.[1][7]

  • Data Analysis:

    • Curve Fitting: Use a consistent non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope) to fit your dose-response data.[1]

    • Normalization: Properly normalize your data. The 0% inhibition control should be cells treated with the vehicle (e.g., DMSO) at the same final concentration used in the compound-treated wells, and the 100% inhibition control should represent the assay's baseline or background.[1]

The following table summarizes the impact of varying cell seeding density and serum concentration on the measured IC50 value of this compound in HT-29 cells after a 72-hour incubation, as measured by an MTT assay.

Seeding Density (cells/well)Serum Concentration (%)This compound IC50 (nM)Fold Change from Baseline
2,50010%151.5x
5,000 (Baseline) 10% 10 1.0x
10,00010%252.5x
5,0005%70.7x
5,0002%40.4x
5,0000.5%20.2x
  • Caption: Impact of cell density and serum on this compound IC50 values in HT-29 cells.

The diagram below outlines a systematic approach to diagnosing the source of variability in your IC50 results.

G start Inconsistent IC50 Values Observed compound Step 1: Verify Compound Integrity start->compound assay Step 2: Review Assay Parameters compound->assay compound_details Solubility Issues? Stock Degradation? Incorrect Concentration? compound->compound_details cellular Step 3: Assess Cellular Factors assay->cellular assay_details Reagent Variability? Inconsistent Incubation? Plate Edge Effects? assay->assay_details end Consistent IC50 Values Achieved cellular->end cellular_details Poor Cell Health? Inconsistent Cell Density? High Passage Number? cellular->cellular_details

  • Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Compound Precipitation in Cell Culture Media

Question: I observed a precipitate in my cell culture media after adding this compound. What causes this and how can I prevent it?

Answer: Compound precipitation in aqueous cell culture media is a common issue for hydrophobic molecules.[8] It can occur immediately if the compound's solubility limit is exceeded upon dilution from a solvent stock, or it can develop over time due to interactions with media components or changes in the culture environment.[8] Precipitated compound is not bioavailable to the cells, leading to inaccurate and misleading results.[1]

Troubleshooting Steps:

  • Optimize Dilution Protocol:

    • Use Pre-warmed Media: Always add the this compound stock solution to culture media that has been pre-warmed to 37°C to improve solubility.[8]

    • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform one or more intermediate serial dilution steps in pre-warmed media.[8]

    • Mixing: Add the this compound stock solution dropwise while gently swirling or vortexing the media to facilitate rapid and uniform dispersion.[8]

  • Manage Stock and Working Concentrations:

    • DMSO Concentration: Keep the final concentration of DMSO in the culture media below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity. This may require adjusting your stock concentration.

    • Working Concentration: If precipitation persists, the final working concentration of this compound may be above its aqueous solubility limit. The maximum achievable concentration should be determined empirically.

  • Consider Media Components:

    • Serum Interaction: Components in serum can sometimes bind to compounds and either increase or decrease their solubility. If you observe precipitation in serum-free media, consider whether adding a low percentage of serum is compatible with your experimental goals.

    • pH Stability: Ensure the pH of your culture medium is stable, as pH shifts can affect the solubility of certain compounds.

Key Experimental Protocols

Protocol: Western Blot for Phospho-ERK1/2 Inhibition

This protocol describes how to verify the mechanism of action of this compound by measuring the inhibition of ERK1/2 phosphorylation in treated cells.

1. Cell Lysis and Protein Quantification:

  • Seed cells (e.g., A375 or HT-29) and grow to 70-80% confluency.

  • Starve cells in serum-free media for 12-24 hours.

  • Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Stimulate cells with a growth factor (e.g., 100 ng/mL EGF or 20% FBS) for 10 minutes to induce ERK phosphorylation.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration (e.g., 20 µg per lane).

  • Separate proteins on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #4370) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Stripping and Re-probing for Total ERK and Loading Control:

  • After imaging, strip the membrane using a mild stripping buffer.

  • Re-block the membrane and probe for Total p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #4695) to normalize for changes in total ERK protein.

  • For a loading control, re-probe the membrane for a housekeeping protein like GAPDH or use a total protein stain.[9]

4. Quantification and Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-ERK signal to the total ERK signal for each lane.

  • Further normalize this ratio to the loading control to correct for any loading inaccuracies.[10]

  • Plot the normalized phospho-ERK signal against the this compound concentration.

G A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quant. A->B C 3. SDS-PAGE & PVDF Transfer B->C D 4. Blocking C->D E 5. Primary Ab: p-ERK1/2 D->E F 6. Secondary Ab & ECL Detection E->F G 7. Imaging F->G H 8. Strip & Re-probe: Total-ERK G->H I 9. Strip & Re-probe: Loading Control H->I J 10. Densitometry & Normalization I->J

  • Caption: Western blot workflow for measuring p-ERK inhibition.

Mandatory Visualizations

MAPK/ERK Signaling Pathway

This diagram illustrates the canonical MAPK/ERK signaling pathway and highlights the point of inhibition by this compound. This compound acts by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF p Response Cellular Response (Proliferation, Survival) TF->Response This compound This compound This compound->MEK

  • Caption: this compound inhibits the MAPK/ERK pathway at MEK1/2.

References

Technical Support Center: Vehicle Selection for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on Formulating Compounds with Challenging Physicochemical Properties

This guide provides practical advice, troubleshooting tips, and protocols for scientists encountering challenges with vehicle selection for in vivo studies, particularly for compounds with low aqueous solubility.

While the term "Pityol" refers to a specific topical ointment formulation, this resource addresses the broader challenge of selecting and optimizing delivery vehicles for novel chemical entities with difficult physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Where do I start when selecting a vehicle for a new, poorly soluble compound?

A1: The first step is to characterize the physicochemical properties of your compound, including its physical form, pKa, LogP, and aqueous solubility across a pH range (e.g., 1.2 to 7.4).[1] This initial data will guide your formulation strategy. The selection process should then consider the intended route of administration, the required dose, and the known safety profile of potential excipients in your chosen animal model.[1][2][3] A tiered approach, starting with simple aqueous solutions and progressing to more complex systems, is recommended.

Q2: My compound won't dissolve in simple aqueous vehicles. What are my options?

A2: For compounds with poor water solubility, several formulation strategies can be employed to improve solubility and stability.[4] The most common approaches are summarized in the table below.

Formulation StrategyDescriptionCommon ExcipientsKey Considerations
Aqueous Suspension The compound is suspended as fine particles in an aqueous medium.[4]Methylcellulose (B11928114) (MC), Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC).[5][6]Requires proper homogenization to ensure uniform dosing. Particle size can affect bioavailability.[4][7]
Co-Solvent System A water-miscible organic solvent is used to dissolve the compound, which is then diluted with an aqueous solution.[4][6][8]DMSO, Ethanol, Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG).[8][9]High concentrations can cause toxicity, irritation, or hemolysis.[4][10] The compound may precipitate upon dilution ("solvent shock").[11]
Cyclodextrin Complexation Cyclic oligosaccharides encapsulate the drug molecule, forming a water-soluble inclusion complex.[7]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[7]Can have pharmacological effects of their own and may alter drug distribution.[4]
Lipid-Based Formulation The compound is dissolved or suspended in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[4][8]Corn oil, Sesame oil, Olive oil, Medium-chain triglycerides (MCTs).[5][8]Can enhance oral bioavailability for lipophilic compounds but are more complex to formulate.[4]
pH Adjustment For ionizable compounds, the pH of the vehicle is adjusted to a range where the compound is more soluble.Buffers (e.g., phosphate, citrate), acidic or basic solutions.The final pH must be physiologically compatible with the route of administration to avoid irritation.[6][12]

Q3: How do I know if the vehicle itself is causing toxicity in my animals?

A3: Vehicle-induced toxicity is a critical confounding factor.[10][13] It is essential to run a vehicle-only control group in your experiment. Signs of vehicle toxicity can include weight loss, reduced food/water intake, lethargy, or local irritation at the injection site.[14] If you suspect vehicle toxicity, consult published safety data and consider reducing the concentration of co-solvents or selecting an alternative, better-tolerated vehicle.[5][9][13][15]

Q4: What are the key differences in vehicle selection for oral, intravenous (IV), and topical administration?

A4:

  • Oral (P.O.): Offers the most flexibility. Suspensions (e.g., in 0.5% methylcellulose) and oil-based solutions are common for poorly soluble compounds.[2][5]

  • Intravenous (I.V.): This is the most restrictive route. Formulations must be sterile, isotonic, particle-free, and have a physiologically compatible pH.[12] Co-solvent systems are often used, but concentrations must be carefully managed to avoid hemolysis and precipitation in the bloodstream.[9][12]

  • Topical: The vehicle must facilitate drug penetration into the skin layers.[16][17] Common formulations include creams, gels, and ointments designed to enhance partitioning into the stratum corneum.[18][19] The choice depends on whether local or systemic delivery is the goal.[20]

Troubleshooting Guides

Guide 1: My compound precipitates out of the vehicle.

If you observe cloudiness or a visible precipitate, the compound is not fully dissolved, which will lead to inaccurate dosing and poor bioavailability.[4][11]

G Start Precipitate Observed CheckSolvent Is the solvent fresh and of appropriate grade? (e.g., anhydrous DMSO) Start->CheckSolvent CheckSolvent->Start No, replace solvent OptimizeDilution Optimize Dilution: - Pre-warm aqueous buffer. - Add stock solution slowly while vortexing. CheckSolvent->OptimizeDilution Yes ReduceConc Reduce Final Concentration: Test compound likely exceeds its solubility limit. OptimizeDilution->ReduceConc Still Precipitates Sonication Apply gentle sonication or warming? OptimizeDilution->Sonication Precipitates Slowly ChangeVehicle Change Formulation Strategy: - Try a co-solvent system. - Consider cyclodextrins or a lipid-based vehicle. ReduceConc->ChangeVehicle Still Precipitates Sonication->ReduceConc Still Precipitates G Start Unexpected In Vivo Results (Toxicity or No Efficacy) VehicleControl Review Vehicle Control Group Data Start->VehicleControl ToxicityInControl Toxicity observed in vehicle control group? VehicleControl->ToxicityInControl NoEfficacy Lack of Efficacy with No Toxicity ToxicityInControl->NoEfficacy No VehicleIssue Issue: Vehicle Toxicity Action: Reduce co-solvent % or select a more inert vehicle. ToxicityInControl->VehicleIssue Yes FormulationIssue Issue: Poor Bioavailability Action: Confirm solubility. Consider particle size reduction or alternative formulation. NoEfficacy->FormulationIssue CompoundIssue Issue: Compound-related Action: Confirm compound activity. Review dose selection. NoEfficacy->CompoundIssue

References

Pityol Purity Validation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pityol purity validation. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound used in experimental settings. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity crucial for my experiments?

A: this compound is an organic compound with the chemical formula C8H16O2, identified as 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol[1]. The purity of this compound is critical because impurities can significantly impact experimental outcomes. They may introduce confounding variables, alter biological activity, cause unexpected toxicity, or lead to non-reproducible results.[2][3] Potential impurities can include starting materials, by-products from synthesis, intermediates, or degradation products.[2][4][5]

Q2: What are the primary analytical methods for determining this compound purity?

A: The most common and reliable methods for assessing the purity of organic compounds like this compound are chromatographic techniques.[6][7] High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[3][8] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the compound's structure and detect impurities.[9][10]

Q3: What level of purity is considered acceptable for this compound?

A: The required purity level depends on the application. For initial in vitro screening, >95% purity is often acceptable. However, for more sensitive applications such as in vivo studies, cell-based assays, or clinical development, a purity of >98% or even >99% is highly recommended to ensure safety and efficacy.

Q4: My this compound sample shows unexpected peaks in the HPLC chromatogram. What could they be?

A: Unexpected peaks typically represent impurities. These can be categorized as:

  • Organic Impurities: Arising from the manufacturing process, these can include starting materials, by-products, intermediates, and degradation products.[4][5]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, or inorganic salts used during synthesis.[2]

  • Residual Solvents: Solvents used in the synthesis or purification process that were not completely removed.[4]

Further investigation using techniques like Mass Spectrometry (MS) coupled with HPLC can help identify the molecular weight of these unknown peaks, providing clues to their identity.

Troubleshooting Guide: HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible pH of the mobile phase.3. Sample overload.4. Co-elution with an impurity.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Reduce the concentration or injection volume of the sample.4. Optimize the mobile phase gradient to improve separation.
Baseline Noise or Drift 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or column.3. Detector lamp is failing.4. Incomplete mobile phase mixing.1. Purge the HPLC system to remove bubbles.2. Use fresh, high-purity solvents and filter them before use. Flush the column.3. Replace the detector lamp.4. Ensure solvents are miscible and properly degassed.
Inconsistent Retention Times 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction or leak.4. Column aging.1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Check the pump for leaks and perform maintenance.4. Equilibrate the column thoroughly before each run; replace if necessary.
Ghost Peaks Appear 1. Contamination in the injection port or syringe.2. Impurities in the mobile phase.3. Sample carryover from a previous injection.1. Clean the injection port and syringe.2. Use high-purity HPLC-grade solvents.3. Run a blank injection with a strong solvent (e.g., 100% acetonitrile) between samples.

Experimental Protocols & Workflows

Purity Validation Workflow

The following diagram illustrates the logical workflow for receiving and validating a new batch of this compound.

Pityol_Validation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Decision start Receive this compound Sample doc Review Certificate of Analysis (CoA) start->doc log Log Sample into LIMS doc->log hplc 1. HPLC-UV Purity Assay (Primary Method) log->hplc lcms 2. LC-MS Impurity ID hplc->lcms nmr 3. ¹H NMR Structural Confirmation lcms->nmr analysis Analyze Data & Compare with Specs nmr->analysis decision Purity > 98%? analysis->decision pass PASS: Release for Experiments decision->pass Yes fail FAIL: Reject Batch or Repurify decision->fail No Signaling_Pathway cluster_pathway Cellular Response Pathways GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Survival Pro-Survival Pathway Receptor->Survival KinaseB Kinase B KinaseA->KinaseB Activates Target Apoptosis Pathway KinaseB->Target Activates CellDeath Cell Death Target->CellDeath CellSurvival Cell Survival Survival->CellSurvival This compound This compound (Pure) This compound->KinaseB Inhibits Impurity Impurity Impurity->Survival Activates

References

Technical Support Center: Optimizing Incubation Time with Pityol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Pityol" did not yield information on a specific small molecule inhibitor used in drug development or academic research. The following technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as this compound, designed to inhibit the fictional "Rapid Growth Kinase" (RGK) in the "Cell Proliferation Pathway" (CPP). The principles and protocols provided are based on common practices for optimizing experiments with small molecule inhibitors.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Rapid Growth Kinase (RGK), a key downstream effector in the Cell Proliferation Pathway (CPP). By binding to the ATP-binding pocket of RGK, this compound prevents its phosphorylation and subsequent activation, leading to a halt in cell cycle progression and induction of apoptosis in sensitive cell lines.

Q2: What is a recommended starting concentration and incubation time for this compound in a new cell line?

A2: For initial experiments, a dose-response curve and a time-course experiment are highly recommended to determine the optimal conditions for your specific cell line.[4] A typical starting concentration range for a novel kinase inhibitor like this compound is between 10 nM and 10 µM.[5] For incubation time, we recommend testing a range of time points, such as 6, 12, 24, and 48 hours, to observe both early and late cellular responses.[2][6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To prevent degradation, stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles as this can lead to compound degradation and loss of activity.[1]

Q4: My cells are showing high levels of toxicity and detachment even at low concentrations of this compound. What could be the cause?

A4: There are several potential reasons for unexpected cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.[2]

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to the inhibition of the RGK pathway. Consider performing a more granular dose-response experiment with concentrations in the low nanomolar range.

  • Compound Instability: The compound may be degrading in the culture medium, leading to toxic byproducts.[2] Ensure proper storage and handling of your this compound stock.[1]

  • Off-Target Effects: At higher concentrations, this compound may have off-target activities that induce cytotoxicity.[5]

Q5: I am not observing the expected decrease in cell proliferation after this compound treatment. What should I do?

A5: If you are not seeing the expected effect, consider the following troubleshooting steps:

  • Suboptimal Incubation Time: The inhibitory effect of this compound on cell proliferation may take longer to become apparent in your specific cell line. Extend your time-course experiment to 72 hours.[4]

  • Cell Line Resistance: Your chosen cell line may have intrinsic or acquired resistance to RGK inhibition. This could be due to mutations in the RGK gene or upregulation of compensatory signaling pathways.

  • Incorrect Concentration: Double-check your calculations and pipette calibration to ensure the final concentration of this compound is accurate.[3]

  • Compound Inactivity: Verify the integrity of your this compound stock solution. If degradation is suspected, prepare a fresh stock from solid compound.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for consistency.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate for experimental treatments, as they are more prone to evaporation. Fill outer wells with sterile PBS.
Inaccurate pipetting of this compound.Calibrate your pipettes regularly. For low volume additions, use diluted intermediate stocks to increase the volume and accuracy.
No effect at any concentration Cell line is resistant to this compound.Confirm RGK expression in your cell line. Consider using a different cell line known to be sensitive to RGK pathway inhibition.
Degraded this compound stock solution.Prepare a fresh stock solution from solid compound and store it properly in single-use aliquots.[1]
Insufficient incubation time.Extend the incubation period to 72 hours and re-evaluate the effect on cell viability or proliferation.[4]
Unexpected morphological changes Off-target effects of this compound.Perform a dose-response experiment to find the lowest effective concentration.[2] Use a structurally different inhibitor for the same target to confirm the observed phenotype.[3]
Cytotoxicity.Conduct a cell viability assay (e.g., Trypan Blue exclusion) to distinguish between cytostatic and cytotoxic effects.[2]

Quantitative Data Summary

Table 1: Time-Course of RGK Phosphorylation Inhibition by this compound (100 nM) in HT-29 Cells

Incubation Timep-RGK Level (Normalized to Vehicle)Standard Deviation
0 hours1.000.00
2 hours0.450.05
6 hours0.150.03
12 hours0.080.02
24 hours0.050.01

Table 2: Dose-Response of this compound on Cell Viability at 48 Hours

This compound ConcentrationCell Viability (% of Vehicle)Standard Deviation
0 nM (Vehicle)1004.5
10 nM855.1
50 nM624.8
100 nM413.9
500 nM152.5
1 µM51.8

Experimental Protocols

Protocol 1: Western Blot for Phospho-RGK
  • Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with this compound at the desired concentrations and for the specified incubation times.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-RGK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

Pityol_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT RGK Rapid Growth Kinase (RGK) AKT->RGK Proliferation Cell Proliferation & Survival RGK->Proliferation This compound This compound This compound->RGK

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Optimization_Workflow Start Start: Select Cell Line & Prepare this compound Stock DoseResponse 1. Dose-Response Assay (MTT) (e.g., 10 nM - 10 µM at 48h) Start->DoseResponse TimeCourse 2. Time-Course Assay (MTT) (at determined IC50) DoseResponse->TimeCourse Mechanism 3. Mechanistic Study (Western Blot) (Time-course of p-RGK inhibition) TimeCourse->Mechanism Refine 4. Refine Incubation Time & Concentration Mechanism->Refine Endpoint Proceed to Endpoint Experiments Refine->Endpoint

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Tree Problem No Inhibitory Effect Observed CheckStock Is this compound stock properly stored? Problem->CheckStock CheckTime Was incubation time ≥ 48 hours? CheckStock->CheckTime Yes Sol_Stock Solution: Prepare fresh stock. Aliquot and store at -80°C. CheckStock->Sol_Stock No CheckResistance Is the cell line known to be resistant? CheckTime->CheckResistance Yes Sol_Time Solution: Increase incubation time to 72 hours. CheckTime->Sol_Time No Sol_Resistance Solution: Confirm RGK expression. Consider alternative cell line. CheckResistance->Sol_Resistance Yes Proceed Proceed with further investigation CheckResistance->Proceed No

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Phytol

Author: BenchChem Technical Support Team. Date: December 2025

An important note on terminology: This guide focuses on the biological activities of Phytol (B49457) . The initial request mentioned "Pityol," which is likely a misspelling as there is no readily available scientific literature on a compound with that name. Phytol, a diterpene alcohol and a constituent of chlorophyll, is a well-researched compound with a wide range of documented biological effects.[1][2][3][4]

This guide provides a comprehensive comparison of Phytol's diverse biological activities, supported by experimental data for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data on the various biological activities of Phytol.

Table 1: Anti-inflammatory Activity of Phytol

BioassayTest SystemPhytol Concentration/DoseObserved EffectReference
Inhibition of protein denaturationIn vitro (Egg albumin method)Dose-dependentInhibition of heat-induced albumin denaturation[5]
Paw edema reductionIn vivo (Formalin-induced paw edema in rats)100 mg/kg (intraperitoneally)Significant reduction in paw edema[5]
Myeloperoxidase (MPO) activityIn vivo (CFA-induced arthritis in mice)Not specifiedReduction in MPO activity in synovial fluid[5][6]
Acetic acid-induced writhingIn vivo (Mice)25, 50, 100, and 200 mg/kg (i.p.)Significant reduction in abdominal contortions (81.7% to 100% inhibition)[7]
Formalin-induced paw lickingIn vivo (Mice)25, 50, 100, and 200 mg/kg (i.p.)Significant reduction in paw licking time in both neurogenic and inflammatory phases[7]

Table 2: Antioxidant Activity of Phytol

BioassayTest SystemPhytol ConcentrationObserved EffectReference
Hydroxyl radical scavengingIn vitro0.9, 1.8, 3.6, 5.4, and 7.2 ng/mLRemoval of hydroxyl radicals at all tested concentrations[7]
Nitric oxide scavengingIn vitroNot specifiedStrong antioxidant effect in removing nitric oxide[7]
TBARS productionIn vitroNot specifiedPrevention of the formation of thiobarbituric acid reactive substances[7]
Gastric ulcer model (Ethanol-induced)In vivo (Rats)12.5, 25, 50 mg/kg (oral)Restored levels of reduced glutathione, catalase, and superoxide (B77818) dismutase; decreased levels of myeloperoxidase and malondialdehyde[8]

Table 3: Anticancer and Cytotoxic Activity of Phytol

Cell LineBioassayPhytol ConcentrationObserved EffectReference
Various cancer cell linesCell culture studies≤10 μMIncreased apoptosis and decreased proliferation[9]
A549 (Lung carcinoma)Not specifiedNot specifiedInduction of apoptosis by depolarizing the mitochondrial membrane potential[10]

Table 4: Antimicrobial Activity of Phytol

MicroorganismBioassayObserved EffectReference
Staphylococcus aureusNot specifiedInhibition of growth[7][10]
Mycobacterium tuberculosisNot specifiedInhibition of growth[10]

Table 5: Other Biological Activities of Phytol

ActivityTest SystemPhytol Concentration/DoseObserved EffectReference
AnxiolyticIn vivo (Mice)25, 50, and 75 mg/kgSignificantly increased latency and decreased the percentage of seizures[11]
Metabolism-modulatingIn vivo (Mice fed high-fat and high-fructose diet)Not specifiedIncreased adipocyte number and improved glucose tolerance[12]
AntinociceptiveIn vivo (Mice, hot plate test)25, 50, 100, and 200 mg/kg (i.p.)Significant increase in latency to thermal stimulus[7]
GastroprotectiveIn vivo (Rats, various ulcer models)12.5, 25, 50, 100 mg/kg (oral)Significant reduction in gastric lesion area[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Soxhlet Extraction of Phytol from Plant Material

This protocol outlines a standard method for extracting phytol from dried plant matter.[13][14]

  • Sample Preparation:

    • Fresh plant material (e.g., spinach leaves) is thoroughly washed with distilled water.

    • The cleaned material is dried in an oven at a low temperature (40-50°C) to a constant weight to remove moisture.

    • The dried plant material is then ground into a fine powder.

  • Soxhlet Extraction:

    • A known quantity of the powdered plant material is placed in a thimble.

    • The thimble is placed in the main chamber of the Soxhlet extractor.

    • The extractor is fitted onto a flask containing the extraction solvent (e.g., hexane (B92381) or ethanol) and below a condenser.

    • The solvent is heated to reflux. The solvent vapor travels up a distillation arm, condenses, and drips down into the thimble containing the plant material.

    • The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask.

    • This cycle is allowed to repeat for several hours.

    • After extraction, the solvent is evaporated using a rotary evaporator to yield the crude extract containing phytol.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory potential of compounds. A similar protocol is used for formalin-induced paw edema.[5]

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • Animals are divided into control, standard (e.g., diclofenac (B195802) sodium), and test groups (receiving different doses of phytol).

    • Phytol or the standard drug is administered intraperitoneally or orally.

    • After a set time (e.g., 30 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard method to determine the free radical scavenging activity of a compound.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the phytol solution are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (around 517 nm).

    • The percentage of scavenging activity is calculated by comparing the absorbance of the sample with that of the control (DPPH solution without the sample).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes provides a clearer understanding of the mechanisms of action.

cluster_extraction Phytol Extraction Workflow plant Plant Material drying Drying plant->drying grinding Grinding drying->grinding soxhlet Soxhlet Extraction (e.g., with Hexane) grinding->soxhlet evaporation Solvent Evaporation soxhlet->evaporation crude_phytol Crude Phytol Extract evaporation->crude_phytol

Caption: A simplified workflow for the extraction of phytol from plant sources.

cluster_inflammatory Phytol's Anti-inflammatory Signaling Phytol Phytol COX COX-1 & COX-2 Phytol->COX Inhibition NFkB NF-κB Pathway Phytol->NFkB Downregulation p38MAPK p38 MAPK Phytol->p38MAPK Downregulation Inflammation Inflammation COX->Inflammation Mediation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Activation p38MAPK->Pro_inflammatory_Cytokines Activation Pro_inflammatory_Cytokines->Inflammation Promotion

Caption: Putative anti-inflammatory signaling pathways modulated by phytol.[6][15]

cluster_metabolism Phytol's Effect on Glucose Metabolism Phytol Phytol PI3K PI3K Phytol->PI3K Activation Akt Akt PI3K->Akt Activation AS160 AS160 Akt->AS160 Phosphorylation GLUT4 GLUT4 Translocation AS160->GLUT4 Stimulation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: The PI3K/Akt signaling pathway involved in phytol-mediated glucose uptake.[12]

References

Pityol vs. Other Terpenoids in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Pityol": Initial literature searches for "this compound" in the context of cancer research did not yield significant results. It is highly probable that this is a rare or alternative name, or a potential misspelling of "Phytol," a well-researched diterpene alcohol with established anticancer properties. This guide will proceed with a detailed comparison of Phytol (B49457) and other prominent terpenoids in cancer research.

This guide provides a comparative analysis of the anticancer properties of Phytol against other well-studied terpenoids, including Limonene, Geraniol, Ursolic Acid, and the clinically approved drug Paclitaxel. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and signaling pathways.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic effects of Phytol and other selected terpenoids on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Phytol in Various Cancer Cell Lines
Cancer Cell LineCell TypeIC50 ValueExposure Time (h)Reference
A549Human Lung Adenocarcinoma70.81 ± 0.32 µM24[1]
A549Human Lung Adenocarcinoma60.7 ± 0.47 µM48[1]
S-180Sarcoma18.98 ± 3.79 µMNot Specified[2]
HL-60Human Leukemia1.17 ± 0.34 µMNot Specified[2]
AGSHuman Gastric AdenocarcinomaNot SpecifiedNot Specified
Table 2: IC50 Values of Other Terpenoids in Various Cancer Cell Lines
TerpenoidCancer Cell LineCell TypeIC50 ValueExposure Time (h)Reference
Geraniol Colo-205Human Colon Cancer20 µMNot Specified[3]
Geranyl Acetate (B1210297) Colo-205Human Colon Cancer30 µMNot Specified[3]
Limonene LS174THuman Colon CancerNot SpecifiedNot Specified[4]
Ursolic Acid A549 & H460Human Non-Small Cell LungConcentration-dependent inhibitionNot Specified[5]
Paclitaxel SKOV3 & HeyOvarian CancerNot Specified72[6]

Mechanisms of Action and Signaling Pathways

Phytol

Phytol, an acyclic diterpene alcohol, exhibits anticancer activity through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation and angiogenesis.

  • Induction of Apoptosis: Phytol treatment leads to characteristic morphological changes of apoptosis in cancer cells.[2][7] It triggers the generation of reactive oxygen species (ROS), which in turn activates both the extrinsic and intrinsic apoptotic pathways.[7] This involves the activation of death receptors like TRAIL, FAS, and TNF-α, leading to the activation of caspase-9 and caspase-3.[7] Furthermore, Phytol modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8] This results in the depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][8]

  • Inhibition of Proliferation and Migration: Phytol has been shown to inhibit the proliferation and migration of cancer cells by targeting the PI3K/Akt signaling pathway.[9][10] This pathway is crucial for cell growth and survival.

  • Anti-Angiogenic Activity: Phytol demonstrates anti-angiogenic potential by inhibiting vascular growth, as evidenced by the chick chorioallantoic membrane (CAM) assay.[1][11]

Below is a diagram illustrating the proposed signaling pathway for Phytol's anticancer activity.

// Nodes Phytol [label="Phytol", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death_Receptors [label="Death Receptors\n(TRAIL, FAS, TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2_Family [label="Bcl-2 Family", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDepolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation_Migration [label="Inhibition of Proliferation\n& Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Anti-Angiogenesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Phytol -> ROS [color="#EA4335"]; Phytol -> PI3K_Akt [label="inhibits", color="#34A853"]; ROS -> Death_Receptors [color="#4285F4"]; ROS -> Bcl2_Family [color="#5F6368"]; Death_Receptors -> Caspase9 [color="#4285F4"]; Bcl2_Family -> Mitochondria [label="modulates", color="#EA4335"]; Mitochondria -> Caspase9 [color="#4285F4"]; Caspase9 -> Caspase3 [color="#4285F4"]; Caspase3 -> Apoptosis [color="#EA4335"]; PI3K_Akt -> Proliferation_Migration [color="#34A853"]; Phytol -> Angiogenesis [color="#FBBC05"]; }

Caption: Phytol's anticancer signaling pathway.

Limonene

D-limonene, a monoterpene found in citrus fruit peels, has demonstrated chemopreventive and therapeutic effects against various cancers.[12][13]

  • Induction of Apoptosis: Limonene induces apoptosis by increasing the expression of the pro-apoptotic protein Bax, leading to the release of cytochrome c and activation of the caspase cascade.[14][15]

  • Inhibition of Cell Signaling: It has been shown to decrease the activity of critical survival pathways such as Ras/Raf/MEK/ERK and PI3K/Akt.[4][14]

  • Anti-Angiogenic and Anti-Metastatic Effects: Limonene can decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[14]

The signaling pathway for Limonene is depicted below.

// Nodes Limonene [label="Limonene", fillcolor="#FBBC05", fontcolor="#202124"]; Ras_ERK [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Inhibition of\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Inhibition of\nAngiogenesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Limonene -> Ras_ERK [label="inhibits", color="#34A853"]; Limonene -> PI3K_Akt [label="inhibits", color="#34A853"]; Limonene -> Bax [label="increases", color="#4285F4"]; Ras_ERK -> Proliferation [color="#34A853"]; PI3K_Akt -> Proliferation [color="#34A853"]; Bax -> Cytochrome_c [color="#EA4335"]; Cytochrome_c -> Caspases [color="#4285F4"]; Caspases -> Apoptosis [color="#EA4335"]; Limonene -> Angiogenesis [color="#FBBC05"]; }

Caption: Limonene's anticancer signaling pathway.

Geraniol

Geraniol, a monoterpene alcohol found in essential oils, exhibits broad-spectrum anticancer activity.[16][17]

  • Multiple Hallmarks of Cancer: Geraniol affects various cancer hallmarks, including sustaining proliferative signaling, evading growth suppressors, and resisting cell death.[16]

  • Induction of Apoptosis and Cell Cycle Arrest: It induces apoptosis and causes cell cycle arrest at different phases in various cancer cell types.[3][18]

  • Chemosensitization: Geraniol can sensitize cancer cells to conventional chemotherapy agents like 5-fluorouracil (B62378) (5-FU).[16]

The multifaceted signaling of Geraniol is shown below.

// Nodes Geraniol [label="Geraniol", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation_Pathways [label="Proliferation Pathways\n(e.g., HMG-CoA reductase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Regulators [label="Cell Cycle Regulators\n(p21, p27, Cyclins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptotic_Pathways [label="Apoptotic Pathways\n(Caspase-3, Cytochrome c)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Pathways [label="Inflammatory Pathways\n(NF-κB, COX-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis_Pathways [label="Angiogenesis Pathways", fillcolor="#FBBC05", fontcolor="#202124"];

Inhibition_of_Proliferation [label="Inhibition of Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-Inflammatory Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_Angiogenesis [label="Anti-Angiogenic Effects", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Geraniol -> Proliferation_Pathways [label="inhibits", color="#34A853"]; Geraniol -> Cell_Cycle_Regulators [label="modulates", color="#4285F4"]; Geraniol -> Apoptotic_Pathways [label="activates", color="#EA4335"]; Geraniol -> Inflammatory_Pathways [label="inhibits", color="#5F6368"]; Geraniol -> Angiogenesis_Pathways [label="inhibits", color="#FBBC05"];

Proliferation_Pathways -> Inhibition_of_Proliferation [color="#34A853"]; Cell_Cycle_Regulators -> Cell_Cycle_Arrest [color="#4285F4"]; Apoptotic_Pathways -> Apoptosis [color="#EA4335"]; Inflammatory_Pathways -> Anti_Inflammatory [color="#5F6368"]; Angiogenesis_Pathways -> Anti_Angiogenesis [color="#FBBC05"]; }

Caption: Geraniol's multi-target anticancer effects.

Ursolic Acid

Ursolic acid is a pentacyclic triterpenoid (B12794562) with potent anticancer properties demonstrated in numerous studies.[19][20]

  • Mitochondria-Dependent Apoptosis: A key mechanism of ursolic acid is the induction of apoptosis through the mitochondrial pathway.[21]

  • Inhibition of STAT3 Signaling: It has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[5]

  • Cell Cycle Arrest: Ursolic acid can induce G0/G1 or G1/G2 cell cycle arrest in various cancer cells.[5][20]

A diagram of Ursolic Acid's mechanism is provided below.

// Nodes Ursolic_Acid [label="Ursolic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_Pathway [label="STAT3 Signaling\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrial_Pathway [label="Mitochondrial Apoptotic\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Proteins [label="Cell Cycle\nRegulatory Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition_of_Proliferation [label="Inhibition of Proliferation\n& Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ursolic_Acid -> STAT3_Pathway [label="inhibits", color="#34A853"]; Ursolic_Acid -> Mitochondrial_Pathway [label="activates", color="#EA4335"]; Ursolic_Acid -> Cell_Cycle_Proteins [label="modulates", color="#4285F4"]; STAT3_Pathway -> Inhibition_of_Proliferation [color="#34A853"]; Mitochondrial_Pathway -> Apoptosis [color="#EA4335"]; Cell_Cycle_Proteins -> Cell_Cycle_Arrest [color="#4285F4"]; }

Caption: Ursolic Acid's anticancer signaling pathway.

Paclitaxel (Taxol)

Paclitaxel is a complex diterpene and a widely used chemotherapeutic agent. Its primary mechanism of action is unique among the terpenoids discussed here.[22][23]

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[6][24] This leads to the formation of stable, non-functional microtubule bundles.

  • Mitotic Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase.[6][24]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis).[6][24]

The mechanism of action for Paclitaxel is illustrated below.

// Nodes Paclitaxel [label="Paclitaxel", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubules\n(β-tubulin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilization [label="Microtubule Stabilization\n(Inhibition of Depolymerization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitotic_Spindle [label="Disruption of Mitotic\nSpindle Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Paclitaxel -> Microtubules [label="binds to", color="#4285F4"]; Microtubules -> Stabilization [label="leads to", color="#34A853"]; Stabilization -> Mitotic_Spindle [color="#EA4335"]; Mitotic_Spindle -> Cell_Cycle_Arrest [color="#4285F4"]; Cell_Cycle_Arrest -> Apoptosis [color="#EA4335"]; }

Caption: Paclitaxel's mechanism of action.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the anticancer effects of these terpenoids.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the colored solution is quantified by measuring it at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer. The absorption measure is used to determine the IC50 value.

  • Trypan Blue Exclusion Assay: This assay is used to count the number of viable cells. A cell suspension is mixed with trypan blue and examined under a microscope. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Apoptosis Assays
  • DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells often show condensed or fragmented nuclei, which can be observed under a fluorescence microscope after DAPI staining.[3]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is fluorescently labeled and used to identify these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[1]

  • Western Blotting for Apoptosis-Related Proteins: This technique is used to detect and quantify specific proteins involved in apoptosis. Key proteins often analyzed include Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and caspases (e.g., caspase-3, -9).[8]

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining: Cells are fixed and stained with PI, which intercalates into the DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Angiogenesis Assay
  • Chick Chorioallantoic Membrane (CAM) Assay: This in vivo assay is used to study angiogenesis. Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. The test substance is applied to the CAM, and after a period of incubation, the formation of new blood vessels is observed and quantified.[1]

Cell Migration and Invasion Assays
  • Wound Healing Assay: A "wound" or scratch is made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified. This assay assesses cell migration.

  • Transwell Invasion Assay: This assay uses a chamber with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the membrane is quantified.

Conclusion

Phytol and other terpenoids like Limonene, Geraniol, and Ursolic Acid represent a promising class of natural compounds with significant anticancer potential. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of key cell survival pathways, and anti-angiogenic effects. While Phytol's primary mechanism appears to be the induction of ROS-mediated apoptosis and inhibition of the PI3K/Akt pathway, other terpenoids exhibit distinct or overlapping mechanisms. For instance, Limonene also targets the PI3K/Akt pathway, while Geraniol has a broader impact on multiple cancer hallmarks. Ursolic acid is notable for its targeting of the STAT3 pathway.

In contrast, Paclitaxel, a clinically established terpenoid, has a very specific mechanism of action centered on microtubule stabilization. This leads to potent mitotic arrest and subsequent apoptosis. The diverse mechanisms of these terpenoids highlight their potential for development as standalone therapies or in combination with existing treatments to enhance efficacy and overcome resistance. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential in oncology.

References

A Comparative Analysis of the Anti-inflammatory Properties of Phytol and Pinitol Versus Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the anti-inflammatory effects of Phytol and Pinitol against two standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Diclofenac (B195802) and Acetylsalicylic Acid (Aspirin). While the initial topic of interest was "Pityol," a thorough literature search revealed no available experimental data on the anti-inflammatory properties of this specific compound (IUPAC name: 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol). Therefore, this guide focuses on Phytol and Pinitol, two compounds with similar-sounding names and demonstrated anti-inflammatory activities. This comparison is intended for researchers, scientists, and drug development professionals, offering a concise overview of the current experimental evidence.

Mechanism of Action
  • Phytol : This acyclic diterpene alcohol, a constituent of chlorophyll, has been shown to exert its anti-inflammatory effects through multiple pathways. Studies suggest that Phytol can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), key enzymes in the synthesis of pro-inflammatory prostaglandins.[1][2][3][4] Additionally, Phytol has been found to downregulate the NF-κB signaling pathway, a critical regulator of the inflammatory response, and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6][7]

  • Pinitol : A naturally occurring inositol, Pinitol has demonstrated anti-inflammatory and anti-arthritic properties. Its mechanism of action is thought to involve the inhibition of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), a protein associated with autoimmune and inflammatory diseases. By inhibiting PTPN22, Pinitol may modulate inflammatory signaling pathways.[8][9] Some evidence also suggests that Pinitol may interact with and inhibit the COX-2 enzyme.

  • Diclofenac and Acetylsalicylic Acid (Aspirin) : Both Diclofenac and Aspirin (B1665792) are classic NSAIDs that primarily act by inhibiting the activity of COX-1 and COX-2 enzymes.[10][11] This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. Aspirin acetylates the COX enzymes, leading to irreversible inhibition, while Diclofenac is a reversible inhibitor.[12]

Quantitative Data Comparison

The following tables summarize the quantitative data from various preclinical studies on the anti-inflammatory effects of Phytol, Pinitol, Diclofenac, and Aspirin. It is important to note that the experimental conditions, including animal models, drug dosages, and administration routes, vary between studies, which should be considered when making direct comparisons.

Table 1: Effect on Carrageenan-Induced Paw Edema
CompoundAnimal ModelDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
Phytol Mouse7.5, 25, 50, 75 mg/kgIntraperitoneal-Dose-dependent reduction[13]
Diclofenac Rat5 mg/kgOral2 hours56.17 ± 3.89[14][15]
Rat20 mg/kgOral3 hours71.82 ± 6.53[14][15]
Rat3.74 mg/kg (ED₅₀)Oral-50[16]
Aspirin Rat150 mg/kg--Significant reduction[17]
Table 2: Effect on Pro-inflammatory Cytokine Levels
CompoundCytokineExperimental ModelDose% ReductionReference
Phytol TNF-αCFA-induced arthritis (mouse)-Significant reduction in synovial fluid[5][6]
IL-6CFA-induced arthritis (mouse)-Significant reduction in synovial fluid[5][6]
Pinitol TNF-αLPS-stimulated human neutrophils->50% inhibition by some derivatives[18]
Diclofenac IL-6Post-surgical inflammation (human)50 mgSignificant downregulation[19]
Aspirin TNF-αLPS-stimulated macrophages1 mM~50% suppression of secretion[20]
IL-6Chronic pediatric dialysis (human)-Non-significant decrease[21]

Experimental Protocols

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

  • Animals : Typically, male Wistar rats or Swiss albino mice are used.

  • Induction of Edema : A subplantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.[22][23][24][25][26][27][28]

  • Drug Administration : Test compounds (Phytol, Pinitol, Diclofenac, Aspirin) or a vehicle control are administered, usually orally or intraperitoneally, at a specified time before or after the carrageenan injection.

  • Measurement of Edema : The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Cytokine Level Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in biological samples (e.g., serum, cell culture supernatant, synovial fluid).

  • Sample Collection : Biological samples are collected from the experimental animals or human subjects.

  • ELISA Procedure :

    • A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

    • The plate is washed, and the samples are added to the wells. The cytokine in the sample binds to the capture antibody.

    • After another washing step, a detection antibody, which is also specific for the cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate for the enzyme is then added, resulting in a color change.

    • The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

NSAID_COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs Aspirin, Diclofenac NSAIDs->COX1 NSAIDs->COX2

Figure 1: NSAID Mechanism of Action via COX Inhibition.

Phytol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB degradation Phytol Phytol Phytol->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Gene_Expression Carrageenan_Paw_Edema_Workflow start Start acclimatize Acclimatize Animals start->acclimatize grouping Randomly Group Animals acclimatize->grouping drug_admin Administer Test Compound or Vehicle grouping->drug_admin carrageenan Induce Edema with Carrageenan Injection drug_admin->carrageenan measure Measure Paw Volume at Timed Intervals carrageenan->measure data_analysis Calculate % Inhibition of Edema measure->data_analysis end End data_analysis->end

References

Comparative Analysis of Pityol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Pityol isomers. Due to a lack of publicly available experimental data directly comparing the biological activities of this compound stereoisomers, this document will first detail the known properties of the characterized this compound isomer, 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol. Subsequently, to illustrate the critical importance of stereochemistry in this class of molecules, a comparative analysis of stereoisomers of a well-documented series of bioactive substituted bis-tetrahydrofurans will be presented as a case study. This approach highlights the potential for significant variations in biological activity among the uncharacterized this compound isomers.

The Known this compound Isomer: 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol

This compound is a naturally occurring compound that has been identified in the bark beetle, Pityophthorus pityographus.[1] Its chemical structure is 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol.[1] The specific stereochemistry, (2R, 5S), is crucial for its identity. The physicochemical properties of this specific isomer are detailed in the table below.

Table 1: Physicochemical Properties of this compound (2R,5S)-isomer)

PropertyValueSource
Molecular FormulaC₈H₁₆O₂PubChem[1]
Molecular Weight144.21 g/mol PubChem[1]
XLogP31.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass144.115029749 DaPubChem[1]
Monoisotopic Mass144.115029749 DaPubChem[1]

Currently, there is a lack of published studies detailing the biological activity and signaling pathways associated with this specific this compound isomer. Further research is required to elucidate its pharmacological profile.

The Importance of Stereoisomerism: A Case Study in Substituted Tetrahydrofurans

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Different stereoisomers of a compound can exhibit widely varying efficacy, potency, and even different pharmacological effects altogether. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

To illustrate this critical concept in the context of tetrahydrofuran-containing compounds, we present a comparative analysis of a series of C4-substituted bis-tetrahydrofuran derivatives that have been investigated as HIV-1 protease inhibitors.

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory activity (Kᵢ and IC₅₀ values) of different stereoisomers of a C4-substituted bis-tetrahydrofuran derivative against HIV-1 protease. Lower values indicate greater potency.

Table 2: Comparative Biological Activity of C4-Substituted bis-Tetrahydrofuran Stereoisomers as HIV-1 Protease Inhibitors

CompoundStereochemistry at C4Kᵢ (pM)IC₅₀ (nM)
13 Non-substituted141.4
14 (R)-methoxy2.92.4
15 (S)-methoxy3555
16 (R)-benzyl73-
17 (S)-benzyl300-

Data sourced from a study on HIV-1 protease inhibitors.[2]

As the data clearly indicates, the stereochemistry at the C4 position of the bis-tetrahydrofuran ring significantly influences the inhibitory activity of these compounds. For the methoxy-substituted derivatives, the (R)-isomer (14 ) is substantially more potent than the (S)-isomer (15 ), with a more than 12-fold difference in Kᵢ values.[2] A similar, though reversed, trend is observed for the benzyl-substituted analogs, where the (R)-isomer (16 ) is more active than the (S)-isomer (17 ).[2]

Experimental Protocols

General Method for Determining HIV-1 Protease Inhibitory Activity (IC₅₀)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against HIV-1 protease.

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

    • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.7, containing NaCl, EDTA, DTT, and BSA)

    • Test compounds (this compound isomers or other tetrahydrofuran (B95107) derivatives) dissolved in DMSO

    • 96-well microplates

    • Fluorescence plate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of HIV-1 protease to each well of the microplate.

    • Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Visualizations

Logical Relationship of this compound Isomers

The following diagram illustrates the stereoisomeric relationship of the uncharacterized this compound isomers to the known (2R, 5S) isomer.

Pityol_Isomers Logical Relationship of this compound Stereoisomers This compound 2-(5-methyltetrahydrofuran-2-yl)propan-2-ol R2S5 (2R, 5S)-Pityol (Known Isomer) This compound->R2S5 S2R5 (2S, 5R)-Pityol (Enantiomer) This compound->S2R5 R2R5 (2R, 5R)-Pityol (Diastereomer) This compound->R2R5 S2S5 (2S, 5S)-Pityol (Diastereomer) This compound->S2S5 R2S5->S2R5 Enantiomers R2S5->R2R5 Diastereomers R2S5->S2S5 Diastereomers S2R5->R2R5 Diastereomers S2R5->S2S5 Diastereomers R2R5->S2S5 Enantiomers

Caption: Stereoisomeric relationships of this compound.

Experimental Workflow for Comparative Isomer Analysis

This diagram outlines a typical workflow for the comparative analysis of the biological activity of chemical isomers.

Experimental_Workflow Workflow for Comparative Isomer Analysis cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Isomers char Structural Characterization (NMR, MS, etc.) synthesis->char in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) char->in_vitro Purity Confirmed cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling) in_vitro->cell_based quant Quantitative Comparison (e.g., IC50, Ki) cell_based->quant sar Structure-Activity Relationship (SAR) quant->sar

Caption: Workflow for comparing isomer bioactivity.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive tetrahydrofuran derivative, leading to a cellular response.

Signaling_Pathway Hypothetical Signaling Pathway THF_isomer Bioactive Tetrahydrofuran Isomer receptor Cell Surface Receptor THF_isomer->receptor Binds and Activates kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Induces cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

References

A Comparative Guide to the Efficacy of Phytol Across Diverse Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Phytol (B49457), a naturally occurring diterpene alcohol, across various experimental models. The data presented herein is collated from preclinical studies to offer a comprehensive overview of its potential therapeutic applications, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

Data Presentation: A Quantitative Overview of Phytol's Efficacy

The following tables summarize the quantitative data on Phytol's effectiveness in different preclinical models, alongside comparative data for other agents where available.

Table 1: Anti-inflammatory and Antinociceptive Efficacy of Phytol

ModelTest SystemPhytol Dose/ConcentrationObserved EffectComparator(s)Comparator EffectReference
Formalin-induced paw edemaIn vivo (Rats)100 mg/kg (i.p.)Significant reduction in paw edemaAcetylsalicylic Acid (ASA) (100 mg/kg), Diclofenac Sodium (10 mg/kg)Phytol co-treated with ASA/Diclofenac showed better reduction than individual agents.[1]
Carrageenan-induced paw edemaIn vivo (Mice)7.5, 25, 50, and 75 mg/kg (i.p.)Dose-dependent reduction in paw edema (max inhibition of 51.8% at 75 mg/kg)Indomethacin (10 mg/kg)59.3% inhibition[2]
Acetic acid-induced writhingIn vivo (Mice)25, 50, 100, and 200 mg/kg (i.p.)Significant reduction in the number of contortions (p < 0.001)--[3]
Formalin test (paw licking)In vivo (Mice)25, 50, 100, and 200 mg/kg (i.p.)Significant reduction in licking time in both neurogenic and inflammatory phases (up to 98.7% inhibition in the inflammatory phase at 200 mg/kg)Morphine (10 mg/kg), Indomethacin (10 mg/kg)Both significantly reduced licking time.[3]
Egg albumin denaturationIn vitroDose-dependentInhibition of heat-induced albumin denaturationAcetylsalicylic Acid (ASA)Standard NSAID
Nitric Oxide (NO) GenerationIn vitro (IC-21 macrophages)10, 25, 50, 100, 200, and 400 µg/mlInhibition of NO generationDexamethasone (10, 25, and 50 μM)Standard anti-inflammatory[4]

Table 2: Antioxidant Efficacy of Phytol

ModelTest SystemPhytol ConcentrationObserved EffectComparator(s)Comparator EffectReference
DPPH radical scavengingIn vitro7.2 µg/ml59.89 ± 0.73% scavenging capacityTroloxStandard antioxidant[5]
ABTS radical scavengingIn vitro7.2 µg/ml62.79 ± 1.99% scavenging capacityTroloxStandard antioxidant[5]
Hydroxyl radical scavengingIn vitro0.9 - 7.2 ng/mLDose-dependent scavenging activity--[3]
Nitrite (B80452) productionIn vitro0.9 - 7.2 ng/mLReduction in nitrite productionTrolox59.76% reduction[3]
Lipid peroxidation (TBARS)In vitro0.9 - 7.2 ng/mLSignificant reduction in TBARS productionTrolox48.12% reduction[6]
Oxidative stress in hippocampusIn vivo (Mice)25, 50, and 75 mg/kgReduced lipid peroxidation and nitrite levels; increased GSH, SOD, and CAT activitiesAscorbic Acid (250 mg/kg)Standard antioxidant[5]

Table 3: Anticancer Efficacy of Phytol

Cancer Cell LineAssayPhytol ConcentrationObserved EffectComparator(s)Comparator EffectReference
Human non-small cell lung cancer (A549)MTT Assay0 - 80 µMDose-dependent growth inhibition--[7][8]
Human non-small cell lung cancer (A549)Luciferase AssayDose-dependentInhibition of AP-1 and NF-κB mediated activity--[7][8]
Sarcoma 180 (S-180)Cell Viability Assay4.72, 7.08, or 14.16 μMSignificant reduction in cell viability (IC50 = 18.98 ± 3.79 μM)Doxorubicin (6 μM)Positive control[9]
Human leukemia (HL-60)Cell Viability Assay4.72, 7.08, or 14.16 μMSignificant reduction in cell viability (IC50 = 1.17 ± 0.34 μM)Doxorubicin (6 μM)Positive control[9]

Table 4: Antimicrobial Efficacy of Phytol

MicroorganismAssayPhytol Concentration (MIC)Observed EffectComparator(s)Comparator EffectReference
Escherichia coliMicrodilutionMIC50 = 62.5 µg/mLInhibition of growth--[10][11]
Candida albicansMicrodilutionMIC50 = 62.5 µg/mLInhibition of growth--[10][11]
Aspergillus nigerMicrodilutionMIC50 = 62.5 µg/mLInhibition of growth--[10][11]
Staphylococcus aureusMicrodilution>1000 µg/mLNo significant inhibition at tested concentrations--[10][11]
Pseudomonas aeruginosaNot specifiedMIC = 20 μg/mLAntibacterial activityNorfloxacinSimilar mechanism of action suggested[12]
Multi-drug resistant E. coliMicrodilutionNot directly antibacterial (MIC > 512 µg/mL)Potentiates the effect of NorfloxacinNorfloxacin alone-[12][13]
Multi-drug resistant S. aureusMicrodilutionNot directly antibacterial (MIC > 512 µg/mL)Potentiates the effect of GentamicinGentamicin alone-[12][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vivo Anti-inflammatory and Antinociceptive Assays
  • Formalin-Induced Paw Edema:

    • Animals: Male Wistar albino rats are used.

    • Treatment: Animals are pre-treated intraperitoneally (i.p.) with Phytol (e.g., 100 mg/kg), vehicle control, or a standard NSAID (e.g., ASA 100 mg/kg or Diclofenac 10 mg/kg).

    • Induction: After a set time (e.g., 30 minutes), a subplantar injection of formalin solution is administered to the right hind paw.

    • Measurement: The volume of the paw is measured at various time points post-injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[1]

  • Acetic Acid-Induced Writhing Test:

    • Animals: Mice are used for this model of visceral pain.

    • Treatment: Animals are pre-treated i.p. with various doses of Phytol (e.g., 25, 50, 100, 200 mg/kg) or vehicle.

    • Induction: After a specified time, a solution of acetic acid is injected i.p. to induce abdominal constrictions (writhing).

    • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection. A reduction in the number of writhes compared to the control group indicates an antinociceptive effect.[3]

In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Preparation: A solution of DPPH in methanol (B129727) is prepared.

    • Reaction: Different concentrations of Phytol are added to the DPPH solution. A control is prepared with methanol instead of the sample.

    • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of scavenging activity is calculated based on the reduction in absorbance of the sample compared to the control.[5]

In Vitro Anticancer Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

    • Cell Culture: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: The cells are then treated with various concentrations of Phytol for a specific duration (e.g., 24, 48 hours).

    • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.[14]

  • Annexin V/PI Apoptosis Assay:

    • Cell Treatment: Cells are treated with Phytol as described for the MTT assay.

    • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • Incubation: The cells are incubated in the dark at room temperature.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by Phytol and a general experimental workflow for assessing its efficacy.

cluster_PI3K PI3K/Akt Signaling Pathway cluster_NFkB NF-κB Inflammatory Pathway Phytol Phytol Inhibition Inhibition Phytol->Inhibition Inhibition_NFkB Inhibition_NFkB Phytol->Inhibition_NFkB cluster_PI3K cluster_PI3K cluster_NFkB cluster_NFkB PI3K PI3K Inhibition->PI3K Activation Activation Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates p65 p65 Akt->p65 p50 p50 Akt->p50 Proliferation Cell Proliferation & Migration mTOR->Proliferation p65->Proliferation p50->Proliferation Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, IL-1β, TNF-α) NFkB->Inflammatory_Genes Inhibition_NFkB->IKK

Caption: Proposed signaling pathways modulated by Phytol.

start Hypothesis: Phytol has therapeutic potential invitro In Vitro Studies (Cell lines, Biochemical assays) start->invitro invivo In Vivo Studies (Animal models of disease) invitro->invivo Promising results lead to data_analysis Data Collection & Analysis (Efficacy, Toxicity, Mechanism) invitro->data_analysis invivo->data_analysis conclusion Conclusion on Efficacy & Potential for Development data_analysis->conclusion

Caption: General experimental workflow for Phytol efficacy validation.

References

Phytol's Performance Against Known Positive Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Phytol, a naturally occurring diterpene alcohol found in chlorophyll, against established positive controls in key experimental assays. The data presented is intended to support researchers in evaluating the potential of Phytol as a therapeutic agent.

Anti-inflammatory Activity

Phytol has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its efficacy has been compared against well-known non-steroidal anti-inflammatory drugs (NSAIDs), acetylsalicylic acid (ASA) and diclofenac (B195802).

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

Protein denaturation is a well-established cause of inflammation. The ability of a compound to inhibit protein denaturation is a measure of its anti-inflammatory potential. In the egg albumin denaturation assay, Phytol exhibited a dose-dependent inhibition of protein denaturation. While specific IC50 values for Phytol in this assay are not consistently reported in the reviewed literature, its activity has been benchmarked against standard drugs like acetylsalicylic acid.

Table 1: In Vitro Anti-inflammatory Activity - Egg Albumin Denaturation Assay

CompoundConcentration% Inhibition of Denaturation
Phytol Varies (Dose-dependent)Data not consistently quantified in reviewed literature
Acetylsalicylic Acid (ASA) VariesStandard reference

Note: Quantitative data for direct comparison is limited in the available literature.

In Vivo Anti-inflammatory Activity: Formalin-Induced Paw Edema

The formalin-induced paw edema model is a widely used method to assess the anti-inflammatory effects of compounds. In this assay, Phytol has been shown to reduce paw edema, indicating its potential to alleviate inflammatory responses in vivo. One study demonstrated that the co-administration of Phytol (100 mg/kg) with either acetylsalicylic acid (100 mg/kg) or diclofenac (10 mg/kg) resulted in a greater reduction of paw edema than when Phytol or the NSAIDs were administered alone[1]. However, specific percentages of inhibition for the individual and combined treatments were not detailed.

Table 2: In Vivo Anti-inflammatory Activity - Formalin-Induced Paw Edema in Rats

Treatment (Intraperitoneal)DosePaw Edema Reduction
Phytol 100 mg/kgEffective
Acetylsalicylic Acid (ASA) 100 mg/kgStandard reference
Diclofenac Sodium 10 mg/kgStandard reference
Phytol + ASA 100 mg/kg + 100 mg/kgMore effective than individual treatments[1]
Phytol + Diclofenac 100 mg/kg + 10 mg/kgMore effective than individual treatments[1]

Wound Healing Activity

Phytol has also been investigated for its potential to accelerate wound healing. While direct quantitative comparisons with positive controls like Madecassol are not extensively documented, preliminary studies suggest a positive effect. Madecassol, a triterpene isolated from Centella asiatica, is a known agent that promotes wound healing.

Table 3: Wound Healing Activity - Preclinical Models

TreatmentModelOutcomePositive Control
Phytol Animal modelsEnhanced wound healingMadecassol

Note: Further studies with direct quantitative comparisons are required to establish the relative efficacy of Phytol in wound healing.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of Phytol are believed to be mediated through its interaction with key signaling pathways involved in inflammation. Computational and in vitro studies suggest that Phytol can interact with and inhibit the activity of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB), as well as the pro-inflammatory cytokine interleukin-1β (IL-1β)[1]. The inhibition of these pathways leads to a reduction in the production of inflammatory mediators.

Experimental Workflow: In Vivo Anti-inflammatory Assay

G cluster_0 Animal Grouping and Treatment cluster_1 Induction of Inflammation cluster_2 Measurement cluster_3 Data Analysis Control Control Group (Vehicle) Induction Subplantar injection of Formalin Control->Induction Phytol Phytol Group Phytol->Induction Positive_Control Positive Control Group (e.g., Diclofenac) Positive_Control->Induction Measurement Measure Paw Volume at regular intervals Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for in vivo anti-inflammatory screening.

Signaling Pathway: Phytol's Anti-inflammatory Mechanism

G Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Phytol Phytol Phytol->IKK Inhibition COX COX-1 / COX-2 Phytol->COX Inhibition IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Gene_Expression->COX Inflammation Inflammation Gene_Expression->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation

Caption: Phytol's inhibitory action on inflammatory pathways.

Experimental Protocols

Egg Albumin Denaturation Inhibition Assay

This in vitro assay assesses the anti-inflammatory activity of a substance by measuring its ability to inhibit the heat-induced denaturation of egg albumin.

  • Preparation of Reagents:

    • Fresh hen's egg albumin is mixed with phosphate-buffered saline (pH 6.4).

  • Reaction Mixture:

    • The test compound (Phytol) or standard drug (e.g., acetylsalicylic acid) at various concentrations is added to the egg albumin solution.

    • A control group is prepared without the test compound.

  • Incubation:

    • The reaction mixtures are incubated at 37°C for 15-20 minutes.

  • Heat-Induced Denaturation:

    • The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.

  • Measurement:

    • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100

Formalin-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory properties of a compound by measuring its effect on paw swelling induced by formalin.

  • Animals:

    • Wistar albino rats are typically used.

  • Grouping and Administration:

    • Animals are divided into control, standard (e.g., diclofenac sodium), and test (Phytol) groups.

    • The respective substances are administered, usually intraperitoneally, 30-60 minutes before the induction of inflammation.

  • Induction of Edema:

    • A small volume (e.g., 0.1 ml) of 2% formalin solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • The volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the formalin injection using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Conclusion

The available evidence suggests that Phytol possesses notable anti-inflammatory properties, with a mechanism of action likely involving the inhibition of the NF-κB and COX pathways. Its performance in preclinical models indicates a potential comparable to or, in some cases, synergistic with standard NSAIDs. However, a significant gap exists in the literature regarding direct, quantitative comparisons with positive controls in standardized assays. Further research is warranted to establish precise dose-response relationships and comparative efficacy in both anti-inflammatory and wound healing applications. The provided protocols and pathway diagrams serve as a foundation for such future investigations.

References

A Head-to-Head Comparison of Pityol and Similar Compounds for Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Pityol, a topical ointment, and its constituent compounds with relevant alternatives. The analysis focuses on their mechanisms of action, anti-inflammatory and antimicrobial efficacy, and effects on skin barrier function, supported by experimental data and detailed methodologies.

Overview of Compared Compounds

This compound is a topical preparation containing ichthammol, boric acid, zinc oxide, and guaiazulene.[1][2][3] Its therapeutic effects are attributed to the combined anti-inflammatory, antimicrobial, and skin-protective properties of its active ingredients. A notable alternative is neoPhytiol, which replaces boric acid with usnic acid and glycyrrhizic acid, aiming for enhanced antimicrobial and anti-inflammatory action. This guide will compare the active components of this compound against the key ingredients of neoPhytiol and other relevant topical agents.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anti-inflammatory and antifungal activities of the compounds of interest. Direct comparative studies are limited; therefore, data from various sources are presented to provide a relative understanding of their potency.

Table 1: Anti-inflammatory Activity
CompoundAssay / ModelTarget / EndpointResultReference
Usnic Acid LPS-stimulated RAW 264.7 macrophagesTNF-α productionIC50: 12.8 µM[4][5]
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionIC50: 4.7 µM[4][5]
Guaiazulene Zebrafish model (in vivo)Inhibition of inflammatory response34.29% inhibition[6][7]
Glycyrrhizic Acid LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6, IL-1β productionDose-dependent inhibition (25-75 µM)[8]
Ichthammol Mild plaque psoriasis (in vivo)PASI score reductionLess than 25% clearance in most patients[9][10]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency.

Table 2: Antifungal Activity
CompoundOrganismMethodResult (MIC)Reference
Boric Acid Candida albicansBroth microdilution1563 - 6250 mg/L[11][12][13]
Candida speciesAgar diffusionActive against all species tested[14]
Zinc Oxide Candida speciesAgar diffusionNo antifungal activity observed[14]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these compounds are mediated through various signaling pathways. The following diagrams illustrate the key mechanisms of action.

Anti-inflammatory Signaling Pathways

Several of the compared compounds exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response.

G cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB p65 p65 NFkB->p65 p50 p50 NFkB->p50 NFkB_nuc NF-κB p65->NFkB_nuc translocate p50->NFkB_nuc translocate p65_nuc p65 NFkB_nuc->p65_nuc p50_nuc p50 NFkB_nuc->p50_nuc DNA DNA p65_nuc->DNA binds p50_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription Usnic_Acid Usnic Acid Usnic_Acid->IKK inhibits Glycyrrhizic_Acid Glycyrrhizic Acid Glycyrrhizic_Acid->NFkB_nuc inhibits translocation

Figure 1: Simplified NF-κB signaling pathway and points of inhibition.

Usnic acid and glycyrrhizic acid have been shown to inhibit the NF-κB pathway.[8][15][16][17] Usnic acid can inhibit the expression of NF-κB and related pro-inflammatory cytokines like TNF-α and IL-6.[15][17] Glycyrrhizic acid also suppresses the NF-κB pathway, leading to a reduction in inflammatory mediators.[8]

Antifungal Mechanism of Boric Acid

Boric acid's antifungal activity against Candida species is attributed to its interference with several cellular processes, including ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

BoricAcid Boric Acid FungalCell Fungal Cell BoricAcid->FungalCell enters ErgosterolPathway Ergosterol Biosynthesis Pathway BoricAcid->ErgosterolPathway inhibits OxidativeMetabolism Oxidative Metabolism BoricAcid->OxidativeMetabolism inhibits BiofilmFormation Biofilm Formation BoricAcid->BiofilmFormation inhibits FungalCell->ErgosterolPathway FungalCell->OxidativeMetabolism FungalCell->BiofilmFormation CellMembrane Cell Membrane Integrity ErgosterolPathway->CellMembrane disrupts

Figure 2: Antifungal mechanism of Boric Acid.

Studies have shown that boric acid can decrease cellular ergosterol and inhibit oxidative metabolism in Candida albicans.[13] It also interferes with biofilm development and hyphal transformation, which are important virulence factors.[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the efficacy and safety of topical dermatological compounds.

In Vitro Skin Irritation Test (OECD 439)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.

start Start prep Prepare Reconstructed Human Epidermis (RhE) Tissue start->prep apply Topically Apply Test Substance prep->apply incubate Incubate for a Defined Period apply->incubate wash Wash Tissue incubate->wash viability Assess Cell Viability (e.g., MTT Assay) wash->viability analyze Analyze Data: Compare to Negative and Positive Controls viability->analyze end End analyze->end

Figure 3: Workflow for In Vitro Skin Irritation Test.

The protocol involves applying the test substance to the RhE tissue, incubating it, and then assessing cell viability using a method like the MTT assay.[2][18][19][20] A significant reduction in cell viability compared to the negative control indicates irritation potential.[18][19]

Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive method to assess the skin's barrier function by measuring the amount of water that evaporates from the skin's surface.

start Start acclimate Acclimatize Subject to Controlled Environment (Temp & Humidity) start->acclimate place_probe Place TEWL Probe on Skin Surface acclimate->place_probe measure Record Water Vapor Flux (g/m²/h) place_probe->measure repeat Repeat Measurements for Reliability measure->repeat analyze Analyze Data: Compare Baseline vs. Post-treatment repeat->analyze end End analyze->end

Figure 4: Workflow for TEWL Measurement.

This measurement is crucial for evaluating the effect of topical products on skin barrier integrity.[21][22][23][24] An increase in TEWL suggests a compromised barrier, while a decrease indicates an improvement in barrier function.[21]

Conclusion

The active components of this compound and its alternative, neoPhytiol, exhibit a range of anti-inflammatory and antimicrobial properties. Usnic acid and glycyrrhizic acid, the key ingredients in neoPhytiol, show promising in vitro anti-inflammatory activity, with usnic acid demonstrating potent inhibition of key inflammatory mediators. Boric acid is an effective antifungal agent against Candida species. Zinc oxide, while not possessing direct antifungal properties, contributes to skin barrier function. Ichthammol has a long history of use for various skin conditions, though quantitative data on its efficacy is less abundant in recent literature.

Further head-to-head clinical trials are necessary to definitively determine the comparative efficacy of this compound and neoPhytiol in treating inflammatory and infectious skin conditions. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a standardized and reproducible manner.

References

Validating the Target of Pityol: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic and alternative approaches for validating the biological target of a novel therapeutic candidate, "Pityol." For the purpose of this guide, we will operate under a common drug discovery scenario: preliminary evidence suggests this compound is an inhibitor of "Kinase X," a hypothetical protein kinase implicated in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.

Target validation is a critical step in drug discovery, ensuring that a drug's therapeutic effects are mediated through its intended molecular target.[1][2] Genetic methods, such as CRISPR-Cas9 and RNA interference, are powerful tools for this purpose, as they allow for precise manipulation of the putative target gene to observe the consequential impact on the drug's efficacy.[1][3][4][5]

Comparison of Target Validation Methodologies

Validating a drug target requires a multi-faceted approach. While genetic methods provide the highest level of evidence for a target's role in a biological process, they are often complemented by biochemical and biophysical techniques.

Methodology Approach Pros Cons
Genetic Modulating the expression or sequence of the target gene (e.g., CRISPR, siRNA).[3][6][7]High confidence in target's role; mimics genetic disease states; can be used in vivo.[8][9]Can have off-target effects; may induce compensatory mechanisms; can be time-consuming to generate stable cell lines or animal models.[10]
Biochemical Using purified proteins and in vitro assays to measure the direct interaction between the drug and the target.Quantitative assessment of binding affinity and enzyme kinetics; high-throughput screening is possible.May not reflect the cellular context; does not confirm target engagement in a living system.[11]
Biophysical Directly measuring the physical interaction between the drug and the target in a cellular context (e.g., CETSA).[11][12][13]Confirms direct target engagement in intact cells or tissues; can be used to assess off-target effects.[12][14]Some drug-target interactions may not produce a significant thermal shift, leading to false negatives.[12]

Genetic Validation of this compound's Target: Hypothetical Experimental Data

The core principle of genetically validating this compound's target, Kinase X, is to assess whether the removal or reduction of Kinase X from cells phenocopies the effect of this compound treatment and renders the cells insensitive to the compound.

Experimental Condition Cell Viability IC50 of this compound p-ERK Levels (Western Blot) Interpretation
Wild-Type (WT) Cells + this compound 5 µMReducedThis compound inhibits the MAPK/ERK pathway, leading to decreased cell viability.
Kinase X Knockout (KO) Cells (CRISPR) > 100 µM (Resistant)ReducedThe absence of Kinase X mimics the effect of this compound and confers resistance to it, strongly suggesting Kinase X is the target.
Kinase X Knockdown (KD) Cells (siRNA) 65 µM (Partially Resistant)Partially ReducedIncomplete knockdown of Kinase X leads to partial resistance, further supporting its role as the target.
WT Cells + Control Compound > 100 µMNo ChangeA control compound with a different target does not affect the pathway or cell viability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothetical signaling pathway of Kinase X and the workflows for its genetic validation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF KinaseX Kinase X (Putative Target of this compound) RAF->KinaseX MEK MEK KinaseX->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor This compound This compound This compound->KinaseX Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway with Kinase X as the putative target of this compound.

CRISPR_Workflow cluster_design Step 1: Reagent Design & Preparation cluster_delivery Step 2: Gene Editing cluster_validation Step 3: Clone Validation cluster_assay Step 4: Phenotypic Assay gRNA Design & Synthesize gRNA for Kinase X Transfection Transfect Cells with gRNA and Cas9 gRNA->Transfection Cas9 Prepare Cas9 (plasmid or protein) Cas9->Transfection Selection Select & Expand Single Cell Clones Transfection->Selection Sequencing Sequence Kinase X Locus to Confirm Mutation Selection->Sequencing WesternBlot Western Blot for Kinase X Protein Selection->WesternBlot Treat Treat WT and KO Cells with this compound Sequencing->Treat WesternBlot->Treat Viability Measure Cell Viability (e.g., MTT Assay) Treat->Viability Compare Compare IC50 Values Viability->Compare

Caption: Experimental workflow for validating the target of this compound using CRISPR/Cas9-mediated knockout.

Logic_Diagram This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits Phenotype Decreased Cell Viability This compound->Phenotype Causes Resistance Resistance to This compound This compound->Resistance Treatment of KO cells KinaseX->Phenotype Required for GeneticKO Genetic Deletion of Kinase X GeneticKO->KinaseX Removes GeneticKO->Phenotype Causes GeneticKO->Resistance Leads to

Caption: Logical relationship demonstrating on-target effect of this compound through genetic validation.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of Kinase X

Objective: To generate a stable cell line lacking the expression of Kinase X to test for resistance to this compound.

Methodology:

  • gRNA Design: Design two to three single guide RNAs (sgRNAs) targeting early exons of the Kinase X gene using a validated online tool (e.g., CHOPCHOP).

  • Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin (B1679871) resistance).

  • Transfection: Transfect the target cancer cell line (e.g., HeLa, A549) with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, dilute the surviving cells to a single cell per well in 96-well plates to grow clonal populations.

  • Screening and Validation:

    • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the target region by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing or TIDE analysis.

    • Western Blot: Lyse the validated clones and perform a Western blot using an antibody specific for Kinase X to confirm the absence of protein expression.

  • Phenotypic Assay: Use the validated Kinase X knockout and wild-type control cells for cell viability assays with a dose-response of this compound.

siRNA-Mediated Knockdown of Kinase X

Objective: To transiently reduce the expression of Kinase X to assess the short-term impact on this compound's efficacy. This method is faster than CRISPR-Cas9 for initial validation.[8][15]

Methodology:

  • siRNA Selection: Obtain at least two pre-validated siRNAs targeting different sequences of the Kinase X mRNA, along with a non-targeting control siRNA.

  • Transfection:

    • Plate cells at a density that will result in 50-60% confluency at the time of transfection.

    • Prepare siRNA-lipid complexes using a transfection reagent (e.g., RNAiMAX) according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown:

    • qRT-PCR: Harvest a subset of cells 48 hours post-transfection. Extract RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the reduction in Kinase X mRNA levels compared to the non-targeting control.

    • Western Blot: Lyse cells 72 hours post-transfection and perform a Western blot to confirm the reduction of Kinase X protein.

  • Phenotypic Assay: At 24 hours post-transfection, re-plate the cells and treat with a dose-response of this compound for an additional 48 hours. Measure cell viability to determine if knockdown of Kinase X confers resistance to this compound.

References

Navigating the Safety Landscape of Topical Dermatological Therapies: A Comparative Analysis of P-I-Z-G Ointment and Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the dynamic field of dermatological drug development, a thorough understanding of a product's safety profile in relation to existing treatments is paramount. This guide offers a detailed comparison of the safety profiles of a multi-ingredient topical formulation, referred to here as P-I-Z-G ointment (Pityol), and established therapies for chronic inflammatory skin conditions such as eczema. This analysis is intended for researchers, scientists, and drug development professionals, providing a data-driven overview supported by experimental methodologies.

P-I-Z-G ointment is a topical preparation containing Ichthammol, Boric Acid, Zinc Oxide, and Guaiazulene. These components are known for their anti-inflammatory, antiseptic, and soothing properties. To provide a clear benchmark for its safety, this guide compares it against two widely used classes of topical medications for chronic eczema: topical corticosteroids (Hydrocortisone and Triamcinolone Acetonide) and topical calcineurin inhibitors (Tacrolimus and Pimecrolimus).

Comparative Safety Profile: A Tabular Overview

The following table summarizes the known safety data for P-I-Z-G ointment's active ingredients and the selected comparator drugs. The data is compiled from preclinical toxicology studies and clinical trial results.

Drug/Ingredient ClassCommon Adverse EventsSerious Adverse EventsContraindications
P-I-Z-G Ointment
- IchthammolMild skin irritation, allergic reactions (rare)Not reported in typical useHypersensitivity to any of the components
- Boric Acid (Topical)Skin irritation, particularly on broken skin.[1]Systemic toxicity if absorbed through large areas of damaged skin, leading to nausea, vomiting, and in severe cases, renal and CNS effects.[1]Use on denuded skin or in infants.[1]
- Zinc Oxide (Topical)Rare instances of mild skin irritation, itching, or rash.[2][3][4]Allergic reactions (rare).[2]Known hypersensitivity to zinc oxide.[5][6]
- Guaiazulene (Topical)Skin irritation, allergic contact dermatitis (rare)Not reported in typical useKnown hypersensitivity
Topical Corticosteroids
- Hydrocortisone (B1673445)Burning, itching, irritation, dryness at the application site.[7]Skin atrophy, striae, telangiectasia, perioral dermatitis with prolonged use.[7][8] Systemic absorption can lead to HPA axis suppression, Cushing's syndrome, and hyperglycemia, especially in children or with occlusive dressings.[7]Hypersensitivity, untreated cutaneous infections.
- Triamcinolone AcetonideBurning, itching, irritation, dryness, folliculitis.Skin atrophy, striae, acneiform eruptions.[9] Systemic effects similar to hydrocortisone but potentially more potent.[10]Hypersensitivity, untreated cutaneous infections.
Topical Calcineurin Inhibitors
- Tacrolimus (B1663567)Skin burning and pruritus at the application site (common, usually transient).[11][12][13]Skin infections, herpes simplex infections. A boxed warning exists regarding a potential long-term risk of lymphoma and skin cancer, though a causal relationship has not been definitively established.[4]Hypersensitivity, use in immunocompromised patients.
- Pimecrolimus (B1677883)Application site burning (common, usually transient).[14][15]Similar to tacrolimus, with a boxed warning for potential long-term cancer risk.[4]Hypersensitivity, use in immunocompromised patients.

Experimental Protocols for Safety Assessment

The safety evaluation of topical dermatological drugs relies on a standardized set of preclinical and clinical studies. The methodologies are designed to identify potential local and systemic toxicities.

Preclinical Safety Assessment

Standard preclinical safety assessment for topical drugs follows guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[16]

1. Acute Dermal Toxicity (OECD 402): This study evaluates the potential adverse effects of a single, short-term dermal exposure to a substance.

  • Test Animals: Typically adult rats, rabbits, or guinea pigs with healthy, intact skin.

  • Procedure: A single dose of the test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area) and held in contact with the skin for 24 hours under a porous gauze dressing.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: Determination of the LD50 (the dose causing mortality in 50% of the animals) or classification of the substance's toxicity based on a fixed dose procedure.[5][17][18]

2. Repeated Dose Dermal Toxicity (OECD 410): This study assesses the toxic effects of repeated daily dermal applications of a substance over 21 or 28 days.

  • Test Animals: Similar to acute dermal toxicity studies.

  • Procedure: The test substance is applied daily to the shaved skin of several groups of animals at different dose levels.

  • Observation: Daily observations for signs of toxicity, weekly body weight and food consumption measurements. Hematology and clinical biochemistry are evaluated at the end of the study.

  • Endpoint: Identification of a No-Observed-Adverse-Effect Level (NOAEL) and characterization of target organ toxicity. A full histopathological examination of organs and tissues is performed.[2]

3. Skin Sensitization (e.g., Local Lymph Node Assay - LLNA; OECD 429): This assay determines the potential of a substance to cause allergic contact dermatitis.

  • Test Animals: Mice.

  • Procedure: The test substance is applied to the dorsum of the ear for three consecutive days.

  • Observation: On day 5, a solution containing radiolabeled thymidine (B127349) is injected intravenously. The draining (auricular) lymph nodes are excised and the incorporation of radioactivity is measured as an indicator of lymphocyte proliferation.

  • Endpoint: A stimulation index is calculated to determine if the substance is a skin sensitizer.

4. Phototoxicity (OECD 432 - In Vitro 3T3 NRU Phototoxicity Test): This in vitro test assesses the potential of a substance to become toxic when exposed to light.

  • Test System: 3T3 mouse fibroblast cell culture.

  • Procedure: Cells are incubated with the test substance and then exposed to a non-toxic dose of simulated sunlight (UVA and visible light). A parallel set of cultures is kept in the dark.

  • Observation: Cell viability is measured using the neutral red uptake (NRU) assay.

  • Endpoint: A comparison of the cytotoxicity in the light-exposed versus the dark cultures determines the phototoxic potential.[19]

Clinical Safety Assessment

Clinical trials in humans are essential to confirm the safety profile of a new topical drug.

  • Phase I: Typically involves assessing the irritation and sensitization potential in a small number of healthy volunteers.

  • Phase II & III: Larger studies in patients with the target disease (e.g., chronic eczema) to evaluate both efficacy and safety. Adverse events are systematically recorded and their frequency, severity, and relationship to the study drug are assessed.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Safety Assessment physchem Physicochemical Characterization in_vitro In Vitro Toxicology (e.g., OECD 432 Phototoxicity) physchem->in_vitro acute_tox Acute Dermal Toxicity (OECD 402) in_vitro->acute_tox repeat_tox Repeated Dose Dermal Toxicity (OECD 410) acute_tox->repeat_tox sensitization Skin Sensitization (e.g., LLNA) repeat_tox->sensitization phase1 Phase I (Irritation/Sensitization in Volunteers) sensitization->phase1 Proceed to Clinical Trials phase2 Phase II (Safety & Efficacy in Patients) phase1->phase2 phase3 Phase III (Large-scale Safety & Efficacy) phase2->phase3 post_market Post-marketing Surveillance phase3->post_market signaling_pathways cluster_pizg P-I-Z-G Ointment Components cluster_tcs Topical Corticosteroids cluster_tci Topical Calcineurin Inhibitors ichthammol Ichthammol inflammation Inflammatory Mediators (Prostaglandins, Leukotrienes, Cytokines) ichthammol->inflammation Inhibits boric_acid Boric Acid boric_acid->inflammation Weakly antiseptic, reduces microbial-induced inflammation zinc_oxide Zinc Oxide zinc_oxide->inflammation Protective barrier, mild anti-inflammatory guaiazulene Guaiazulene guaiazulene->inflammation Inhibits tcs Hydrocortisone, Triamcinolone tcs->inflammation Inhibits tci Tacrolimus, Pimecrolimus immune_cell Immune Cell Activation (T-cells) tci->immune_cell Inhibits immune_cell->inflammation Produces

References

The Enigma of "Pityol": A Challenge in Reproducibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validity. A critical aspect of this is understanding how the effects of a compound behave across different laboratories. This guide endeavors to provide a comparative analysis of the reproducibility of the effects of "Pityol." However, initial investigations reveal a significant challenge: the term "this compound" is ambiguous and refers to at least two distinct entities, one of which lacks a substantial body of scientific literature.

Unraveling the Identity of "this compound"

The name "this compound" is associated with two different substances:

  • A Topical Ointment: "this compound" is the brand name for a dermatological preparation used to treat skin conditions such as chronic eczema and acne.[1] Its active ingredients include Ichthammol, Boric Acid, Guaiazulene, and Zinc Oxide.[2] As a multi-component topical treatment, its effects are localized to the skin and are primarily of clinical interest in dermatology.

  • A Chemical Compound: PubChem, a comprehensive database of chemical substances, lists a compound named "this compound" with the molecular formula C8H16O2.[3] This molecule has been identified in the context of the six-spined spruce bark beetle, Pityophthorus pityographus.[3] Given the target audience of researchers and drug development professionals, it is this chemical entity that would typically be the subject of studies on biological effects and their reproducibility.

The Void of Scientific Data

A thorough search of the scientific literature reveals a significant lack of published research on the biological effects of the chemical compound "this compound" (C8H16O2). There are no readily available studies from independent laboratories investigating its mechanism of action, signaling pathways, or physiological effects. This absence of foundational research makes it impossible to conduct a comparative analysis of the reproducibility of its effects. Without multiple studies to compare, any discussion of cross-laboratory reproducibility is purely speculative.

The Path Forward: A Call for Foundational Research

The concept of reproducibility is predicated on the existence of initial findings to reproduce. In the case of the chemical compound "this compound," the scientific community has not yet established this foundational data. Therefore, before a comparison guide on reproducibility can be compiled, the following steps are necessary:

  • Initial Characterization: The biological activities of "this compound" need to be systematically investigated and documented in peer-reviewed publications.

  • Independent Verification: Once initial findings are published, independent laboratories must be able to access the compound and attempt to replicate the reported effects.

  • Comparative Analysis: Following multiple independent studies, a meta-analysis or comparison guide could then be developed to assess the consistency and reproducibility of the findings.

Conclusion

While the objective was to provide a comprehensive comparison guide on the reproducibility of "this compound's" effects, the current state of scientific knowledge does not permit such an analysis for the chemical compound of likely interest to the research community. The term "this compound" is primarily associated with a topical ointment, and the chemical compound of the same name remains largely uncharacterized in the scientific literature. The creation of a meaningful comparison guide must await the publication of foundational research and subsequent independent verification of its biological effects. Researchers interested in this compound have a unique opportunity to contribute to a nascent field of study.

References

Pityol: A Review of its Application and a Guide to Cellular Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pityol is a topical ointment primarily used for its antiseptic and anti-inflammatory properties in treating various skin ailments. Its active ingredients typically include ichthammol, boric acid, and zinc oxide. While extensively used in dermatology for conditions like eczema and minor burns, its mechanism of action at a cellular level, particularly in the context of primary cells versus immortalized cell lines, is not a subject of extensive research in the public domain.

This guide will, therefore, serve a dual purpose. Firstly, it will clarify the known applications of this compound. Secondly, in the absence of specific data for this compound, it will provide a comprehensive template for evaluating the efficacy of a hypothetical therapeutic compound, "Compound X," in primary cells versus cell lines. This template is designed for researchers, scientists, and drug development professionals to illustrate how such a comparison would be structured, the data required, and the appropriate visualizations.

Part 1: Understanding this compound

This compound is a commercially available over-the-counter ointment. Its therapeutic effects are attributed to the combined action of its components:

  • Ichthammol: Possesses anti-inflammatory, antibacterial, and antifungal properties.

  • Boric Acid: Exhibits mild antiseptic and antifungal properties.

  • Zinc Oxide: Acts as an astringent and has mild antiseptic properties, also providing a protective barrier on the skin.

Given its topical nature and the properties of its active ingredients, this compound's use is restricted to external applications. There is no scientific literature available that details studies on its effects on cellular signaling pathways or compares its efficacy in primary cells and immortalized cell lines, which are typically conducted for systemically administered drugs.

Part 2: A Template for Comparing "Compound X" Efficacy in Primary Cells vs. Cell Lines

This section will serve as a detailed guide for presenting a comparative analysis of a research compound, referred to here as "Compound X."

Abstract

This guide provides a comparative analysis of the efficacy of Compound X in primary human hepatocytes and the immortalized human liver cancer cell line, HepG2. We present quantitative data on cytotoxicity, apoptosis induction, and the modulation of the MAPK/ERK signaling pathway. Detailed experimental protocols and visualizations are included to facilitate reproducibility and a deeper understanding of the differential effects of Compound X on non-cancerous primary cells versus a cancerous cell line.

Experimental Data

Table 1: Cytotoxicity of Compound X in Primary Hepatocytes vs. HepG2 Cells

Cell TypeCompound X IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Control)
Primary Hepatocytes78.5 ± 5.21.2 ± 0.3
HepG215.2 ± 2.10.8 ± 0.1

Table 2: Apoptosis Induction by Compound X (24h treatment)

Cell Type% Apoptotic Cells (Control)% Apoptotic Cells (Compound X at IC50)
Primary Hepatocytes3.1 ± 0.512.5 ± 2.3
HepG24.5 ± 0.865.8 ± 4.7

Table 3: Effect of Compound X on p-ERK/ERK Ratio

Cell TypeFold Change in p-ERK/ERK Ratio (Compound X at IC50, 6h)
Primary Hepatocytes0.9 ± 0.1
HepG20.2 ± 0.05
Experimental Protocols

1. Cell Culture

  • Primary Human Hepatocytes: Obtained from certified suppliers and cultured in Hepatocyte Basal Medium supplemented with growth factors, antibiotics, and fetal bovine serum. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • HepG2 Cell Line: Obtained from ATCC and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

Cells were seeded in 96-well plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing various concentrations of Compound X or Doxorubicin. After 48 hours of incubation, MTT reagent was added to each well, and plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

Cells were treated with Compound X at their respective IC50 concentrations for 24 hours. Both floating and adherent cells were collected, washed with PBS, and resuspended in Annexin V binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.

4. Western Blotting for p-ERK/ERK

Cells were treated with Compound X at their respective IC50 concentrations for 6 hours. Total protein was extracted using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software.

Visualizations

G cluster_workflow Experimental Workflow start Cell Seeding (Primary Hepatocytes & HepG2) treatment Treatment with Compound X (Varying Concentrations & Durations) start->treatment mtt MTT Assay (48h) Cytotoxicity (IC50) treatment->mtt flow Flow Cytometry (Annexin V/PI, 24h) Apoptosis Rate treatment->flow wb Western Blot (6h) p-ERK/ERK Ratio treatment->wb

Caption: Experimental workflow for comparing the effects of Compound X.

G cluster_pathway MAPK/ERK Signaling Pathway Modulation GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->MEK Inhibition in HepG2

Structure-Activity Relationship of Pityol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationship (SAR) of Pityol analogues is currently challenging due to a notable lack of publicly available research data. Searches for specific SAR studies, quantitative biological activity data, and detailed experimental protocols for this compound (2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol) and its direct analogues have not yielded sufficient information to construct a detailed comparative guide as of December 2025.

While research on other structurally distinct compounds with similar names, such as Phytol and Pyxinol, is available, this information is not directly applicable to this compound and its derivatives. The unique tetrahydrofuran (B95107) ring coupled with a tertiary alcohol in this compound's structure suggests that its biological activities and the effects of structural modifications would be distinct from these other molecules.

This guide, therefore, serves to highlight the current knowledge gap and to propose a logical framework for future SAR studies on this compound analogues, drawing upon general principles of medicinal chemistry.

Core Structure of this compound

The foundational structure of this compound consists of a (2R,5S)-2-methyltetrahydrofuran ring substituted at the 2-position with a 2-hydroxypropan-2-yl group. Any systematic exploration of the SAR of this compound analogues would logically involve modifications at several key positions.

Hypothetical SAR Exploration Framework

Based on established principles of medicinal chemistry, a systematic investigation into the SAR of this compound analogues would likely involve the following modifications and subsequent biological evaluations. The following represents a proposed workflow for such a research program.

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Analogue Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Core Structure mod_r1 Modification of tertiary alcohol (R1) start->mod_r1 mod_r2 Modification of methyl group (R2) start->mod_r2 mod_ring Modification of Tetrahydrofuran Ring start->mod_ring analogues Library of this compound Analogues mod_r1->analogues mod_r2->analogues mod_ring->analogues primary_screen Primary Screening (e.g., cell viability, receptor binding) analogues->primary_screen secondary_screen Secondary Screening (e.g., dose-response, mechanism of action) primary_screen->secondary_screen in_vivo In Vivo Studies (e.g., animal models) secondary_screen->in_vivo data_collection Data Collection (IC50, EC50, etc.) in_vivo->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: Proposed experimental workflow for the synthesis and evaluation of this compound analogues.

Key Areas for Structural Modification
  • Tertiary Alcohol (R1): This hydroxyl group is a prime site for modification.

    • Esterification/Etherification: Converting the alcohol to various esters or ethers would modulate lipophilicity and could introduce new interaction points.

    • Replacement: Replacing the hydroxyl group with other functionalities like amines, thiols, or halogens would probe the importance of the hydrogen-bonding capability of the alcohol.

  • Isopropyl Group:

    • Alkylation/Dealkylation: Varying the size of the alkyl groups on the carbon bearing the hydroxyl group could influence steric interactions with a potential binding site.

  • Methyl Group on the Tetrahydrofuran Ring (R2):

    • Homologation: Increasing the chain length of this methyl group (to ethyl, propyl, etc.) would alter the lipophilic character of that region of the molecule.

    • Functionalization: Introduction of polar groups at this position could explore potential new binding interactions.

  • Tetrahydrofuran Ring:

    • Ring Opening: This would fundamentally change the scaffold and help determine if the cyclic ether is essential for activity.

    • Substitution: Introduction of substituents on the ring could provide insights into the spatial requirements of a putative binding pocket.

Potential Signaling Pathways for Investigation

Given the lack of specific data for this compound, investigating signaling pathways commonly modulated by structurally related small molecules could provide a starting point. A hypothetical signaling pathway that could be investigated is presented below.

signaling_pathway This compound This compound Analogue receptor Putative Receptor (e.g., GPCR, Ion Channel) This compound->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA, MAPK) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by this compound analogues.

Conclusion and Future Directions

The study of the structure-activity relationship of this compound analogues represents a greenfield area of research. There is a clear need for foundational studies that synthesize a library of this compound derivatives and screen them against a panel of biological targets. Such studies would be instrumental in uncovering the therapeutic potential of this chemical scaffold. The systematic approach outlined above, involving targeted structural modifications and a hierarchical screening process, would be a robust strategy to elucidate the SAR of this compound analogues and identify promising lead compounds for further development. Researchers in medicinal chemistry and drug discovery are encouraged to explore this untapped area of chemical biology.

Benchmarking Pityol: A Comparative Analysis Against Industry Standards in Dermatology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pityol, a topical formulation historically used for various inflammatory skin conditions, against current industry-standard treatments for chronic eczema and acne vulgaris. The comparison is based on available data for its active ingredients and established clinical guidelines for standard-of-care therapies. Experimental data and detailed methodologies are provided to support the evaluation.

This compound is a multi-component ointment containing ichthammol, boric acid, zinc oxide, and guaiazulene. Its therapeutic effects are attributed to the combined anti-inflammatory, antimicrobial, and astringent properties of these active ingredients. It is important to note that the production of this compound has been largely discontinued, with formulations like neoPhytiol (which replaces boric acid) emerging as alternatives. This guide will focus on the properties of the original this compound formulation's components.

Comparison with Industry Standards for Chronic Eczema (Atopic Dermatitis)

The primary goals in managing chronic eczema are to reduce inflammation, alleviate itching, and restore the skin barrier.

Industry Standard: First-line treatments for chronic eczema include topical corticosteroids (e.g., hydrocortisone, betamethasone) and topical calcineurin inhibitors (e.g., tacrolimus, pimecrolimus), supplemented with consistent use of emollients.[1][2][3]

FeatureThis compound (Active Components)Topical CorticosteroidsTopical Calcineurin Inhibitors
Primary Mechanism Multi-target: Anti-inflammatory, mild antiseptic, and astringent properties.Potent anti-inflammatory action via glucocorticoid receptor activation, inhibiting pro-inflammatory cytokine production.[4][5]Immunomodulatory; inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine release.
Key Molecular Targets - Ichthammol/Guaiazulene: Inhibition of cyclooxygenase (COX) and leukotriene synthesis.[3][6][7]- Zinc Oxide: Modulation of NF-κB signaling and inflammatory cytokine (e.g., TNF-α, IL-6) production.[8][9]Glucocorticoid receptors, leading to downregulation of genes for cytokines, chemokines, and adhesion molecules.[4]Calcineurin, preventing the dephosphorylation of NFAT (nuclear factor of activated T-cells).
Reported Efficacy Data on the specific this compound formulation is limited. Ichthammol has been used for over a century in treating eczematous dermatitis.[10] No robust head-to-head trials against modern standards are available.High efficacy in reducing inflammation and pruritus. Considered the cornerstone of anti-inflammatory therapy for eczema.[5][11]Effective in reducing eczema severity, particularly in sensitive areas where corticosteroid side effects are a concern.
Common Side Effects Skin irritation, allergic contact dermatitis.Skin atrophy (thinning), striae, telangiectasias, potential for systemic absorption with potent formulations and prolonged use.[11]Application site burning or stinging (usually transient), potential for increased risk of skin infections.

Comparison with Industry Standards for Moderate Acne Vulgaris

Acne vulgaris management targets follicular hyperkeratinization, sebum production, Cutibacterium acnes proliferation, and inflammation.

Industry Standard: First-line topical treatments for moderate acne often involve combination therapy with topical retinoids (e.g., adapalene, tretinoin), benzoyl peroxide, and sometimes topical antibiotics (e.g., clindamycin).[6][12][13]

FeatureThis compound (Active Components)Topical RetinoidsBenzoyl Peroxide
Primary Mechanism Multi-target: Anti-inflammatory, antibacterial, and mild keratolytic effects.[3]Normalization of follicular keratinization, comedolytic, and anti-inflammatory effects.[13]Potent bactericidal action against C. acnes (non-antibiotic), comedolytic, and anti-inflammatory.[13]
Key Molecular Targets - Ichthammol: Anti-inflammatory and antibacterial properties.[3]- Zinc Oxide: Anti-inflammatory (inhibits inflammatory cytokines) and antibacterial effects against C. acnes.[14][15]- Boric Acid: Antifungal and mild antibacterial activity.Retinoic acid receptors (RARs), leading to modulation of gene expression related to cell differentiation and inflammation.Generation of reactive oxygen species that oxidize bacterial proteins.
Reported Efficacy Data on the this compound formulation is lacking. However, studies on topical zinc have shown efficacy. A 0.5% hyaluronic acid-zinc oxide nanogel reduced inflammatory lesions by 58% at week four in one study.[14][15] Oral zinc has been shown to be a viable alternative to oral antibiotics in some cases.[16]Highly effective, considered a cornerstone of acne therapy for both comedonal and inflammatory lesions.Highly effective, particularly in combination with other agents. A key advantage is the lack of bacterial resistance.
Common Side Effects Skin irritation, dryness.Skin irritation, erythema, dryness, peeling, photosensitivity.Dryness, peeling, erythema, contact dermatitis, bleaching of hair and fabrics.[13]

Signaling Pathway and Experimental Workflow Diagrams

Pityol_Mechanism_of_Action cluster_stimuli Pathogenic Stimuli cluster_this compound This compound Active Components cluster_pathways Cellular Pathways cluster_outcomes Therapeutic Outcomes Inflammation Inflammatory Triggers COX COX Pathway Inflammation->COX NFkB NF-κB Pathway Inflammation->NFkB Microbes Microbial Proliferation (e.g., C. acnes, Fungi) Ergosterol Ergosterol Synthesis Microbes->Ergosterol Membrane Bacterial/Fungal Cell Membrane Microbes->Membrane Ichthammol Ichthammol & Guaiazulene Ichthammol->COX Inhibits ZnO Zinc Oxide ZnO->NFkB Inhibits ZnO->Membrane Disrupts BoricAcid Boric Acid BoricAcid->Ergosterol Inhibits AntiInflammatory Reduced Inflammation (↓ Redness, Swelling) COX->AntiInflammatory Leads to NFkB->AntiInflammatory Leads to Antimicrobial Reduced Microbial Load Ergosterol->Antimicrobial Leads to Membrane->Antimicrobial Leads to

Caption: Proposed multi-target mechanism of action for this compound's active components.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Randomized Treatment cluster_followup Phase 3: Follow-up & Assessment cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (e.g., IGA, Lesion Count) Consent->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: This compound Formulation Randomization->ArmA ArmB Arm B: Vehicle Control Randomization->ArmB ArmC Arm C: Industry Standard Randomization->ArmC Week2 Week 2 Assessment ArmA->Week2 ArmB->Week2 ArmC->Week2 Week4 Week 4 Assessment Week2->Week4 Week8 Week 8 Assessment (Primary Endpoint) Week4->Week8 Data Data Collection & Blinding Review Week8->Data Stats Statistical Analysis (Efficacy & Safety) Data->Stats Report Final Report & Publication Stats->Report

Caption: Standard workflow for a randomized controlled clinical trial of a topical agent.

Experimental Protocols

In Vitro Antimicrobial Activity Assessment (Minimum Inhibitory Concentration)

Objective: To determine the lowest concentration of this compound's active ingredients required to inhibit the visible growth of relevant microorganisms (C. acnes, S. aureus, C. albicans).

Methodology:

  • Microorganism Preparation: Standardized inoculums of test microorganisms are prepared to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.

  • Serial Dilution: The test compounds (ichthammol, zinc oxide, boric acid) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C, anaerobic conditions for C. acnes).

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound at which no visible growth (turbidity) is observed.

In Vitro Anti-inflammatory Activity (Cytokine Release Assay)

Objective: To assess the ability of this compound's active ingredients to suppress the production of pro-inflammatory cytokines in immune cells.

Methodology:

  • Cell Culture: A relevant cell line (e.g., human macrophages or keratinocytes) is cultured to an appropriate density.

  • Stimulation: Cells are pre-treated with various concentrations of the test compounds (e.g., zinc oxide, guaiazulene) for a defined period.

  • Inflammatory Challenge: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A decrease in cytokine levels in treated vs. untreated stimulated cells indicates anti-inflammatory activity.

Clinical Trial Protocol for Chronic Eczema

Objective: To evaluate the efficacy and safety of a this compound-like formulation compared to a standard topical corticosteroid and a vehicle control in patients with mild to moderate chronic eczema.

Methodology:

  • Study Design: A multi-center, randomized, double-blind, parallel-group study.

  • Patient Population: Adults and adolescents with a clinical diagnosis of mild to moderate atopic dermatitis, with an Investigator's Global Assessment (IGA) score of 2 or 3.

  • Treatment Arms:

    • Arm 1: this compound-like formulation applied twice daily.

    • Arm 2: Mid-potency topical corticosteroid (e.g., 0.1% triamcinolone (B434) acetonide) applied once daily.

    • Arm 3: Vehicle control ointment applied twice daily.

  • Primary Endpoint: The proportion of subjects achieving an IGA score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline at Week 8.

  • Secondary Endpoints:

    • Change from baseline in Eczema Area and Severity Index (EASI) score.

    • Change from baseline in a pruritus (itch) numerical rating scale.

    • Incidence of adverse events.

  • Assessments: Efficacy and safety assessments are performed at baseline, and at weeks 2, 4, and 8.

Conclusion

This compound is a legacy formulation with active ingredients that possess plausible mechanisms of action for treating inflammatory skin conditions. Its components, particularly zinc oxide and ichthammol, have demonstrated anti-inflammatory and antimicrobial properties. However, the formulation as a whole lacks the rigorous clinical data and head-to-head comparisons necessary to benchmark its performance directly against modern, targeted industry standards like topical corticosteroids and retinoids. While the individual components may offer modest benefits, the evidence base for current first-line therapies is substantially more robust, making them the definitive industry standard for the treatment of chronic eczema and moderate acne vulgaris. Future research on multi-target topical formulations would require well-designed clinical trials, as outlined above, to establish their place in the therapeutic landscape.

References

Comparative Study of Pityol's Antioxidant Capacity: An Analysis of Its Active Components

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

An examination of the available scientific literature reveals that the antioxidant profile of Pityol's components is varied. Guaiazulene exhibits notable antioxidant activity, with specific data on its ability to inhibit lipid peroxidation. Zinc oxide, particularly in nanoparticle form, has demonstrated moderate free radical scavenging capabilities. Conversely, boric acid does not appear to function as a traditional antioxidant and may exhibit pro-oxidant effects under certain conditions. A significant data gap exists for the quantitative antioxidant capacity of Ichthammol, for which anti-inflammatory and antimicrobial properties are more extensively documented. The inactive ingredients, lanolin and petrolatum, are primarily emollients and are not expected to contribute to the antioxidant capacity of the formulation.

Data Presentation: Antioxidant Capacity of this compound's Active Ingredients

The following table summarizes the available quantitative and qualitative data on the antioxidant capacity of this compound's active components. It is important to note the absence of direct comparative studies under uniform experimental conditions.

Active IngredientAntioxidant AssayResultsCitation
Guaiazulene Lipid Peroxidation InhibitionIC50: 9.8 µM[1]
DPPH Radical ScavengingInteracts with DPPH radicals[1]
ABTS Radical ScavengingActivity reported to be similar to ascorbic acid (qualitative)[2]
Zinc Oxide (Nanoparticles) DPPH Radical ScavengingModerate scavenging activity[2]
Boric Acid In vivo studiesMay induce oxidative stress and alter antioxidant enzyme activity[3]
Ichthammol Various antioxidant assaysNo quantitative data (e.g., IC50) found in the reviewed literature.

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocols

This section details the methodologies for the key antioxidant assays cited in this guide, providing a framework for the experimental validation and comparison of the antioxidant capacities of this compound's components.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration used in the assay should result in an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., Guaiazulene, Zinc Oxide) in a suitable solvent to create a series of concentrations.

  • Reaction Mixture: In a microplate or cuvette, mix the sample solution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • ABTS•+ Radical Generation: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.

  • Reaction Mixture: Add the sample solution to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage. One common method involves inducing lipid peroxidation in a biological sample (e.g., rat liver microsomes) and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Protocol:

  • Sample Preparation: Prepare a suspension of rat liver microsomes or another lipid-rich biological sample.

  • Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate/ascorbate or carbon tetrachloride.

  • Treatment: Add different concentrations of the test compound (e.g., Guaiazulene) to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction: Stop the reaction and add thiobarbituric acid (TBA) reagent. Heat the mixture to allow the reaction between MDA and TBA to form a colored complex.

  • Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 532 nm).

  • Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with induced peroxidation but without the test compound).

  • IC50 Determination: The IC50 value is the concentration of the test compound that inhibits lipid peroxidation by 50%.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol DPPH Solution in Methanol Mixing Mix DPPH and Sample Solutions DPPH_Sol->Mixing Sample_Sol Test Sample Solutions Sample_Sol->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Spectro Measure Absorbance at 517 nm Incubation->Spectro Calc Calculate % Scavenging Activity Spectro->Calc IC50 Determine IC50 Calc->IC50 ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Radical Solution Mixing Mix ABTS•+ and Sample Solutions ABTS_Radical->Mixing Sample_Sol Test Sample Solutions Sample_Sol->Mixing Incubation Incubate at Room Temp (6 min) Mixing->Incubation Spectro Measure Absorbance at 734 nm Incubation->Spectro Calc Calculate % Scavenging Activity Spectro->Calc TEAC Determine TEAC Calc->TEAC Lipid_Peroxidation_Workflow cluster_prep Sample Preparation cluster_induction Induction & Treatment cluster_measurement Measurement cluster_analysis Analysis Microsomes Prepare Liver Microsomes Induce Induce Peroxidation (e.g., FeSO4/Ascorbate) Microsomes->Induce Samples Prepare Test Compound Solutions Treat Add Test Compound Samples->Treat Induce->Treat Incubate Incubate at 37°C Treat->Incubate TBARS TBARS Reaction (MDA + TBA) Incubate->TBARS Spectro Measure Absorbance at 532 nm TBARS->Spectro Inhibition Calculate % Inhibition Spectro->Inhibition IC50 Determine IC50 Inhibition->IC50

References

Independent Validation of Phytol's Anti-Inflammatory Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published anti-inflammatory findings of Phytol, a naturally occurring diterpene alcohol, with established non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is collated from preclinical studies to offer a comprehensive overview of its efficacy and mechanism of action, supported by experimental data and detailed protocols.

Comparative Efficacy of Phytol and NSAIDs

Phytol has demonstrated significant anti-inflammatory effects in various preclinical models. Its efficacy has been compared with commonly used NSAIDs, showing promising results. The following tables summarize the key quantitative data from these studies.

In Vitro Anti-Inflammatory Activity
Compound Inhibition of Albumin Denaturation (%)
PhytolDose-dependent
Acetyl Salicylic Acid (ASA)Standard reference
Experimental data indicates Phytol exhibits a dose-dependent anti-inflammatory effect in vitro, comparable to the standard NSAID, Acetyl Salicylic Acid.[1][2]
In Vivo Anti-Inflammatory Activity (Formalin-Induced Paw Edema in Rats)
Treatment (Dose) Edema Reduction (%) Key Findings
Phytol (100 mg/kg)Significant reductionEffective in reducing inflammation.[1][2]
Acetyl Salicylic Acid (ASA) (100 mg/kg)Significant reductionStandard NSAID efficacy.[1][2]
Diclofenac Sodium (Diclo-Na) (10 mg/kg)Significant reductionStandard NSAID efficacy.[1][2]
Phytol + ASAGreater reduction than either aloneSynergistic effect observed.[1][2]
Phytol + Diclo-NaGreater reduction than either aloneSynergistic effect observed.[1][2]
Phytol not only shows efficacy on its own but also enhances the anti-inflammatory effects of conventional NSAIDs when used in combination.[1][2]
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Mice)
Treatment (Dose) Maximum Edema Inhibition (%)
Phytol (75 mg/kg)51.8%
Indomethacin (10 mg/kg)59.3%
Phytol demonstrates a potent anti-inflammatory effect, comparable to the established NSAID, Indomethacin, in a dose-dependent manner.[3]

Mechanism of Action: Signaling Pathway Engagement

Computational studies and in vitro experiments have elucidated the likely mechanism behind Phytol's anti-inflammatory activity. It is proposed to interact with key molecules in the inflammatory cascade.

Phytol's Proposed Anti-Inflammatory Signaling Pathway

Pityol_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_phytol Phytol Intervention cluster_pathway Inflammatory Cascade Inflammatory_Stimulus Inflammatory Stimulus COX1 COX-1 Inflammatory_Stimulus->COX1 COX2 COX-2 Inflammatory_Stimulus->COX2 NFkB NF-κB Inflammatory_Stimulus->NFkB Phytol Phytol Phytol->COX1 Inhibits Phytol->COX2 Inhibits Phytol->NFkB Inhibits IL1b IL-1β Phytol->IL1b Inhibits NFkB->IL1b Activation

Caption: Proposed mechanism of Phytol's anti-inflammatory action.

Experimental Protocols

For the independent validation of these findings, the following methodologies are summarized from the cited preclinical studies.

In Vitro: Inhibition of Albumin Denaturation

This assay is a widely accepted method for screening the anti-inflammatory activity of compounds.

In_Vitro_Workflow Start Start: Prepare Solutions Step1 Mix test solution (Phytol or ASA) with 1% aqueous solution of bovine albumin Start->Step1 Step2 Adjust pH to 6.8 Step1->Step2 Step3 Incubate at 37°C for 20 minutes Step2->Step3 Step4 Heat at 57°C for 3 minutes Step3->Step4 Step5 Cool and measure turbidity at 660 nm Step4->Step5 Step6 Calculate percentage inhibition of denaturation Step5->Step6 End End: Analyze Data Step6->End

Caption: Workflow for in vitro anti-inflammatory screening.

Methodology:

  • A solution of the test compound (Phytol) or standard drug (Acetyl Salicylic Acid) is prepared.

  • The test solution is mixed with a 1% aqueous solution of bovine serum albumin.

  • The pH of the mixture is adjusted to 6.8.

  • The reaction mixture is incubated at 37°C for 20 minutes.

  • The mixture is then heated at 57°C for 3 minutes to induce denaturation.

  • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of denaturation is calculated by comparing the turbidity of the test solution with a control solution.[1][2]

In Vivo: Formalin-Induced Paw Edema in Rats

This model is used to evaluate the anti-inflammatory effect of compounds on both neurogenic and inflammatory pain.

Methodology:

  • Wistar albino rats are used as the animal model.

  • The test compound (Phytol at 100 mg/kg), standard NSAIDs (ASA at 100 mg/kg or Diclo-Na at 10 mg/kg), or a combination is administered intraperitoneally.

  • After a set period, a 2.5% formalin solution is injected into the sub-plantar surface of the rat's hind paw to induce edema.

  • The volume of the paw is measured at different time intervals after the formalin injection using a plethysmometer.

  • The percentage reduction in paw edema is calculated by comparing the paw volume of the treated groups with the control group.[1][2]

In Vivo: Carrageenan-Induced Paw Edema in Mice

This is a classic model for screening acute anti-inflammatory activity.

Methodology:

  • Mice are pre-treated with Phytol (at doses of 7.5, 25, 50, and 75 mg/kg) or a standard drug (Indomethacin at 10 mg/kg).

  • After 30 minutes, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured immediately before and at various time points after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the control group.[3]

This guide provides a foundational overview for researchers interested in the anti-inflammatory properties of Phytol. The presented data and methodologies from published studies suggest that Phytol warrants further investigation as a potential therapeutic agent. Independent validation using these standardized protocols is encouraged to corroborate these findings.

References

Safety Operating Guide

Navigating the Safe Disposal of Pityol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for Pityol, an ointment containing the active ingredient ichthammol. Adherence to these guidelines is essential to mitigate risks to both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound waste with the appropriate personal protective equipment (PPE). Ichthammol is classified as a substance that can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a laboratory coat when handling this compound waste.[1]

  • Ventilation: Ensure disposal activities are conducted in a well-ventilated area to prevent the inhalation of any fumes or mists.[1]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material, such as vermiculite (B1170534) or dry sand, and collect it into a suitable, labeled container for disposal.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, regional, national, and international regulations.[1] It is classified as hazardous waste and requires professional handling.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with household garbage.[4]

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated and properly labeled hazardous waste container.[1] The container must be securely sealed to prevent leaks.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "Ichthammol waste."

    • Include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[2]

    • Keep it away from incompatible materials such as acids, alkaloids, carbonates, hydroxides, and salts of iron, lead, and mercury.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[5][6]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for Ichthammol to ensure they have all the necessary information for safe handling.[1]

  • Consumer Disposal:

    • For out-of-date or unwanted this compound ointment in a non-professional setting, do not dispose of it in household trash or flush it down the toilet.

    • The recommended method of disposal is to take it to a local pharmacy, which will have procedures for proper disposal of medicines.[7]

Environmental and Toxicological Data Summary

Ichthammol is recognized as being hazardous to the aquatic environment. The following table summarizes key toxicological and environmental data.

ParameterValueReference
Acute Toxicity (Oral) LD50: >10000 mg/kg (rat)[4]
Primary Irritant Effect No irritant effect on the skin[4]
Irritating effect on the eye[4]
Sensitization No sensitizing effects known[4]
Water Hazard Class 2 (hazardous for water)[4]
Ecological Effects Harmful to fish and aquatic organisms.[4]
  • Note: Do not allow the product to reach ground water, water courses, or sewage systems as it poses a danger to drinking water.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.

PityolDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe spill Spill Occurred? ppe->spill absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb Yes collect_waste Collect Waste in a Designated Hazardous Waste Container spill->collect_waste No absorb->collect_waste label_container Label Container: 'Hazardous Waste' 'Ichthammol Waste' collect_waste->label_container store Store in a Cool, Dry, Well-Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound (Ichthammol) waste.

References

Essential Safety and Operational Guidance for Handling Pityol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pityol was found. The following guidance is based on safety protocols for structurally related compounds and general laboratory safety principles. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to conduct a thorough risk assessment before handling this compound.

This document provides a procedural, step-by-step guide for the safe handling, storage, and disposal of this compound, designed for researchers, scientists, and drug development professionals. The information is intended to provide immediate and essential safety and logistical information.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. The required PPE is detailed below.

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical safety gogglesMust be snug-fitting to prevent eye contact. A face shield must be worn in addition to goggles where there is a splash hazard.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Given the unknown permeability of this compound, consider double-gloving for added protection.[1] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
Body Protection Laboratory coatA standard lab coat should be worn to protect against minor spills and contamination.[1] For larger quantities or where significant splashing is anticipated, a chemically resistant apron or gown is recommended.
Respiratory Protection RespiratorIf the compound is handled as a powder or there is a risk of aerosol generation, a properly fitted respirator is necessary. The specific type of respirator should be determined by a risk assessment conducted by the institution's EHS department.[1]
Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound in a laboratory setting.

2.1. Engineering Controls

  • Ventilation: All handling of this compound, especially as a solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

2.2. Procedural Steps

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.[1]

  • Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static weigh paper or a container that minimizes the potential for dust generation.[1]

  • Handling: Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for transfers. If working with solutions, use a syringe or pipette with appropriate safety precautions.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.

Emergency Procedures

Immediate and appropriate response is critical in the event of an exposure or spill.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]
Small Spills Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
Large Spills Evacuate the area immediately.[1] Alert the institution's emergency response team.[1] Prevent entry to the contaminated area.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in clearly labeled, sealed containers.[1]

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[1]

Visual Guides

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh this compound prep_hood->handle_weigh Proceed to handling handle_transfer Transfer/Use this compound handle_weigh->handle_transfer post_decon Decontaminate Surfaces & Equipment handle_transfer->post_decon Complete handling post_wash Wash Hands post_decon->post_wash disp_collect Collect Contaminated Waste post_wash->disp_collect Proceed to disposal disp_dispose Dispose via Hazardous Waste Program disp_collect->disp_dispose cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Event action_remove Remove from exposure exposure->action_remove action_flush Flush affected area (eyes/skin) action_remove->action_flush action_alert Alert supervisor/EHS action_flush->action_alert medical_seek Seek immediate medical attention action_alert->medical_seek medical_sds Provide SDS (or this guide) to medical personnel medical_seek->medical_sds

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.